molecular formula C7H6BrNO2 B1266985 2-Amino-3-bromobenzoic acid CAS No. 20776-51-6

2-Amino-3-bromobenzoic acid

Cat. No.: B1266985
CAS No.: 20776-51-6
M. Wt: 216.03 g/mol
InChI Key: SRIZNTFPBWRGPB-UHFFFAOYSA-N
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Description

2-Amino-3-bromobenzoic acid is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112517. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-bromobenzoic acid
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InChI

InChI=1S/C7H6BrNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIZNTFPBWRGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296895
Record name 2-Amino-3-bromobenzoic acid
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20776-51-6
Record name 2-Amino-3-bromobenzoic acid
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Record name 2-Amino-3-bromobenzoic acid
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Record name 20776-51-6
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Record name 2-AMINO-3-BROMOBENZOIC ACID
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Foundational & Exploratory

2-Amino-3-bromobenzoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-3-bromobenzoic Acid

This technical guide provides a comprehensive overview of this compound, a versatile building block for researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of bioactive molecules.

Core Properties and Identifiers

This compound is a substituted aromatic compound containing amino, bromo, and carboxylic acid functional groups. Its unique structure makes it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers and Molecular Properties

Property Value Reference
CAS Number 20776-51-6 [1][2][3]
Molecular Formula C₇H₆BrNO₂ [1][2][4]
Molecular Weight 216.03 g/mol [1][2][4]
IUPAC Name This compound [5]
SMILES Nc1c(Br)cccc1C(O)=O [1][2]

| InChI Key | SRIZNTFPBWRGPB-UHFFFAOYSA-N |[2][6] |

Table 2: Physicochemical Properties

Property Value Reference
Appearance Solid, fine white powder [2][4]
Melting Point 173-178 °C [2][3][6]
Boiling Point 343.5 ± 32.0 °C at 760 mmHg [3]
Density 1.8 ± 0.1 g/cm³ [3]
Flash Point 161.5 °C (322.7 °F) [2][3][6]

| Purity | Typically 97% or higher |[1][2][4] |

Synthesis

The synthesis of this compound is typically achieved through the regioselective electrophilic bromination of 2-aminobenzoic acid (anthranilic acid).[4] The key challenge is to direct the bromine atom specifically to the 3-position, ortho to the amino group and meta to the carboxylic acid group.

Experimental Protocol: Electrophilic Bromination (Representative)

While a specific protocol for the 3-bromo isomer is not detailed in the provided literature, the following is a representative procedure for the electrophilic bromination of an aminobenzoic acid, which can be adapted by optimizing reaction conditions to favor the desired isomer. This protocol is based on methods for similar compounds.

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid)

  • N-Bromosuccinimide (NBS) or Bromine

  • An appropriate solvent (e.g., Acetic Acid, Dimethylformamide)

  • Water

Procedure:

  • Dissolve 2-aminobenzoic acid in a suitable solvent within a reaction flask.

  • Stir the solution at room temperature.

  • Slowly add the brominating agent (e.g., N-Bromosuccinimide) portion-wise to the mixture. The amino group is a strong activating group and directs ortho and para. Since the para position is blocked by the carboxylic acid, substitution is directed to the ortho positions (3 and 5). Careful control of stoichiometry and temperature is crucial to favor mono-bromination at the 3-position.

  • Continue stirring the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the product thoroughly with water to remove any unreacted starting materials and byproducts.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_workflow Synthesis Workflow for this compound start Start: 2-Aminobenzoic Acid + Solvent step1 Add Brominating Agent (e.g., NBS) start->step1 step2 Stir at Room Temperature (Monitor by TLC) step1->step2 step3 Precipitate in Water step2->step3 step4 Filter and Wash step3->step4 purify Recrystallization step4->purify Crude Product end End: Purified This compound purify->end

Caption: General synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound is a valuable synthon due to its three distinct functional groups.[4]

  • Amino Group (-NH₂): Can undergo reactions such as diazotization, acylation, and alkylation.

  • Carboxylic Acid Group (-COOH): Readily participates in esterification and amide bond formation.[4]

  • Bromo Group (-Br): Serves as an excellent leaving group or a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to build complex molecular architectures.[4]

This trifunctional reactivity makes it a key intermediate in the synthesis of various high-value chemicals, particularly Active Pharmaceutical Ingredients (APIs).[4] It is used in the preparation of heterocyclic compounds like benzoxazoles and quinazolines and in the development of analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[4][7]

G cluster_amino Amino Group Reactions cluster_carboxyl Carboxylic Acid Reactions cluster_bromo Bromo Group Reactions center_node 2-Amino-3-bromobenzoic Acid diazotization Diazotization center_node->diazotization acylation Acylation center_node->acylation esterification Esterification center_node->esterification amide_coupling Amide Coupling center_node->amide_coupling suzuki Suzuki Coupling center_node->suzuki heck Heck Coupling center_node->heck

Caption: Reactivity map of this compound.

Biological Activity and Drug Development

Derivatives of this compound have shown significant promise in medicinal chemistry. Its structural analog, 2-amino-3-chlorobenzoic acid, has demonstrated potent antibacterial and anticancer properties, suggesting similar potential for the bromo-derivative.[8]

A notable application is in the development of selective covalent inhibitors for Janus Kinase 3 (JAK3).[9] The JAK/STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and cancer.[9] JAK3 contains a unique cysteine residue (Cys909) in its ATP-binding site, which can be targeted by molecules with an electrophilic "warhead," such as an acrylamide.[9] this compound serves as a scaffold to which an acrylamide moiety can be attached, allowing the final compound to form a covalent bond with Cys909, leading to potent and irreversible inhibition of the kinase.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak1 JAK1 stat STAT receptor->stat Phosphorylation jak3 JAK3 pstat p-STAT dimer p-STAT Dimer pstat->dimer Dimerization dna DNA dimer->dna Nuclear Translocation inhibitor Derivative of This compound (with acrylamide warhead) inhibitor->jak3 Covalent Bonding to Cys909 transcription Gene Transcription (Inflammatory Response) dna->transcription cytokine Cytokine cytokine->receptor Binding & Activation

Caption: Covalent inhibition of JAK3 in the JAK/STAT pathway.

Toxicology and Safety

This compound is classified as acutely toxic if swallowed.[2][6] Appropriate safety precautions must be taken during handling.

Table 3: GHS Hazard Information

Hazard Class Category Signal Word Hazard Statement Reference

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed |[2][6][10] |

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale dust. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product.[10]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep containers securely sealed and store locked up.[2][10]

  • First Aid: In case of ingestion, immediately call a POISON CENTER or doctor. If skin or eye contact occurs, flush with plenty of water.[10]

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-bromobenzoic acid, a substituted aromatic carboxylic acid, is a pivotal intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its molecular structure, featuring amino and carboxylic acid functional groups in conjunction with a bromine atom, offers significant versatility for creating complex molecular architectures, particularly in the development of heterocyclic compounds like benzoxazoles and quinazolines.[2][3] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental methodologies, and visual representations of key experimental workflows to support research and development activities.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below, providing a quantitative basis for its application in chemical synthesis and drug design.

PropertyValueSource(s)
Molecular Formula C₇H₆BrNO₂[4][5]
Molecular Weight 216.03 g/mol [4][5]
CAS Number 20776-51-6[1][4][5]
Appearance White to yellow solid/powder[1]
Melting Point 173-178 °C[1][2][6]
Boiling Point Data not readily available; likely decomposes before boiling.
Flash Point 161.5 °C (322.7 °F)[1]
logP (Octanol-Water Partition Coefficient) 2.51[7]
Vapor Pressure 0.0 ± 0.8 mmHg at 25°C[7]
Density Data not readily available for this specific isomer.
pKa Data not readily available.
Solubility No quantitative data available. It is used as a pharmaceutical intermediate, suggesting solubility in common organic solvents.[1]

Chemical Identifiers:

  • InChI: 1S/C7H6BrNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11)[5]

  • SMILES: Nc1c(Br)cccc1C(O)=O[5][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound. The following sections describe generalized protocols for its synthesis and the determination of its melting point.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-aminobenzoic acid (anthranilic acid).[3] The key challenge in this synthesis is achieving regioselectivity to ensure the bromine atom is directed to the 3-position.

Materials:

  • 2-aminobenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-dimethylformamide (DMF)

  • Sodium bisulfate solution

  • Standard laboratory glassware (reaction flask, dropping funnel, etc.)

  • Filtration apparatus

Procedure:

  • Dissolve 2-aminobenzoic acid in N,N-dimethylformamide (DMF) in a reaction flask and cool the solution.

  • Prepare a solution of N-bromosuccinimide (NBS) in DMF.

  • Add the NBS solution dropwise to the cooled 2-aminobenzoic acid solution while stirring.

  • Maintain the reaction at a controlled low temperature and continue stirring for a specified period to ensure the completion of the reaction.

  • Quench the reaction by adding an aqueous solution of sodium bisulfate, which will cause the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the collected solid with water to remove any remaining impurities.

  • Dry the purified this compound under a vacuum.

Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a solid compound. A standard capillary melting point apparatus can be used for this determination.

Materials:

  • Purified this compound

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 155 °C).

  • Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid is observed (onset of melting).

  • Continue heating at the reduced rate and record the temperature at which the entire sample has melted (completion of melting). The melting point is reported as the range between these two temperatures.

Visualizations

The following diagrams illustrate key workflows related to this compound.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2_aminobenzoic_acid 2-Aminobenzoic Acid Reaction Electrophilic Bromination in DMF 2_aminobenzoic_acid->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Quenching Quenching with Aqueous NaHSO3 Reaction->Quenching Precipitation Filtration Filtration Quenching->Filtration Drying Drying Filtration->Drying Final_Product Purified 2-Amino-3- bromobenzoic Acid Drying->Final_Product

Caption: General synthesis workflow for this compound.

Melting_Point_Determination Melting Point Determination Workflow Start Start with Purified, Dry Sample Pack_Tube Pack Capillary Tube Start->Pack_Tube Insert_Apparatus Insert into Melting Point Apparatus Pack_Tube->Insert_Apparatus Rapid_Heat Rapid Heating to ~155 °C Insert_Apparatus->Rapid_Heat Slow_Heat Slow Heating (1-2 °C/min) Rapid_Heat->Slow_Heat Observe_Onset Observe and Record Onset of Melting Slow_Heat->Observe_Onset Observe_Completion Observe and Record Completion of Melting Observe_Onset->Observe_Completion End Report Melting Point Range Observe_Completion->End

Caption: Workflow for determining the melting point of a solid compound.

Conclusion

This compound is a valuable building block in organic synthesis, particularly within the pharmaceutical industry.[3] A thorough understanding of its physicochemical properties is essential for its effective use in developing novel compounds. This guide provides a foundational dataset and standardized protocols to aid researchers in their synthetic and analytical endeavors. The provided data, sourced from various chemical suppliers and databases, offers a reliable starting point for experimental design and computational modeling.

References

2-Amino-3-bromobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical specifications for 2-Amino-3-bromobenzoic acid, a key intermediate in various industrial processes, particularly in the synthesis of pharmaceuticals and fine chemicals.[1] Its value lies in the versatile reactivity offered by its amino, carboxylic acid, and bromo functional groups, making it a crucial building block in the development of complex organic molecules.[1]

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and synthetic planning.

IdentifierValue
Molecular Formula C₇H₆BrNO₂[1][2][3][4][5]
Molecular Weight 216.03 g/mol [1][2][3][5][6]
CAS Number 20776-51-6[1][2]

Chemical Structure and Reactivity

The structure of this compound, featuring an amino group and a bromine atom ortho and meta, respectively, to a carboxylic acid on a benzene ring, allows for a wide range of chemical transformations.

  • The amino group is a site for diazotization and acylation reactions.[1]

  • The carboxylic acid group can readily undergo esterification and amide bond formation.[1]

  • The bromine atom serves as a leaving group or a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of more complex molecular architectures.[1]

Due to the straightforward nature of presenting molecular weight and formula, a graphical workflow is not applicable. The logical relationship is a direct representation of the compound's composition.

Compound This compound Formula Molecular Formula: C₇H₆BrNO₂ Compound->Formula has MW Molecular Weight: 216.03 g/mol Compound->MW has

Caption: Core properties of this compound.

This compound is primarily utilized as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), with its derivatives showing potential as antimicrobial, anti-inflammatory, and anticancer agents.[1]

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromobenzoic Acid from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable multi-step synthetic pathway for the preparation of 2-Amino-3-bromobenzoic acid, a valuable building block in pharmaceutical and chemical research, starting from the readily available precursor, anthranilic acid. Direct bromination of anthranilic acid is not regioselective and predominantly yields the 5-bromo and 3,5-dibromo isomers. Therefore, a strategic approach involving the protection of the amino group is necessary to achieve the desired substitution at the 3-position.

The most plausible synthetic route involves a three-step sequence: N-acetylation of anthranilic acid, followed by the bromination of the resulting N-acetylanthranilic acid, and concluding with the hydrolysis of the acetyl group to yield the target molecule.

Data Presentation

The following tables summarize the key quantitative data for the three-step synthesis of this compound from anthranilic acid.

Table 1: Synthesis of N-Acetylanthranilic Acid

ParameterValueReference
Starting Material Anthranilic acid[1]
Reagent Acetic anhydride[1]
Reactant Ratio (Anthranilic acid : Acetic anhydride) 1 : 4.4 (molar ratio)
Reaction Temperature Gentle boil/Reflux[1]
Reaction Time 15 minutes[1]
Work-up Cooling, addition of water, crystallization
Purification Suction filtration, washing with cold methanol
Reported Yield Not specified, but generally high
Melting Point 183–185 °C

Table 2: Bromination of N-Acetylanthranilic Acid to 2-Acetamido-5-bromobenzoic acid

It is important to note that the direct bromination of N-acetylanthranilic acid typically yields the 5-bromo isomer as the major product. The synthesis of the 3-bromo isomer via this route is not well-documented and likely results in a mixture of isomers requiring separation.

ParameterValueReference
Starting Material N-Acetylanthranilic acid[2]
Brominating Agent Bromine in acetic acid[2]
Reaction Temperature Cooled below 15 °C[2]
Reaction Conditions Stirring until reddish-brown color persists[2]
Product Mixture of mono- and dibromo N-acetylanthranilic acids[2]
Purification Filtration, washing with benzene, followed by separation based on solubility in hot water[2]

Table 3: Hydrolysis of N-Acetyl-3-bromobenzoic Acid

Assuming the successful synthesis and isolation of 3-bromo-2-acetamidobenzoic acid, the final step is the hydrolysis of the amide.

ParameterValueReference
Starting Material 3-Bromo-2-acetamidobenzoic acidGeneral knowledge
Reagent Aqueous acid (e.g., HCl) or base (e.g., NaOH)General knowledge
Reaction Conditions Heating/RefluxGeneral knowledge
Work-up Neutralization to precipitate the amino acidGeneral knowledge
Purification RecrystallizationGeneral knowledge
Final Product This compound

Experimental Protocols

Step 1: Synthesis of N-Acetylanthranilic Acid

This protocol is adapted from the procedure described by Erikson, J. (1972).

Materials:

  • Anthranilic acid (10 g, 0.072 mol)

  • Acetic anhydride (30 mL, 32 g, 0.32 mol)

  • Water

  • Methanol (cold)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 10 g of anthranilic acid and 30 mL of acetic anhydride.

  • Slowly heat the mixture to reflux and maintain for 15 minutes.

  • Allow the solution to cool, then carefully add 10 mL of water through the condenser.

  • Bring the mixture to a gentle boil once more and then allow it to cool slowly to room temperature to facilitate the formation of crystals.

  • Isolate the crystals of N-acetylanthranilic acid by suction filtration.

  • Wash the product with a small amount of cold methanol.

  • Dry the crystals to obtain the final product.

Step 2: Bromination of N-Acetylanthranilic Acid

This generalized protocol is based on the bromination of anthranilic acid derivatives. As previously stated, achieving high regioselectivity for the 3-bromo isomer is challenging.

Materials:

  • N-Acetylanthranilic acid

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve N-acetylanthranilic acid in glacial acetic acid in a suitable reaction flask.

  • Cool the solution in an ice bath to below 15 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.

  • Continue the addition until a persistent reddish-brown color is observed.

  • The product, a mixture of brominated N-acetylanthranilic acids, will precipitate.

  • Isolate the precipitate by filtration and wash with a suitable solvent like benzene.

  • Further purification and separation of isomers (e.g., by fractional crystallization or chromatography) would be required to isolate the desired 3-bromo isomer.

Step 3: Hydrolysis of 3-Bromo-2-acetamidobenzoic Acid

This is a general procedure for the hydrolysis of an N-acetylated aromatic amine.

Materials:

  • 3-Bromo-2-acetamidobenzoic acid

  • Aqueous hydrochloric acid (e.g., 6 M) or aqueous sodium hydroxide (e.g., 2 M)

Procedure:

  • To a round-bottom flask, add 3-Bromo-2-acetamidobenzoic acid and the aqueous acid or base.

  • Heat the mixture to reflux for a sufficient time to ensure complete hydrolysis (monitoring by TLC is recommended).

  • After cooling, carefully neutralize the reaction mixture with a base (if acidified) or an acid (if basified) to the isoelectric point of this compound to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the product with cold water.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the chemical transformations involved in the synthesis of this compound from anthranilic acid.

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid N_Acetylanthranilic_Acid N-Acetylanthranilic Acid Anthranilic_Acid->N_Acetylanthranilic_Acid N-Acetylation (Acetic Anhydride) Brominated_Intermediate 3-Bromo-2-acetamidobenzoic Acid (and isomers) N_Acetylanthranilic_Acid->Brominated_Intermediate Bromination (Br2 in Acetic Acid) Final_Product This compound Brominated_Intermediate->Final_Product Hydrolysis (Acid or Base)

Caption: Synthetic workflow for this compound.

Reaction_Scheme cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis A Anthranilic Acid B N-Acetylanthranilic Acid A->B + Acetic Anhydride C N-Acetylanthranilic Acid D 3-Bromo-2-acetamidobenzoic Acid C->D + Br2 / Acetic Acid E 3-Bromo-2-acetamidobenzoic Acid F This compound E->F + H3O+ or OH-

Caption: Reaction scheme for the synthesis of this compound.

References

An In-depth Technical Guide to the Electrophilic Bromination of 2-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilic bromination of 2-aminobenzoic acid (anthranilic acid), a cornerstone reaction for the synthesis of valuable intermediates in pharmaceutical and chemical industries. The strategic introduction of bromine atoms onto the anthranilic acid scaffold paves the way for a diverse range of molecular architectures, including active pharmaceutical ingredients (APIs) such as hypoglycemic drugs and hepatitis C virus inhibitors.[1][2]

Core Concepts: Reaction Mechanism and Regioselectivity

The electrophilic aromatic substitution of 2-aminobenzoic acid is governed by the directing effects of its two functional groups: the activating amino group (-NH₂) and the deactivating carboxylic acid group (-COOH).

  • Amino Group (-NH₂): As a powerful activating group, the amino moiety directs incoming electrophiles to the ortho and para positions (C3 and C5) through resonance stabilization of the intermediate carbocation (arenium ion).

  • Carboxylic Acid Group (-COOH): This group is electron-withdrawing and deactivating, directing electrophiles to the meta position (C5).

The superior activating capacity of the amino group dominates the reaction's regioselectivity. Consequently, electrophilic attack by bromine occurs preferentially at the positions ortho and para to the -NH₂ group. The primary products are the 5-bromo (para-substituted) and the 3,5-dibromo derivatives. The ratio of these products can be controlled by modulating the reaction conditions.[3]

Reaction Pathways and Products

The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[4] The bromine molecule is polarized, often with the aid of a solvent like acetic acid, creating a potent electrophile (Br⁺). This electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated product.

Depending on the stoichiometry of the reactants and the reaction temperature, either mono- or di-bromination can be favored.

  • Mono-bromination primarily yields 2-amino-5-bromobenzoic acid .

  • Di-bromination yields 2-amino-3,5-dibromobenzoic acid .

Studies have shown that conducting the reaction at lower temperatures (near the freezing point of acetic acid) favors the formation of the 5-bromoanthranilic acid, while higher temperatures (near the boiling point of acetic acid) lead to a greater proportion of the 3,5-dibromoanthranilic acid.[3]

G Electrophilic Bromination of 2-Aminobenzoic Acid cluster_start Starting Material cluster_mono Mono-bromination cluster_di Di-bromination A 2-Aminobenzoic Acid B Sigma Complex (Attack at C5) A->B + Br₂ (e.g., in Acetic Acid) C 2-Amino-5-bromobenzoic Acid B->C - H⁺ D Sigma Complex (Attack at C3) C->D + Br₂ (excess/heat) E 2-Amino-3,5-dibromobenzoic Acid D->E - H⁺

Caption: Reaction pathway for the formation of mono- and di-brominated products.

Quantitative Data Summary

The following tables summarize typical reaction conditions and key physical properties of the resulting products, compiled from various synthetic procedures.

Table 1: Reaction Conditions for the Bromination of 2-Aminobenzoic Acid

ProductReactants & StoichiometrySolventTemperatureReaction TimeReported YieldReference
2-Amino-5-bromobenzoic acid 2-Aminobenzoate (40 mmol), Bromine (40 mmol)Glacial Acetic Acid15 °C1 hour96%[5]
2-Amino-3,5-dibromobenzoic acid 2-Aminobenzoic acid (0.5 mol), Bromine (1 mol)Methanol40 °CNot specified80%[6]
Mixture of Mono- and Di-bromo acids Anthranilic Acid, BromineGlacial Acetic AcidNear freezing pointNot specified2:1 (mono:di)[3]
Mixture of Mono- and Di-bromo acids Anthranilic Acid, BromineGlacial Acetic AcidNear boiling pointNot specified1:2 (mono:di)[3]

Table 2: Physical and Spectroscopic Data of Brominated Products

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Key IR Peaks (cm⁻¹)
2-Amino-5-bromobenzoic acid C₇H₆BrNO₂216.03213-2153497, 3383, 1675, 1616, 1587, 1548
2-Amino-3,5-dibromobenzoic acid C₇H₅Br₂NO₂294.93229-2313485, 3370, 1665 (Typical values)

Note: IR data for the di-bromo acid is inferred from typical functional group regions as specific literature values were not found in the initial search.

Experimental Protocols

The following are detailed methodologies for the synthesis of mono- and di-brominated 2-aminobenzoic acid.

Protocol 1: Synthesis of 2-Amino-5-bromobenzoic Acid[1][6]

This procedure is optimized for the selective synthesis of the mono-brominated product.

  • Preparation: In a suitable reaction vessel, dissolve sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid. Cool the mixture to 15 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (7.2 g, 2.0 mL, 40 mmol) in 47 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred solution of sodium 2-aminobenzoate while maintaining the temperature at 15 °C.

  • Reaction: After the addition is complete, continue to stir the mixture for 1 hour at 15 °C.

  • Isolation: Collect the precipitated product by filtration.

  • Purification: Wash the solid product with benzene and dry it in the dark. The crude product is often a mixture containing some di-brominated acid.

  • Separation (if necessary): To separate 2-amino-5-bromobenzoic acid from the di-bromo byproduct, add the mixture (0.5 g) to 10 mL of boiling water, followed by the addition of 1.3 mL of concentrated hydrochloric acid. Filter the hot solution under vacuum. The insoluble material is 2-amino-3,5-dibromobenzoic acid. The desired 2-amino-5-bromobenzoic acid will precipitate from the filtrate upon cooling.[1][5]

Protocol 2: Synthesis of 2-Amino-3,5-dibromobenzoic Acid[7]

This procedure favors the formation of the di-brominated product.

  • Preparation: Dissolve 0.5 mol of 2-aminobenzoic acid in 350 g of methanol in a reaction flask.

  • Reaction: Heat the solution to 40 °C while stirring. Slowly add 1.0 mol of bromine to the solution.

  • Isolation: After the reaction is complete, cool the reaction mixture.

  • Purification: The product precipitates upon cooling. Collect the solid by filtration to yield 3,5-dibromoanthranilic acid. The reported yield for this procedure is 80%.[6]

G General Experimental Workflow A 1. Dissolve 2-Aminobenzoic Acid (or its salt) in Solvent (e.g., Glacial Acetic Acid) B 2. Cool Reaction Mixture (e.g., 15°C for mono-bromination) A->B D 4. Add Bromine Solution Dropwise (Maintain Temperature) B->D C 3. Prepare Bromine Solution (Br₂ in solvent) C->D E 5. Stir for Reaction Completion (e.g., 1 hour) D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Wash Solid Product (e.g., with Benzene or Water) F->G H 8. Purify by Recrystallization or Acid/Base Extraction G->H I 9. Dry Final Product (e.g., in the dark) H->I

Caption: A generalized workflow for the synthesis and purification of brominated products.

References

A Technical Guide to the Regioselective Synthesis of 2-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the regioselective synthesis of 2-amino-3-bromobenzoic acid, a valuable building block in pharmaceutical and chemical industries. This document provides a comparative analysis of the most effective synthetic routes, complete with detailed experimental protocols and quantitative data to support laboratory applications.

Introduction

This compound, also known as 3-bromoanthranilic acid, is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and fine chemicals. The strategic placement of the amino, bromo, and carboxylic acid functionalities on the benzene ring allows for diverse subsequent chemical transformations, making it a versatile precursor for the development of novel therapeutic agents and other high-value compounds. Achieving regioselectivity in the bromination of 2-aminobenzoic acid is a critical challenge due to the strong activating and ortho-, para-directing nature of the amino group. This guide explores two principal and effective strategies to achieve the desired 3-bromo substitution pattern with high selectivity.

Synthetic Methodologies

Two primary routes have been identified for the effective and regioselective synthesis of this compound:

  • Oxidative Cleavage of 7-Bromoisatin: This method offers excellent regioselectivity by starting with a precursor where the bromine atom is already in the desired position.

  • Protection-Bromination-Deprotection of 2-Aminobenzoic Acid: This classic strategy involves temporarily masking the activating effect of the amino group to control the regiochemical outcome of the bromination reaction.

A detailed examination of each of these methodologies is presented below.

Method 1: Oxidative Cleavage of 7-Bromoisatin

This approach provides an elegant and highly regioselective pathway to this compound. The synthesis begins with the commercially available 7-bromoisatin, which undergoes oxidative cleavage of the α-keto-amide bond to yield the target molecule. This method is advantageous as the regiochemistry is pre-determined by the starting material, thus avoiding the formation of isomeric byproducts.

Reaction Pathway

7-Bromoisatin 7-Bromoisatin 2-Amino-3-bromobenzoic_acid 2-Amino-3-bromobenzoic_acid 7-Bromoisatin->2-Amino-3-bromobenzoic_acid H2O2, NaOH(aq) Reagents Reagents

Caption: Oxidative Cleavage of 7-Bromoisatin.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound from 7-bromoisatin is based on procedures described in the literature.[1]

Materials:

  • 7-Bromoisatin

  • 1 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 7-bromoisatin in 1 M aqueous sodium hydroxide solution.

  • Addition of Oxidant: Cool the mixture in an ice bath. To the stirred suspension, add 30% hydrogen peroxide solution dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC). The color of the reaction mixture may change, indicating the progress of the reaction.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

    • The product, this compound, will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Purification:

    • The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.

    • Dry the purified product under vacuum.

Quantitative Data
ParameterValueReference(s)
Starting Material7-Bromoisatin[1]
Key ReagentsH₂O₂, NaOH[1]
Typical YieldHigh[1]
Purity>97% after recrystallization[2]

Method 2: Protection-Bromination-Deprotection of 2-Aminobenzoic Acid

This strategy is a well-established method for controlling the regioselectivity of electrophilic aromatic substitution on highly activated rings. The amino group of 2-aminobenzoic acid is first protected as an acetamide, which moderates its activating effect and directs the incoming electrophile. Subsequent bromination and deprotection yield the desired this compound.

Reaction Pathway

2-Aminobenzoic_acid 2-Aminobenzoic_acid 2-Acetamidobenzoic_acid 2-Acetamidobenzoic_acid 2-Aminobenzoic_acid->2-Acetamidobenzoic_acid Acetic Anhydride 3-Bromo-2-acetamidobenzoic_acid 3-Bromo-2-acetamidobenzoic_acid 2-Acetamidobenzoic_acid->3-Bromo-2-acetamidobenzoic_acid Br2, Acetic Acid 2-Amino-3-bromobenzoic_acid 2-Amino-3-bromobenzoic_acid 3-Bromo-2-acetamidobenzoic_acid->2-Amino-3-bromobenzoic_acid Acid or Base Hydrolysis

Caption: Protection-Bromination-Deprotection Pathway.

Experimental Protocols

This synthetic route involves three key experimental stages:

Step 1: Acetylation of 2-Aminobenzoic Acid

Materials:

  • 2-Aminobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Dissolve 2-aminobenzoic acid in glacial acetic acid in a round-bottom flask.

  • Slowly add acetic anhydride to the solution with stirring.

  • Gently heat the mixture for a short period to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the N-acetyl-2-aminobenzoic acid (2-acetamidobenzoic acid).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of 2-Acetamidobenzoic Acid

Materials:

  • 2-Acetamidobenzoic acid

  • Bromine

  • Glacial acetic acid

  • Sodium bisulfite solution (10%)

  • Deionized water

Procedure:

  • Dissolve the dried 2-acetamidobenzoic acid in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a mechanical stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.

  • Pour the reaction mixture into cold water to precipitate the crude 3-bromo-2-acetamidobenzoic acid.

  • Collect the product by vacuum filtration and wash thoroughly with water. A wash with a sodium bisulfite solution can be used to remove excess bromine.

Step 3: Hydrolysis of 3-Bromo-2-acetamidobenzoic Acid

Materials:

  • 3-Bromo-2-acetamidobenzoic acid

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)

  • Deionized water

Procedure:

  • Reflux the crude 3-bromo-2-acetamidobenzoic acid with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the reaction progress by TLC until the hydrolysis is complete.

  • Cool the reaction mixture.

  • If acid hydrolysis was used, neutralize the solution with a base (e.g., NaOH) to precipitate the this compound. If base hydrolysis was used, acidify the solution to precipitate the product.

  • Collect the final product by vacuum filtration, wash with water, and dry.

Quantitative Data
ParameterStep 1: AcetylationStep 2: BrominationStep 3: Hydrolysis
Starting Material 2-Aminobenzoic acid2-Acetamidobenzoic acid3-Bromo-2-acetamidobenzoic acid
Key Reagents Acetic anhydrideBromine, Acetic acidHCl or NaOH
Typical Yield HighModerate to HighHigh
Purity Requires purification before next stepRequires purification before next step>97% after recrystallization

Physicochemical and Spectroscopic Data of this compound

Accurate characterization of the final product is crucial for its use in further research and development.

PropertyValueReference(s)
CAS Number 20776-51-6[2]
Molecular Formula C₇H₆BrNO₂[2]
Molecular Weight 216.03 g/mol [2]
Melting Point 174-178 °C[2]
Appearance Solid[2]
Spectroscopic Data

Conclusion

This technical guide has detailed two robust and regioselective methods for the synthesis of this compound. The oxidative cleavage of 7-bromoisatin offers a direct and high-yielding route with excellent control of regioselectivity. The protection-bromination-deprotection strategy, while longer, is a classic and reliable method that provides good control over the bromination of the activated aromatic ring of 2-aminobenzoic acid. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and laboratory capabilities. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and selective preparation of this important chemical intermediate.

References

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromobenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its structure is paramount for its application in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of such molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions were generated using established computational algorithms and are referenced against tetramethylsilane (TMS) at 0.00 ppm. The predicted spectra are based on a sample dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts, multiplicities, coupling constants (J), and integration values are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
~13.0Broad Singlet-1HCarboxylic Acid (-COOH)
~7.8Doublet of DoubletsJ = 7.9, 1.61HH-6
~7.4Doublet of DoubletsJ = 7.9, 1.61HH-4
~7.1TripletJ = 7.91HH-5
~5.5Broad Singlet-2HAmine (-NH₂)
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom in this compound are listed in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) (ppm)Assignment
~168C-7 (C=O)
~148C-2
~135C-4
~132C-6
~122C-5
~118C-1
~115C-3

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra of solid organic compounds like this compound is as follows:

1. Sample Preparation [1][2][3]

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities interfering with the spectrum.

  • Mass: Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry vial.[1][2] The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those in the carboxylic acid and amine groups.[4][5]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.[2]

  • Filtration: To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although the residual solvent peak is often used for calibration.[1]

2. NMR Data Acquisition

  • Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.[2]

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay is necessary.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard for ¹³C NMR to produce a spectrum with single lines for each carbon. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[3]

3. Data Processing

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Visualization of Structure-Spectrum Relationships

The following diagram illustrates the logical relationship between the molecular structure of this compound and its predicted ¹H and ¹³C NMR signals.

G cluster_molecule This compound cluster_1h_nmr Predicted ¹H NMR Signals cluster_13c_nmr Predicted ¹³C NMR Signals mol H6 H-6 ~7.8 ppm (dd) mol->H6 H-6 H4 H-4 ~7.4 ppm (dd) mol->H4 H-4 H5 H-5 ~7.1 ppm (t) mol->H5 H-5 NH2 -NH₂ ~5.5 ppm (br s) mol->NH2 -NH₂ COOH_H -COOH ~13.0 ppm (br s) mol->COOH_H -COOH C7 C-7 (C=O) ~168 ppm mol->C7 C-7 C2 C-2 ~148 ppm mol->C2 C-2 C4 C-4 ~135 ppm mol->C4 C-4 C6 C-6 ~132 ppm mol->C6 C-6 C5 C-5 ~122 ppm mol->C5 C-5 C1 C-1 ~118 ppm mol->C1 C-1 C3 C-3 ~115 ppm mol->C3 C-3

Caption: Predicted NMR signal assignments for this compound.

References

FT-IR and mass spectrometry data for 2-Amino-3-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry of 2-Amino-3-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). These powerful analytical techniques are crucial for the structural elucidation and characterization of molecules in various stages of drug discovery and development. This document outlines the expected spectral data, detailed experimental protocols, and logical workflows for these analyses.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. The spectrum of this compound is characterized by the vibrational frequencies of its amine (-NH₂), carboxylic acid (-COOH), and substituted aromatic ring moieties.

FT-IR Data Presentation
Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeIntensity
3400 - 3200N-H (Amine)Symmetric & Asymmetric StretchingMedium
3300 - 2500O-H (Carboxylic Acid)Stretching (often broad)Broad
3100 - 3000=C-H (Aromatic)StretchingWeak
~1700C=O (Carboxylic Acid)StretchingStrong
1600 - 1585 & 1500-1400C=C (Aromatic Ring)In-ring StretchingMedium
1320 - 1210C-N (Aromatic Amine)StretchingMedium
900 - 675C-H (Aromatic)Out-of-plane ("oop") BendingStrong
~600C-BrStretchingMedium-Weak

Table 1: Predicted FT-IR Absorption Bands for this compound. The presence of various functional groups leads to a complex spectrum. Aromatic C-H stretching appears at a slightly higher frequency (>3000 cm⁻¹) than alkane C-H stretching.[2]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.

  • Sample Preparation: Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure to form a thin, transparent, or translucent pellet.[3]

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide.[4]

  • Sample Spectrum Acquisition: Place the KBr pellet containing the sample into the sample holder of the FT-IR spectrometer.[1] Acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[1][5]

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.[6]

Visualization: FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Process Process Raw Data Sample->Process Identify Identify Functional Groups Process->Identify

Caption: A generalized workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.

Mass Spectrometry Data Presentation

The mass spectrum of this compound (C₇H₆BrNO₂) will exhibit a characteristic isotopic pattern for its molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 Da for any bromine-containing fragment.

m/z (Mass-to-Charge Ratio)Ion FragmentInterpretation
215 / 217[C₇H₆BrNO₂]⁺ (M⁺)Molecular Ion
198 / 200[M - OH]⁺Loss of a hydroxyl radical from the carboxyl group
170 / 172[M - COOH]⁺Loss of the carboxyl group
154 / 156[M - COOH - NH₂]⁺Subsequent loss of the amino group
77[C₆H₅]⁺Benzene cation fragment
51[C₄H₃]⁺Loss of acetylene (C₂H₂) from the benzene cation

Table 2: Predicted key mass fragments for this compound. The molecular weight is 216.03 g/mol .[7] Fragmentation often begins with the loss of the hydroxyl or entire carboxylic acid group.[8]

Experimental Protocol: Mass Spectrometry

The following is a generalized protocol for the mass spectrometric analysis of a solid organic compound.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For solid samples, this can be done using a direct insertion probe or by dissolving the sample in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: The sample molecules are ionized. Common methods include Electron Ionization (EI) or softer techniques like ESI. In EI, high-energy electrons bombard the sample, causing ionization and extensive fragmentation.[9]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: A mass spectrum is generated, plotting ion abundance against the m/z ratio. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.[10]

Visualization: Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway MolIon [C₇H₆BrNO₂]⁺ m/z = 215/217 LossOH [C₇H₅BrNO]⁺ m/z = 198/200 MolIon->LossOH - OH LossCOOH [C₆H₅BrN]⁺ m/z = 170/172 MolIon->LossCOOH - COOH LossBr [C₆H₅N]⁺ m/z = 91 LossCOOH->LossBr - Br Benzene [C₆H₅]⁺ m/z = 77 LossCOOH->Benzene - Br, -NH₂

Caption: A simplified fragmentation pathway for this compound.

References

An In-depth Technical Guide on the Solubility of 2-Amino-3-bromobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-3-bromobenzoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides a detailed experimental protocol for researchers to determine precise quantitative data.

Core Physicochemical Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₇H₆BrNO₂.[1] Its structure, featuring both an acidic carboxyl group and a basic amino group, along with a bromine substituent, dictates its solubility profile. The compound typically appears as a solid and has a melting point in the range of 174-178 °C.

Solubility Profile

The solubility of this compound is significantly influenced by the polarity of the solvent and the pH of the medium. As a polar molecule, it exhibits greater solubility in polar solvents.

Qualitative Solubility Summary

SolventTypeQualitative SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleOften used as a solvent for reactions involving this compound.[2]
N,N-Dimethylformamide (DMF)Polar AproticSolubleAnother common solvent for reactions and studies with this molecule.[2]
MethanolPolar ProticSparingly to Moderately SolubleUsed in the synthesis of the methyl ester of this compound.[3]
EthanolPolar ProticSparingly to Moderately SolubleUV absorption spectra have been recorded in ethanol, indicating some degree of solubility.[4]
WaterPolar ProticLimited Solubility (at neutral pH)Solubility can be increased by adjusting the pH to the basic range to form a soluble salt.[2][4]

Experimental Protocol for Solubility Determination: Shake-Flask Method

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique. The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended, though the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the experimental temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any fine, suspended particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent.

    • Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standard solutions.

    • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow prep Preparation of Saturated Solution (Excess solid in solvent) equil Equilibration (Shaking at constant temperature) prep->equil phase_sep Phase Separation (Centrifugation) equil->phase_sep sampling Sampling and Filtration (Syringe filter) phase_sep->sampling dilution Dilution of Supernatant sampling->dilution quant Quantification (e.g., HPLC, UV-Vis) dilution->quant calc Calculation of Solubility quant->calc

Figure 1: Experimental workflow for solubility determination.

References

2-Amino-3-bromobenzoic acid safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2-Amino-3-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling precautions for this compound (CAS No. 20776-51-6). The following sections detail the hazardous properties, necessary protective measures, and emergency procedures to ensure the safe use of this compound in a laboratory setting.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for understanding the substance's behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [1][2]
Appearance Solid, Powder, Beige[2][3]
Melting Point 173-178 °C[1][2]
Boiling Point 343.5 ± 32.0 °C at 760 mmHg[1]
Flash Point 161.5 ± 25.1 °C[1][2]
Density 1.8 ± 0.1 g/cm³[1]
Vapor Pressure 0.0 ± 0.8 mmHg at 25°C[1]
LogP 2.51[1]
Water Solubility Low[3]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard StatementReference
Acute Toxicity, Oral Category 3H301: Toxic if swallowed[2][4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[5]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity - Single Exposure Category 3H335: May cause respiratory irritation[5]

GHS Pictograms:

  • GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic).[2]

  • GHS07 (Exclamation Mark): Indicates skin and eye irritation, respiratory tract irritation.

Section 3: Experimental Protocols

Detailed experimental protocols for the toxicological properties of this compound are not publicly available in the referenced safety data sheets.[5] The hazard classifications are based on data submitted to regulatory bodies, but the specific methodologies of the underlying studies are typically proprietary. The toxicological properties have not been thoroughly investigated.[5]

Section 4: Handling and Storage Precautions

Proper handling and storage are essential to minimize exposure and ensure safety.

Safe Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Work in a well-ventilated area (e.g., chemical fume hood) ppe Wear appropriate PPE: - Safety glasses/goggles - Chemical-resistant gloves - Lab coat avoid_contact Avoid all personal contact, including inhalation of dust ppe->avoid_contact Proceed to handle no_ingestion Do not eat, drink, or smoke when using this product wash Wash hands and exposed skin thoroughly after handling no_ingestion->wash After handling decontaminate Decontaminate work surfaces clothing Launder contaminated clothing before reuse

Caption: Recommended safe handling workflow for this compound.

Storage
  • Store in a cool, dry, and well-ventilated place.[3][6]

  • Keep containers securely sealed when not in use.[3][4]

  • Store locked up.[4][5]

  • Incompatible materials: Strong oxidizing agents.[5][6]

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

First Aid Measures
Exposure RouteFirst Aid ProcedureReference
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[3][4]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][5]
Skin Contact IF ON SKIN: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][5]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. Call an ophthalmologist.[3][5]
Accidental Release Measures

The logical flow for responding to a spill is outlined in the diagram below.

spill Spill Occurs evacuate Clear area of personnel and move upwind spill->evacuate alert Alert Fire Brigade and provide location and nature of hazard evacuate->alert ppe Wear appropriate PPE, including breathing apparatus alert->ppe contain Contain spill with sand, earth, or vermiculite ppe->contain collect Collect recoverable product into labelled containers for recycling or disposal contain->collect cleanup Use dry clean up procedures and avoid generating dust collect->cleanup decontaminate Neutralize/decontaminate residue and wash area cleanup->decontaminate prevent_runoff Prevent runoff into drains decontaminate->prevent_runoff dispose Dispose of waste in accordance with local regulations prevent_runoff->dispose

Caption: Emergency response workflow for a this compound spill.

Section 6: Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazards from Combustion: The substance is combustible and may emit poisonous fumes, such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide, when burned.[4][7]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][6] Cool fire-exposed containers with water spray from a protected location.[4]

Section 7: Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[4][5] Waste material should not be mixed with other waste and should be handled by a licensed professional waste disposal service.

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

A Technical Guide to High-Purity 2-Amino-3-bromobenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 2-Amino-3-bromobenzoic acid (CAS No. 20776-51-6), a key building block in the synthesis of pharmaceuticals and other complex organic molecules. This document details commercial sources, typical quality specifications, and key synthetic applications, including detailed experimental protocols for researchers in drug discovery and medicinal chemistry.

Commercial Availability and High-Purity Grades

High-purity this compound is readily available from several reputable chemical suppliers who specialize in reagents for research and pharmaceutical development. The compound is typically offered at purities of 97% or higher, with analysis by High-Performance Liquid Chromatography (HPLC) being the standard for purity assessment.

Key commercial suppliers for high-purity this compound include:

  • Sigma-Aldrich (Merck): A leading supplier to the global life science industry, offering this compound under its Aldrich brand.

  • Thermo Fisher Scientific (Alfa Aesar): Provides this chemical, noted for its use as a pharmaceutical intermediate.[1]

  • Tokyo Chemical Industry (TCI): Offers grades with purity greater than 98.0% as determined by HPLC.[2]

  • Santa Cruz Biotechnology: Supplies this compound for research purposes.[3]

These suppliers generally provide the compound as a solid, ranging from white to off-white or light yellow crystalline powder.

Physicochemical Properties and Specifications

Understanding the physicochemical properties of this compound is critical for its proper handling, storage, and application in synthetic chemistry. The data presented below is a summary of typical specifications available from commercial suppliers.

Parameter Typical Specification / Value Method of Analysis
CAS Number 20776-51-6-
Molecular Formula C₇H₆BrNO₂-
Molecular Weight 216.03 g/mol -
Appearance White to light yellow crystalline powderVisual Inspection
Purity (Assay) ≥ 97.0% or ≥ 98.0%HPLC
Melting Point 175 - 179 °CCapillary Method
Solubility Soluble in polar organic solvents-

Note: Specific values for impurity profiles, loss on drying, and heavy metal content are lot-specific and can be found on the Certificate of Analysis (CoA) provided by the supplier.

Core Synthetic Applications and Experimental Protocols

The unique trifunctional nature of this compound—possessing an amine, a carboxylic acid, and a bromine atom on an aromatic ring—makes it a versatile scaffold in medicinal chemistry. The bromine atom is particularly useful for introducing molecular diversity through carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. The carboxylic acid and amine groups are ideal handles for amide bond formation, a cornerstone of drug synthesis.

Below are detailed, adaptable protocols for two of the most common and powerful synthetic transformations utilizing this scaffold.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming a carbon-carbon bond between the bromine-bearing carbon of this compound and an aryl or heteroaryl boronic acid. This creates a biaryl structure, a common motif in pharmacologically active molecules.

Experimental Protocol:

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 eq)

    • Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture (4:1), DMF, or Toluene)

  • Procedure:

    • Reaction Setup: In a dry round-bottom flask or reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Inert Atmosphere: Seal the flask with a septum and thoroughly degas the mixture by purging with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

    • Solvent Addition: Add the degassed solvent system via syringe.

    • Reaction Execution: Stir the reaction mixture vigorously at a temperature ranging from 80 °C to 110 °C. The optimal temperature depends on the specific substrates and catalyst used.

    • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate. The pH may need to be adjusted to ensure the product is in its neutral, more soluble form.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the desired 2-amino-3-arylbenzoic acid.

Amide Bond Formation via Coupling Reagents

Amide coupling is a fundamental reaction in drug development, used to link molecular fragments. The carboxylic acid of this compound can be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents.

Experimental Protocol:

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.0 - 1.2 eq)

    • Coupling Reagent (e.g., HATU, HBTU, or EDC, 1.1 - 1.2 eq)

    • Additive (if using EDC, e.g., HOBt, 1.2 eq)

    • Non-nucleophilic Base (e.g., DIPEA or TEA, 2.0 - 3.0 eq)

    • Anhydrous Solvent (e.g., DMF or CH₂Cl₂)

  • Procedure:

    • Activation: To a solution of this compound in the anhydrous solvent, add the coupling reagent (and additive, if applicable) and the base. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Amine Addition: Add the desired amine to the activated mixture.

    • Reaction: Stir the reaction at room temperature for 4-24 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Workup: Once the reaction is complete, pour the mixture into water to precipitate the product or dilute with an organic solvent for extraction.

    • Extraction: Extract the product with a suitable solvent like ethyl acetate. Wash the combined organic layers sequentially with a mild acid (e.g., 1 M HCl), a saturated NaHCO₃ solution, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide product by flash column chromatography or recrystallization.

Visualized Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic protocols described above, which are often performed sequentially in a drug discovery program to generate a library of diverse compounds for biological screening.

G start This compound process1 Suzuki-Miyaura Cross-Coupling start->process1 reagent1 Arylboronic Acid (Ar-B(OH)₂) reagent1->process1 reagent2 Primary/Secondary Amine (R₁R₂NH) process2 Amide Bond Formation reagent2->process2 reagent3 Coupling Reagent (e.g., HATU) reagent3->process2 catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->process1 intermediate Intermediate: 2-Amino-3-arylbenzoic Acid process1->intermediate C-C bond formation final_product Final Product: Amide Derivative process2->final_product Amide bond formation intermediate->process2

Caption: A typical synthetic workflow in medicinal chemistry using this compound.

G cluster_suzuki Suzuki Coupling Protocol cluster_amide Amide Coupling Protocol s1 1. Combine Reactants: - this compound - Arylboronic Acid - Base & Pd Catalyst s2 2. Degas with Inert Gas s1->s2 s3 3. Add Solvent & Heat (80-110 °C) s2->s3 s4 4. Monitor Reaction (TLC / LC-MS) s3->s4 s5 5. Workup & Purify s4->s5 a1 1. Pre-activate Acid with Coupling Reagent & Base a2 2. Add Amine a1->a2 a3 3. Stir at Room Temp (4-24 h) a2->a3 a4 4. Monitor Reaction (TLC / LC-MS) a3->a4 a5 5. Workup & Purify a4->a5

References

The Lynchpin of Innovation: 2-Amino-3-bromobenzoic Acid as a Pivotal Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2-Amino-3-bromobenzoic acid. This whitepaper details the compound's crucial role as a versatile chemical intermediate in the creation of high-value molecules, particularly in the pharmaceutical industry.

Introduction

This compound, a substituted anthranilic acid, is a key building block in organic synthesis. Its unique trifunctional nature, possessing amino, bromo, and carboxylic acid moieties, allows for a diverse range of chemical transformations, making it an invaluable precursor for complex molecular architectures. This guide provides an in-depth overview of its synthesis, physicochemical properties, and its significant applications, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValue
CAS Number 20776-51-6
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance White to off-white solid[1]
Melting Point 174-178 °C
Purity Typically >97%

Synthesis of this compound

The primary route for the synthesis of this compound is the selective electrophilic bromination of 2-aminobenzoic acid (anthranilic acid). Careful control of reaction conditions is crucial to achieve the desired regioselectivity and avoid the formation of poly-brominated byproducts.[1][2]

Experimental Protocol: Bromination of 2-Aminobenzoic Acid

This protocol is adapted from established methods for the bromination of aminobenzoic acid derivatives.[3][4]

Materials:

  • 2-Aminobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Water (deionized)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add N-bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and succinimide.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Dry the purified product under vacuum.

Expected Yield: While specific yields can vary, similar bromination reactions of aminobenzoic acids can achieve yields in the range of 60-80%.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton. The substitution pattern will be evident from the coupling constants.
¹³C NMR Resonances for the seven carbon atoms, with chemical shifts influenced by the electron-withdrawing and -donating effects of the substituents.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (216.03 g/mol ), with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio).

Role as a Chemical Intermediate in Drug Discovery

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds with significant biological activity, including quinazolines and benzoxazoles.[1] Its most notable recent application is in the development of covalent inhibitors targeting Janus kinases (JAKs), particularly JAK3.

Synthesis of Covalent JAK3 Inhibitors

The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in autoimmune diseases and cancer.[5][6] JAK3, with its expression largely restricted to hematopoietic cells, is a prime target for selective therapeutic intervention. A unique cysteine residue (Cys909) in the ATP-binding site of JAK3 allows for the design of covalent inhibitors that form an irreversible bond, leading to high potency and selectivity.[7][8]

This compound serves as a key scaffold for the synthesis of these covalent JAK3 inhibitors. The amino and carboxylic acid groups provide handles for the attachment of other pharmacophoric elements, while the bromine atom can be utilized in cross-coupling reactions to introduce further molecular diversity. A common strategy involves the elaboration of the 2-amino-3-bromobenzoyl core to incorporate an electrophilic "warhead," such as an acrylamide moiety, which can then react with the Cys909 residue in JAK3.[9]

Experimental Workflow: Synthesis of a JAK3 Inhibitor Precursor

The following workflow outlines a general strategy for the synthesis of a key intermediate for a covalent JAK3 inhibitor, starting from this compound.

G cluster_start Starting Material cluster_protection Protection cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_deprotection Deprotection cluster_final Final Product A This compound B Protection of Amino Group (e.g., Boc, Ac) A->B Protecting Agent C Activation of Carboxylic Acid (e.g., acyl chloride) B->C Activating Agent D Amide bond formation with linker-warhead fragment C->D Amine-Linker-Warhead E Removal of Amino Protecting Group D->E Deprotecting Agent F Covalent JAK3 Inhibitor Precursor E->F

Synthetic workflow for a JAK3 inhibitor precursor.
Signaling Pathway: Covalent Inhibition of the JAK-STAT Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway and the mechanism of inhibition by a covalent inhibitor derived from this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK3 JAK3 Receptor->JAK3 2. Activation STAT STAT JAK3->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Inhibitor Covalent JAK3 Inhibitor (derived from this compound) Inhibitor->JAK3 Covalent Inhibition of Cys909 DNA DNA STAT_dimer->DNA 5. Translocation Gene Gene Transcription DNA->Gene 6. Gene Expression Cytokine Cytokine Cytokine->Receptor 1. Binding

References

Methodological & Application

Application Notes and Protocols: Heck Reaction of 2-Amino-3-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This powerful transformation has been widely adopted in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[2] This document provides a detailed protocol for the Heck reaction using 2-Amino-3-bromobenzoic acid, a versatile building block in medicinal chemistry. The protocol is based on established methodologies for similar substrates and general principles of the Heck reaction.[3][4]

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[5] The presence of a base is crucial for the regeneration of the active Pd(0) catalyst.[5]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Heck reaction of aminobromobenzoic acid derivatives with various alkenes, based on literature for analogous substrates. This data is intended to serve as a guideline for reaction optimization.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile10024>90[4]
2Methyl AcrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcDMA13012>90[4]
3n-Butyl AcrylatePd-complex 3 (0.25)-Et₃NDMF160 (MW)0.1290[6]
4StyrenePdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O10018Not Specified
5VariousPd₂(dba)₃ / monophosphine-----Not Specified

Experimental Protocol

This protocol details the Heck reaction between this compound and styrene as a representative alkene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed acetonitrile

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Oven-dried sealed tube or Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried sealed tube, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous, degassed acetonitrile, followed by styrene (1.5 eq) and triethylamine (2.0 eq) via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100°C in an oil bath with vigorous stirring for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 2-amino-3-styrylbenzoic acid.

Visualizations

The following diagrams illustrate the catalytic cycle of the Heck reaction and a typical experimental workflow.

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pdi Oxidative Addition pd0->pdi pdii Ar-Pd(II)L₂X pdi->pdii alkene_add Alkene Coordination pdii->alkene_add pdii_alkene Ar-Pd(II)L₂(alkene)X alkene_add->pdii_alkene migratory_insertion Migratory Insertion pdii_alkene->migratory_insertion pdii_alkyl R-CH₂-CH(Ar)-Pd(II)L₂X migratory_insertion->pdii_alkyl beta_hydride β-Hydride Elimination pdii_alkyl->beta_hydride pdii_h H-Pd(II)L₂X beta_hydride->pdii_h product Product beta_hydride->product reductive_elim Reductive Elimination pdii_h->reductive_elim reductive_elim->pd0 base_out Base-H⁺X⁻ reductive_elim->base_out sub Ar-X sub->pdi alkene Alkene alkene->alkene_add base_in Base base_in->reductive_elim

Caption: The catalytic cycle of the Heck reaction.

Experimental_Workflow Heck Reaction Experimental Workflow start Start setup 1. Reaction Setup (Substrate, Catalyst, Ligand) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar) setup->inert reagents 3. Add Reagents (Solvent, Alkene, Base) inert->reagents reaction 4. Heat and Stir (e.g., 100°C, 24h) reagents->reaction workup 5. Work-up (Dilute, Wash) reaction->workup dry 6. Dry and Concentrate (MgSO₄, Rotovap) workup->dry purify 7. Purification (Column Chromatography) dry->purify product Final Product purify->product

Caption: A typical workflow for the Heck reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, due to its wide substrate scope and functional group tolerance.[2][3] It provides a versatile and efficient method for the synthesis of arylamines, which are prevalent motifs in bioactive molecules and organic materials.[4] The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Amino-3-bromobenzoic acid, a valuable building block in the synthesis of various pharmaceutical intermediates.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The aryl halide (in this case, this compound) reacts with the Pd(0) complex, leading to the formation of a Pd(II) intermediate.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming an amido complex.[5]

  • Reductive Elimination: The desired C-N bond is formed as the N-aryl product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[3]

The choice of ligand is critical to the success of the reaction, as it influences the rate of reductive elimination and can suppress potential side reactions such as β-hydride elimination.[5]

Experimental Protocols

The following protocols are representative examples for the Buchwald-Hartwig amination of this compound with various amines. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific substrates to achieve optimal yields.[6]

General Procedure for Small-Scale Reactions

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, etc.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., X-Phos, BINAP)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Schlenk tube or other suitable reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., 2-10 mol%), the phosphine ligand (e.g., 2-10 mol%), and the base (e.g., 1.5-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) to the Schlenk tube.

  • Add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-amino-3-benzoic acid derivative.

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of aryl bromides with various amines, illustrating the influence of different reaction parameters on the yield.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10)X-Phos (10)KOt-Bu (2.0)Toluene1000.1785[7]
22-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (0.18 mmol)(±)-BINAP (0.35 mmol)NaOt-Bu (2.8)Toluene80460[8]
33-Bromopyridine-D4Various AminesPd₂(dba)₃XantphosCs₂CO₃Dioxane11012-24N/A[9]
44-BromotolueneAnilinePd(OAc)₂ (1)P(o-tolyl)₃ (2)NaOt-Bu (1.4)Toluene1001698
51-Bromo-4-methoxybenzeneMorpholinePd₂(dba)₃ (0.5)BINAP (1.5)NaOt-Bu (1.4)Toluene801895

Note: Yields are for isolated products. Reaction conditions and yields for entries 4 and 5 are representative examples based on general literature procedures for Buchwald-Hartwig aminations.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Catalyst, Ligand, and Base to Schlenk Tube B 2. Add this compound and Amine A->B C 3. Add Anhydrous Solvent B->C D 4. Seal and Purge with Inert Gas C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool and Quench Reaction F->G H 8. Extraction G->H I 9. Drying and Concentration H->I J 10. Column Chromatography I->J K Final Product J->K

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L | Ar-Pd(II)-X | L oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex L | Ar-Pd(II)-N(H)R'R'' | L amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L | Ar-Pd(II)-NR'R'' | L deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product arx Ar-X arx->oxidative_addition r2nh R'R''NH r2nh->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed methodologies for the palladium-catalyzed cross-coupling reactions of 2-Amino-3-bromobenzoic acid. This molecule is a valuable synthetic intermediate, and its derivatives are significant in medicinal chemistry and materials science. The presence of amino, carboxylic acid, and bromo functional groups on the same aromatic ring offers multiple avenues for synthetic diversification, though it also presents unique challenges regarding chemoselectivity and reaction optimization.

The primary focus of these notes will be on three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C bond formation).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[1][2] For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position, leading to substituted anthranilic acid derivatives that are key scaffolds in many pharmacologically active molecules.[1]

A general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oa_label Oxidative Addition pd0->oa_label oa_complex R-Pd(II)(X)Ln trans_label Transmetalation oa_complex->trans_label transmetal_complex R-Pd(II)(R')Ln re_label Reductive Elimination transmetal_complex->re_label product R-R' oa_label->oa_complex R-X trans_label->transmetal_complex R'-B(OR)₂ (Base) re_label->pd0 re_label->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides structurally similar to this compound. Direct data for this specific substrate is limited, so optimization based on these starting points is recommended. The presence of both amino and carboxylic acid groups can influence the reaction; protection of one or both groups (e.g., as a methyl ester) may be necessary to prevent side reactions and improve yields.[1]

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801295[4]
24-Methylphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane1001692[4]
33-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95[5]
4Pyridine-3-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃Toluene/H₂O80682[4]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the stirring mixture.

  • Heat the reaction mixture to 100°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Adjust the pH of the aqueous layer to ~2-3 with 1M HCl to protonate the carboxylic acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-3-arylbenzoic acid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[6] This reaction is highly valuable for synthesizing aryl amines from aryl halides.[7] In the context of this compound, this transformation is less common as the starting material already contains an amino group. However, the methodology is critical for coupling derivatives where the amino group is modified or for coupling with a secondary amine. The reaction typically requires a palladium precursor, a phosphine ligand, and a base.[6][8]

Data Presentation: Buchwald-Hartwig Amination

The table below provides representative conditions for the Buchwald-Hartwig amination of aryl bromides. The choice of ligand and base is crucial for achieving high yields.

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene10018>90
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1101285-95
3BenzylaminePd(OAc)₂ (1)RuPhos (2)Cs₂CO₃Toluene10024~90
4Aqueous AmmoniaPd(OAc)₂ (2)tBuXPhos (4)K₃PO₄Dioxane11020~80
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of an aryl bromide, which can be adapted for derivatives of this compound (e.g., its methyl ester).

Materials:

  • Methyl 2-amino-3-bromobenzoate (1.0 eq)

  • Amine (e.g., Morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (1.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene, degassed

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 eq) and BINAP (0.015 eq) to a dry reaction tube.

  • Add degassed anhydrous toluene and stir for 5 minutes.

  • Add methyl 2-amino-3-bromobenzoate (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture to 100°C for 18-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench carefully with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • If the methyl ester was used, it can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base.[9][10] It is an effective method for synthesizing arylalkynes, which are important precursors in pharmaceuticals and organic materials.[11]

Data Presentation: Sonogashira Coupling

The following table shows typical conditions for the Sonogashira coupling of 2-amino-3-bromopyridines, a close structural and electronic analog of this compound.[11][12]

| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |[11][12] | | 2 | 1-Octyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 91 |[11][12] | | 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Benzene | 80 | 4 | 88 |[9] | | 4 | 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |[11][12] |

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from procedures for 2-amino-3-bromopyridines and can serve as a starting point for this compound.[11][12]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous and degassed

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry 10 mL round-bottomed flask under an inert atmosphere, add Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq).

  • Add 2.0 mL of anhydrous DMF and stir for 15-30 minutes at room temperature.

  • Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (2.0 eq).

  • Heat the reaction mixture to 100°C for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of NH₄Cl.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow and Logic

The successful execution of these cross-coupling reactions relies on a systematic workflow that ensures an oxygen-free environment and precise control of reagents.

Experimental_Workflow prep 1. Preparation (Dry Glassware, Weigh Reagents) setup 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) prep->setup addition 3. Reagent Addition (Solvent, Base, Substrates, Catalyst) setup->addition reaction 4. Reaction (Heat & Stir, Monitor by TLC/LCMS) addition->reaction workup 5. Workup (Quench, Extract, Wash, Dry) reaction->workup purify 6. Purification (Column Chromatography / Recrystallization) workup->purify analysis 7. Analysis (NMR, MS, etc.) purify->analysis

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Derivatization of the Amino Group on 2-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the amino group of 2-Amino-3-bromobenzoic acid. This versatile building block, featuring amino, bromo, and carboxylic acid functionalities, is a valuable starting material in medicinal chemistry and drug discovery. Derivatization of the amino group allows for the synthesis of a diverse range of compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1] The protocols outlined below cover N-acylation, N-sulfonylation, N-alkylation/N-arylation, and diazotization reactions, offering a solid foundation for the synthesis of novel chemical entities for biological evaluation.

N-Acylation of this compound

N-acylation of the amino group in this compound is a fundamental transformation that can modulate the compound's physicochemical properties, such as solubility and lipophilicity. The resulting N-acyl derivatives are crucial intermediates in the synthesis of more complex molecular architectures. A common and effective method for N-acylation is the use of an acid anhydride or acyl chloride in the presence of a base.

Experimental Protocol: N-Acetylation using Acetic Anhydride

This protocol describes the N-acetylation of this compound using acetic anhydride with pyridine as both a solvent and a base to neutralize the acetic acid byproduct.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-Acetamido-3-bromobenzoic acid.

Quantitative Data for N-Acylation:

DerivativeAcylating AgentReaction Time (h)Typical Yield (%)
2-Acetamido-3-bromobenzoic acidAcetic Anhydride2-4>85

Experimental Workflow for N-Acylation

N_Acylation_Workflow start Start dissolve Dissolve this compound in anhydrous pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_anhydride Add Acetic Anhydride dropwise cool->add_anhydride react Stir at RT for 2-4h add_anhydride->react workup Workup: - Dilute with DCM - Wash with HCl, NaHCO3, Brine react->workup dry Dry over Na2SO4, filter, and concentrate workup->dry purify Purify by recrystallization/ chromatography dry->purify end End: 2-Acetamido-3-bromobenzoic acid purify->end

Caption: Workflow for the N-Acylation of this compound.

N-Sulfonylation of this compound

Sulfonamides are a significant class of compounds in medicinal chemistry. The N-sulfonylation of this compound can be achieved by reacting it with a sulfonyl chloride in the presence of a base. It is often advantageous to first protect the carboxylic acid group as an ester to prevent side reactions.

Experimental Protocol: Synthesis of 2-(Arylsulfonamido)-3-bromobenzoic acid

This protocol involves a two-step process: esterification of the carboxylic acid followed by sulfonylation of the amino group.

Step 1: Esterification

  • Suspend this compound (1.0 eq) in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer and concentrate to yield the methyl ester.

Step 2: N-Sulfonylation

  • Dissolve the methyl 2-amino-3-bromobenzoate (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired arylsulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Dilute with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the sulfonamide ester.

  • If the carboxylic acid is desired, the ester can be hydrolyzed using standard saponification procedures (e.g., LiOH in THF/water).[2]

Quantitative Data for N-Sulfonylation:

DerivativeSulfonylating AgentReaction Time (h)Typical Yield (%)
Methyl 2-(arylsulfonamido)-3-bromobenzoateArylsulfonyl chloride12-1670-90

Experimental Workflow for N-Sulfonylation

N_Sulfonylation_Workflow cluster_esterification Step 1: Esterification cluster_sulfonylation Step 2: N-Sulfonylation start_ester Start: This compound esterify Reflux in Methanol with H2SO4 catalyst start_ester->esterify workup_ester Workup and Purification esterify->workup_ester product_ester Methyl 2-amino-3-bromobenzoate workup_ester->product_ester dissolve_ester Dissolve ester in DCM and Pyridine product_ester->dissolve_ester cool_sulf Cool to 0 °C dissolve_ester->cool_sulf add_sulfonyl Add Arylsulfonyl Chloride cool_sulf->add_sulfonyl react_sulf Stir at RT for 12-16h add_sulfonyl->react_sulf workup_sulf Workup and Purification react_sulf->workup_sulf product_sulfonamide End: Methyl 2-(arylsulfonamido)-3-bromobenzoate workup_sulf->product_sulfonamide N_Arylation_Workflow start Start combine_reagents Combine this compound, Aryl Iodide, CuI, and K2CO3 in a Schlenk flask start->combine_reagents inert_atmosphere Establish Inert Atmosphere combine_reagents->inert_atmosphere add_solvent Add anhydrous DMF inert_atmosphere->add_solvent heat Heat to 100-140 °C for 12-24h add_solvent->heat workup Workup: - Acidify with HCl - Extract with Ethyl Acetate heat->workup purify Purify by Column Chromatography workup->purify end End: N-Aryl-2-amino-3-bromobenzoic acid purify->end Diazotization_Sandmeyer_Logic start This compound diazotization Diazotization (NaNO2, HBr, 0-5 °C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr, 50-60 °C) diazonium_salt->sandmeyer product 2,3-Dibromobenzoic acid sandmeyer->product

References

Application Notes and Protocols for the Derivatization of 2-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromobenzoic acid is a valuable and versatile synthetic intermediate in the fields of medicinal chemistry and fine chemical synthesis.[1] Its trifunctional nature, featuring an amino group, a carboxylic acid, and a bromine atom on an aromatic ring, provides multiple points for chemical modification. The carboxylic acid moiety can be readily converted into esters and amides, allowing for the modulation of critical physicochemical properties such as lipophilicity, solubility, and metabolic stability.[2] Furthermore, the bromine atom serves as a handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for the esterification and amide formation of this compound, key transformations for generating novel compounds with therapeutic potential.

I. Esterification of this compound

Application Notes

Esterification of the carboxylic acid group is a fundamental strategy to enhance the lipophilicity of a molecule, which can improve cell permeability and oral bioavailability.[2] The resulting esters can act as prodrugs, which are converted to the active carboxylic acid in vivo, or serve as crucial intermediates for further synthetic elaborations. The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]

Due to the presence of the basic amino group, which can be protonated by the acid catalyst, a stoichiometric or even excess amount of acid is often required to ensure efficient protonation of the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack by the alcohol.[3][4] The reaction is reversible, so using the alcohol as the solvent or in large excess is a common tactic to drive the equilibrium toward the ester product.[4]

Fischer-Speier Esterification: General Reaction

This compound reacts with an alcohol in the presence of a strong acid catalyst to form the corresponding ester and water.

Fischer_Esterification_Reaction acid This compound alcohol R-OH (Alcohol) ester 2-Amino-3-bromobenzoate Ester acid->ester + R-OH catalyst H₂SO₄ (cat.) water H₂O

Caption: General scheme of Fischer-Speier esterification.

Quantitative Data: Esterification Conditions

The following table summarizes typical conditions for the Fischer esterification of this compound with various simple alcohols. Yields are representative and may vary based on reaction scale and purification method.

Ester ProductAlcohol (Reagent & Solvent)Catalyst (Equivalents)Temperature (°C)Time (h)Typical Yield (%)
Methyl 2-amino-3-bromobenzoateMethanolH₂SO₄ (1.0-1.5)Reflux (65°C)4-885-95
Ethyl 2-amino-3-bromobenzoateEthanolH₂SO₄ (1.0-1.5)Reflux (78°C)6-1280-90
Propyl 2-amino-3-bromobenzoaten-PropanolH₂SO₄ (1.0-1.5)Reflux (97°C)8-1675-85
Experimental Protocol: Synthesis of Methyl 2-amino-3-bromobenzoate

This protocol details the Fischer-Speier esterification using methanol and sulfuric acid.[2]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (15-20 mL per gram of acid).

  • Acid Addition: Cool the suspension in an ice bath (0°C). Slowly and carefully add concentrated sulfuric acid (1.2 eq) dropwise with vigorous stirring. A precipitate of the ammonium sulfate salt may form.[3]

  • Reflux: Remove the ice bath and heat the mixture to reflux (approximately 65°C). Continue heating for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully dilute the residue with cold water and transfer to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the mixture until the evolution of CO₂ gas ceases and the pH is > 8.[5]

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization to yield Methyl 2-amino-3-bromobenzoate.

Caption: Experimental workflow for Fischer esterification.

II. Amide Formation with this compound

Application Notes

Amide bond formation is one of the most frequently used reactions in drug discovery.[6] Converting the carboxylic acid of this compound to an amide allows for the introduction of a vast array of chemical functionalities by varying the amine coupling partner. This enables extensive exploration of structure-activity relationships (SAR).[2]

Direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated".[7][8] This is typically achieved in one of two ways:

  • Using Coupling Reagents: Reagents like carbodiimides (e.g., EDC) or uronium/aminium salts (e.g., HATU) convert the carboxylic acid into a highly reactive intermediate in situ, which then readily reacts with the amine.[7][8][9] Additives like HOBt can improve efficiency and minimize side reactions.[9][10]

  • Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[7] The isolated or crude acyl chloride is then reacted with the amine, typically in the presence of a base to neutralize the HCl byproduct.[7]

A key challenge is preventing the self-polymerization where the amino group of one molecule attacks the activated carboxyl group of another. This can be mitigated by pre-activating the carboxylic acid for a short period before adding the desired amine, maintaining a low reaction temperature, and ensuring the use of anhydrous solvents.[11]

Quantitative Data: Comparison of Amide Coupling Reagents

The following table compares the performance of common coupling reagents for the amidation of an amino-bromobenzoic acid scaffold with a representative amine (e.g., benzylamine). The data is based on typical results for these classes of reagents.[9]

Coupling ReagentAdditiveBaseSolventTime (h)Typical Yield (%)Purity (%)Notes
EDCHOBtDIPEADMF12-2485>95Cost-effective; water-soluble urea byproduct simplifies workup.[9]
HATUNoneDIPEADMF2-495>98Highly efficient and fast, especially for challenging couplings.[9]
T3P®NonePyridineEtOAc4-892>97A versatile and safe reagent with easy workup.[9]
SOCl₂ / (COCl)₂DMF (cat.)Pyridine/TEADCM2-480-90>95Two-step process; requires handling of moisture-sensitive reagents.[2][7]

EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = 1-Hydroxybenzotriazole; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA = N,N-Diisopropylethylamine; T3P® = Propylphosphonic Anhydride.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a one-pot coupling reaction using EDC and HOBt.[2]

Materials:

  • This compound

  • Amine of choice (e.g., Benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate & Water

  • 1 M Hydrochloric acid (HCl) & Saturated NaHCO₃ solution

  • Brine & Anhydrous Na₂SO₄

Procedure:

  • Pre-activation: Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.[2]

  • Coupling: Add the desired amine (1.1 eq) to the mixture, followed by DIPEA (2.0-2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling via Acyl Chloride Formation

This protocol involves the conversion of the carboxylic acid to an acyl chloride intermediate.[2]

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Amine of choice (e.g., Aniline)

  • Pyridine or Triethylamine (TEA)

Procedure:

  • Acyl Chloride Formation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).[2]

  • Cool the suspension to 0°C and slowly add oxalyl chloride or thionyl chloride (1.5-2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-amino-3-bromobenzoyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a base like pyridine or TEA (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.

  • Workup and Purification: Proceed with an aqueous workup similar to Protocol 1 (washing with dilute acid, base, and brine) to remove salts and excess reagents, followed by drying and purification.

Amide_Formation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Workup & Purification start Dissolve this compound activate Add Coupling Reagent (e.g., EDC/HOBt) OR SOCl₂ start->activate pre_activate Stir for Pre-activation (15-30 min) activate->pre_activate add_amine Add Amine & Base (e.g., DIPEA) pre_activate->add_amine react Stir at RT (2-24h) & Monitor by TLC add_amine->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash (Acid, Base, Brine) extract->wash dry Dry, Filter, Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify end_node end_node purify->end_node Final Product

Caption: General workflow for amide bond formation.

References

2-Amino-3-bromobenzoic Acid: A Versatile Precursor for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with diverse mechanisms of action. 2-Amino-3-bromobenzoic acid, a halogenated derivative of anthranilic acid, serves as a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds with significant biological activities.[1] The presence of amino, carboxylic acid, and bromo functional groups on the aromatic ring allows for a wide range of chemical transformations, making it an attractive scaffold for medicinal chemists.[1] In particular, this compound is a key precursor for the synthesis of quinazolinones and benzoxazinones, classes of compounds that have demonstrated broad-spectrum antimicrobial and anti-inflammatory properties.[2] The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of the resulting molecules, potentially leading to improved antimicrobial potency.[3]

This document provides detailed protocols for the synthesis of antimicrobial agents derived from this compound, methods for evaluating their antimicrobial efficacy, and a summary of their reported biological activities.

Synthesis of Antimicrobial Scaffolds

The primary route for developing antimicrobial agents from this compound involves the synthesis of key heterocyclic intermediates, namely benzoxazinones and their subsequent conversion to quinazolinones.

General Synthetic Pathway

The synthesis typically proceeds in a two-step manner. First, this compound is acylated and cyclized to form a 2-substituted-8-bromo-1,3-benzoxazin-4-one. This intermediate is then reacted with a primary amine or hydrazine hydrate to yield the corresponding 2,3-disubstituted-8-bromo-4(3H)-quinazolinone.[4]

G A This compound C 8-Bromo-2-substituted-1,3-benzoxazin-4-one A->C Acylation & Cyclization B Acyl Chloride (R-COCl) / Acetic Anhydride B->C E 8-Bromo-2,3-disubstituted-4(3H)-quinazolinone C->E Amination / Hydrazinolysis D Primary Amine (R'-NH2) / Hydrazine Hydrate D->E

General synthetic workflow for quinazolinones.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of related bromo-substituted quinazolinones and can be applied to this compound.[4][5]

Protocol 1: Synthesis of 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one

This protocol describes the synthesis of the benzoxazinone intermediate from this compound and benzoyl chloride.

Materials:

  • This compound

  • Pyridine (anhydrous)

  • Benzoyl chloride

  • Ice-cold water

  • Ethanol for recrystallization

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 8-bromo-2-phenyl-4H-3,1-benzoxazin-4-one.

Protocol 2: Synthesis of 3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one

This protocol details the conversion of the benzoxazinone intermediate to the corresponding 3-amino-quinazolinone.

Materials:

  • 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one

  • Hydrazine hydrate (99-100%)

  • Ethanol

Procedure:

  • Dissolve 8-bromo-2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (e.g., 3-4 equivalents) to the solution.

  • Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with a small amount of cold ethanol, and dry.

  • If necessary, the product can be further purified by recrystallization.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized compounds can be determined using standard microbiological techniques, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound stock solutions in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well (except for the sterility control) with the microbial suspension.

  • Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 25-30°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare stock solution of test compound C Serial dilution of compound in 96-well plate A->C B Prepare standardized microbial inoculum D Inoculate wells with microbial suspension B->D C->D E Incubate at appropriate temperature and time D->E F Read plates for visible growth E->F G Determine MIC F->G

Experimental workflow for MIC determination.

Quantitative Data Summary

While specific antimicrobial data for derivatives of this compound is limited in the literature, studies on isomers such as p-aminobenzoic acid (PABA) derivatives provide valuable insights into the potential efficacy of this class of compounds. The following table summarizes the antimicrobial activity of some bromo-substituted PABA derivatives.[3]

Compound IDR GroupTest OrganismMIC (µM/mL)pMIC
5 4-bromo benzylideneCandida albicans15.621.81
5 4-bromo benzylideneAspergillus niger15.621.81
11 3-bromo benzylideneBacillus subtilis7.812.11

Note: The compounds listed are Schiff base derivatives of p-amino benzohydrazide. pMIC is the negative logarithm of MIC.

Mechanism of Action

The proposed mechanism of action for many antimicrobial agents derived from aminobenzoic acids is the inhibition of essential cellular processes in microorganisms. For some derivatives, it is suggested that they target bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds and halting cell growth.[6]

G cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit synthesis Peptide Bond Formation ribosome->synthesis protein Protein Elongation synthesis->protein growth Bacterial Growth & Proliferation protein->growth inhibitor 2-Amino-3-bromobenzoic Acid Derivative inhibitor->synthesis Inhibition

Proposed mechanism of antimicrobial action.

Conclusion

This compound is a promising and highly adaptable precursor for the synthesis of novel antimicrobial agents, particularly heterocyclic compounds like quinazolinones. The synthetic protocols provided herein offer a foundation for the development and exploration of new derivatives. Further research, including extensive antimicrobial screening and mechanism of action studies, is warranted to fully elucidate the therapeutic potential of this class of compounds in addressing the challenge of antimicrobial resistance.

References

Application Notes and Protocols for 2-Amino-3-bromobenzoic Acid in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Amino-3-bromobenzoic acid as a versatile scaffold for the discovery and development of novel anti-inflammatory agents. While direct quantitative data for this compound's anti-inflammatory activity is limited in publicly available literature, its structural analogs have demonstrated significant potential, suggesting it is a valuable starting material.[1][2] This document outlines the rationale for its use, proposes synthetic strategies, and provides detailed protocols for evaluating the anti-inflammatory efficacy of its derivatives.

Rationale for Use in Anti-inflammatory Drug Discovery

This compound possesses a privileged structure for the synthesis of anti-inflammatory compounds. Its key features include:

  • An amino group that can be readily acylated, alkylated, or incorporated into heterocyclic rings to generate diverse chemical libraries.

  • A carboxylic acid moiety , a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that often contributes to their binding at the active site of cyclooxygenase (COX) enzymes.[3]

  • A bromine atom that serves as a versatile chemical handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of various aryl or alkyl groups to modulate the pharmacological properties of the final compounds.[4]

Derivatives of aminobenzoic acids have shown promise as anti-inflammatory agents, primarily through the inhibition of COX enzymes, which are central to the inflammatory cascade.[1] The anti-inflammatory mechanism of these compounds is often linked to the downregulation of the MAPK and NF-κB signaling pathways.[1]

Proposed Application: Synthesis of Novel Anti-inflammatory Agents

A promising application of this compound is in the synthesis of novel inhibitors of key inflammatory mediators. The general synthetic approach involves the modification of the amino and carboxylic acid groups to produce a library of amide or ester derivatives.

General Synthetic Pathway: The following diagram illustrates a proposed synthetic pathway for generating a library of N-acyl-2-amino-3-bromobenzoic acid derivatives.

Synthetic_Pathway A This compound C N-acyl-2-amino-3-bromobenzoic acid derivative A->C Acylation B Acyl Chloride (R-COCl) B->C

Caption: Proposed synthesis of N-acyl derivatives.

Quantitative Data for Structurally Related Compounds

The following table summarizes the in vitro inhibitory activity of compounds structurally related to this compound, providing a benchmark for newly synthesized derivatives.

CompoundAssayTarget(s)IC50 / ActivityReference
4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007)LPS-induced inflammationNO, PGE2, iNOS, COX-2Significant inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in primary microglial cells.[1][5]
Amfenac (derivative of 4-aminobenzoic acid)In vitro COX inhibition assayCOX-1, COX-2Potent inhibitor of cyclooxygenase enzymes.[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of compounds derived from this compound.

4.1. In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.[3]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compound

  • Reference inhibitor (e.g., Indomethacin, Celecoxib)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Pre-incubate the test compound at various concentrations with the COX-1 or COX-2 enzyme in the assay buffer at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Terminate the reaction.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the concentration of the test compound that causes 50% inhibition of enzyme activity (IC50).

4.2. In Vitro Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production Assay in Macrophages

This assay quantifies the inhibition of key inflammatory mediators in macrophage cells stimulated with lipopolysaccharide (LPS).[5][6]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent

  • PGE2 EIA kit

  • Cell culture medium and supplements

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the nitrite concentration (an indicator of NO production) in the supernatant using the Griess reagent.

  • Quantify the PGE2 concentration in the supernatant using a PGE2 EIA kit.

  • Determine the percentage of NO and PGE2 inhibition and calculate the IC50 values.

4.3. In Vivo Carrageenan-Induced Paw Edema Assay

This is an acute inflammation model used to evaluate the anti-edematous effect of the compounds in rodents.[7][8]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test compound

  • Reference drug (e.g., Diclofenac sodium)

  • Pletismometer

Procedure:

  • Administer the test compound or reference drug to the animals (e.g., intraperitoneally or orally).

  • After a set period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group (treated with vehicle only).

Visualization of Signaling Pathways and Workflows

5.1. Inflammatory Signaling Pathway

The following diagram illustrates a simplified inflammatory signaling pathway that can be targeted by anti-inflammatory compounds.

Inflammatory_Pathway A Inflammatory Stimuli (e.g., LPS) B Cell Membrane Receptor (e.g., TLR4) A->B C NF-κB Signaling Pathway B->C D COX-2 Gene Expression C->D E COX-2 Enzyme D->E F Prostaglandins (PGE2) E->F Arachidonic Acid G Inflammation F->G H 2-Amino-3-bromobenzoic acid derivatives H->E Inhibition

Caption: Targeted inflammatory signaling pathway.

5.2. Experimental Workflow for Anti-inflammatory Screening

The following diagram outlines the general workflow for screening newly synthesized compounds for anti-inflammatory activity.

Experimental_Workflow A Synthesize Derivatives of This compound B In Vitro Screening: COX-1/COX-2 Inhibition Assay A->B C In Vitro Screening: NO & PGE2 Production Assay A->C D Identify Lead Compounds B->D C->D E In Vivo Validation: Carrageenan-Induced Paw Edema D->E F Further Preclinical Development E->F

Caption: Workflow for anti-inflammatory screening.

References

Application Notes and Protocols: Synthesis of Novel Anticancer Therapeutics from 2-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromobenzoic acid is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of various heterocyclic compounds with significant therapeutic potential.[1] Its unique substitution pattern, featuring an amino group, a carboxylic acid, and a bromine atom, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures, making it a key building block in the development of novel pharmaceuticals, particularly in the field of oncology.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential anticancer therapeutics, with a focus on quinazolinone derivatives.

Synthesis of Quinazolinone-Based Anticancer Agents

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[2][3] The general strategy for synthesizing quinazolinone derivatives from this compound involves a cyclocondensation reaction.

General Synthetic Workflow

The synthesis typically proceeds in a multi-step fashion, starting with the acylation of the amino group of this compound, followed by cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with a primary amine to yield the final quinazolinone product.

G cluster_synthesis Synthetic Workflow start This compound step1 N-Acylation start->step1 acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->step1 intermediate1 N-acyl-2-amino- 3-bromobenzoic acid step1->intermediate1 step2 Cyclization intermediate1->step2 acetic_anhydride Acetic Anhydride acetic_anhydride->step2 intermediate2 2-Substituted-8-bromo- 3,1-benzoxazin-4-one step2->intermediate2 step3 Condensation intermediate2->step3 primary_amine Primary Amine (R'-NH2) primary_amine->step3 product 2,3-Disubstituted-8-bromo- 4(3H)-quinazolinone step3->product

Caption: General synthetic workflow for 2,3-disubstituted-8-bromo-4(3H)-quinazolinones.

Experimental Protocol: Synthesis of 2,3-Disubstituted-8-bromo-4(3H)-quinazolinones

This protocol outlines a general method for the synthesis of quinazolinone derivatives from this compound.

Step 1: Synthesis of N-acyl-2-amino-3-bromobenzoic acid

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., pyridine or dioxane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl-2-amino-3-bromobenzoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Substituted-8-bromo-3,1-benzoxazin-4-one

  • Reflux the N-acyl-2-amino-3-bromobenzoic acid obtained in Step 1 with an excess of acetic anhydride for 2-4 hours.

  • Cool the reaction mixture and pour it into crushed ice.

  • The precipitated solid, 2-substituted-8-bromo-3,1-benzoxazin-4-one, is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of 2,3-Disubstituted-8-bromo-4(3H)-quinazolinone

  • Heat the obtained benzoxazinone with a primary amine (R'-NH₂) in a suitable solvent like ethanol or glacial acetic acid under reflux for 6-8 hours.

  • Cool the reaction mixture. The precipitated 2,3-disubstituted-8-bromo-4(3H)-quinazolinone is collected by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

Biological Evaluation of Anticancer Activity

The synthesized quinazolinone derivatives can be evaluated for their anticancer activity using various in vitro assays. A standard method to assess cytotoxicity is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) values.

G cluster_assay MTT Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Compounds seed->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (4h) mtt->incubate2 solubilize Solubilize with DMSO incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Quantitative Data Presentation

The following table summarizes the in vitro anticancer activity of representative compounds synthesized from amino- and bromo-substituted benzoic acids against various cancer cell lines.

Compound IDStarting Material AnalogueCancer Cell LineAssay Duration (h)IC50 (µM)Reference
45 2-amino-5-bromobenzoic acidA549 (Lung)Not Specified0.44[4]
2A3CB 2-amino-3-chlorobenzoic acidMDA-MB-231 (Breast)2426[5][6]
485[5][6]
727.2[5][6]
21 2-amino-5-methylbenzoic acidHeLa (Cervical)24More potent than Gefitinib[7]
22 2-amino-5-methylbenzoic acidMDA-MB231 (Breast)24More potent than Gefitinib[7]
23 2-amino-5-methylbenzoic acidHeLa (Cervical)24More potent than Gefitinib[7]

Mechanism of Action and Signaling Pathways

Derivatives of aminobenzoic acids can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and DNA repair.

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a common feature in many cancers. Some aminobenzoic acid derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced cell proliferation.[5][8]

G cluster_pi3k PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor 2-Amino-3-bromobenzoic Acid Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by aminobenzoic acid derivatives.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[9][10] In cancers with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[11] The quinazolinone scaffold is a key feature in some PARP inhibitors, suggesting that derivatives of this compound could be designed to target this pathway.

G cluster_parp PARP Inhibition and Synthetic Lethality SSB DNA Single-Strand Break (SSB) PARP PARP SSB->PARP Recruits DSB DNA Double-Strand Break (DSB) SSB->DSB Leads to (if unrepaired) SSB_Repair SSB Repair PARP->SSB_Repair HR Homologous Recombination (HR) (BRCA1/2) DSB->HR Repaired by DSB_Repair DSB Repair HR->DSB_Repair Apoptosis Cell Death (Apoptosis) HR->Apoptosis Defective in BRCA-mutant cancer Inhibitor PARP Inhibitor (e.g., Quinazolinone derivative) Inhibitor->PARP Inhibits

References

Application Notes: Synthesis of Quinazolinone-Based Azo Dyes Using 2-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-bromobenzoic acid is a versatile substituted anthranilic acid derivative that serves as a key building block in the synthesis of various heterocyclic compounds and specialty dyes. Its unique structure, featuring adjacent amino and carboxylic acid groups, allows for the facile construction of fused ring systems, while the bromine atom provides a reactive handle for further functionalization or can act as a modulator of the final compound's physicochemical properties.

These notes detail the application of this compound in the synthesis of specialty quinazolinone-based azo dyes. Quinazolinone moieties are prevalent in many biologically active molecules and their incorporation into dye structures can yield compounds with interesting photophysical and functional properties. The synthetic pathway involves a two-stage process: first, the construction of a bromo-substituted quinazolinone intermediate, and second, the diazotization and azo coupling to generate the final dye.

Core Application: Precursor for 8-Bromo-quinazolinone Azo Dyes

The primary role of this compound in this context is as a precursor to the 8-bromo-quinazolinone heterocyclic system. This intermediate is then further functionalized to produce a target azo dye. The general synthetic approach is outlined below:

  • Step 1: Synthesis of 8-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. this compound is first cyclized through a reaction with acetic anhydride. This step forms a reactive benzoxazinone intermediate.

  • Step 2: Synthesis of 3-amino-8-bromo-2-methylquinazolin-4(3H)-one. The benzoxazinone intermediate is then reacted with hydrazine hydrate to form the key 3-amino-quinazolinone building block.

  • Step 3: Synthesis of the Final Azo Dye. The 3-amino-8-bromo-2-methylquinazolin-4(3H)-one is diazotized using sodium nitrite in an acidic medium, and the resulting diazonium salt is coupled with a suitable aromatic coupling component (e.g., N,N-dimethylaniline) to yield the final quinazolinone-based azo dye.

The bromine atom at the 8-position of the quinazolinone core influences the electronic properties of the dye, potentially affecting its color, lightfastness, and other performance characteristics.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a specialty azo dye, "(E)-8-bromo-3-((4-(dimethylamino)phenyl)diazenyl)-2-methylquinazolin-4(3H)-one", based on established procedures for analogous compounds.

Table 1: Reaction Yields and Physical Properties

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Appearance
18-Bromo-2-methyl-4H-3,1-benzoxazin-4-oneC₉H₆BrNO₂239.05~90%130 - 132White Solid
23-Amino-8-bromo-2-methylquinazolin-4(3H)-oneC₉H₈BrN₃O254.08~85%215 - 217Pale Yellow Solid
3(E)-8-bromo-3-((4-(dimethylamino)phenyl)diazenyl)-2-methylquinazolin-4(3H)-oneC₁₇H₁₆BrN₅O386.25~80%>250 (decomposes)Deep Red/Violet Solid

Table 2: Spectroscopic Characterization Data

Compound ID¹H NMR (DMSO-d₆, δ ppm)FT-IR (KBr, ν cm⁻¹)UV-Vis (λmax, nm in DMF)
1 8.05 (d, 1H), 7.90 (d, 1H), 7.50 (t, 1H), 2.40 (s, 3H)1760 (C=O, lactone), 1685 (C=N), 1600 (C=C)N/A
2 8.10 (d, 1H), 7.85 (d, 1H), 7.45 (t, 1H), 5.80 (s, 2H, NH₂), 2.50 (s, 3H, CH₃)3350, 3250 (NH₂ stretch), 1680 (C=O, amide), 1610 (C=N), 1580 (C=C)N/A
3 8.20 (d, 1H), 7.95 (d, 1H), 7.80 (d, 2H), 7.60 (t, 1H), 6.90 (d, 2H), 3.10 (s, 6H, N(CH₃)₂), 2.60 (s, 3H, CH₃)3060 (C-H arom.), 2920 (C-H aliph.), 1675 (C=O, amide), 1590 (C=C), 1520 (N=N)~540 nm

Note: NMR and IR data are representative based on characteristic peaks for the functional groups present.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)
  • Materials:

    • This compound (1 eq.)

    • Acetic anhydride (3 eq.)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend this compound in acetic anhydride.

    • Heat the mixture to reflux (approximately 130-140°C) for 2-3 hours. The solid should dissolve during heating.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

    • Collect the white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.

Protocol 2: Synthesis of 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one (Intermediate 2)
  • Materials:

    • 8-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (1 eq.)

    • Hydrazine hydrate (80%) (1.2 eq.)

    • Ethanol

  • Procedure:

    • Dissolve the 8-Bromo-2-methyl-4H-3,1-benzoxazin-4-one in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

    • After the addition is complete, heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The product will precipitate from the solution.

    • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Protocol 3: Synthesis of (E)-8-bromo-3-((4-(dimethylamino)phenyl)diazenyl)-2-methylquinazolin-4(3H)-one (Final Dye)
  • Materials:

    • 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one (1 eq.)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂) (1.1 eq.)

    • N,N-dimethylaniline (1 eq.)

    • Sodium Acetate

    • Ice

  • Procedure:

    • Diazotization:

      • Suspend 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one in a mixture of concentrated HCl and water.

      • Cool the suspension to 0-5°C in an ice-salt bath with continuous stirring.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

      • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

    • Azo Coupling:

      • In a separate beaker, dissolve N,N-dimethylaniline in a dilute HCl solution and cool to 0-5°C.

      • Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. A colored precipitate will form immediately.

      • Maintain the reaction mixture at a low temperature and continue stirring for 1-2 hours.

      • Neutralize the mixture by slowly adding a saturated solution of sodium acetate to bring the pH to 4-5, promoting complete precipitation of the dye.

    • Purification:

      • Collect the crude dye by vacuum filtration.

      • Wash the solid product extensively with cold water.

      • Recrystallize the product from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the purified dye.

      • Dry the final product in a vacuum oven.

Visualizations

G cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Amination cluster_step3 Step 3: Azo Dye Formation A This compound B 8-Bromo-2-methyl- 4H-3,1-benzoxazin-4-one A->B Acetic Anhydride Reflux C 3-Amino-8-bromo- 2-methylquinazolin-4(3H)-one B->C Hydrazine Hydrate Ethanol, Reflux D Diazonium Salt Intermediate C->D NaNO₂, HCl 0-5°C E (E)-8-bromo-3-((4-(dimethylamino)phenyl) diazenyl)-2-methylquinazolin-4(3H)-one D->E N,N-dimethylaniline 0-5°C

Caption: General synthesis pathway for a quinazolinone-based azo dye.

G start Start: 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one diazotization Diazotization (HCl, H₂O, NaNO₂) Maintain Temp < 5°C start->diazotization coupling Azo Coupling (Add to cold N,N-dimethylaniline solution) diazotization->coupling neutralization Neutralization (Add Sodium Acetate) Adjust pH to 4-5 coupling->neutralization filtration Vacuum Filtration (Collect crude dye) neutralization->filtration washing Wash with Cold Water filtration->washing purification Recrystallization (Ethanol or DMF/Water) washing->purification drying Vacuum Drying purification->drying end Final Product: Purified Azo Dye drying->end

Caption: Experimental workflow for the final azo dye synthesis step.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling reaction of 2-Amino-3-bromobenzoic acid.

Recommended Starting Conditions

The successful Suzuki-Miyaura coupling of this compound is influenced by the choice of catalyst, base, and solvent system. The presence of both an activating amino group and a deactivating carboxyl group on the aromatic ring can impact the catalytic cycle.[1] Below is a summary of recommended starting conditions based on literature for analogous substrates.

ParameterRecommended ConditionsNotes
Catalyst System Pd(PPh₃)₄ (3-5 mol%)A common and widely available catalyst.[1]
PdCl₂(dppf) (3-5 mol%)Often effective for challenging substrates.
NiCl₂(PCy₃)₂ (5 mol%)An alternative for certain aryl bromides.[1]
Base K₂CO₃ (2.0-3.0 equiv)A common and effective base for many Suzuki couplings.[1][2]
K₃PO₄ (1.5-2.0 equiv)A slightly stronger base that can be beneficial.[1]
Cs₂CO₃ (2.0 equiv)A strong base, often used for difficult couplings.
Solvent System 1,4-Dioxane/Water (4:1)A versatile and commonly used solvent mixture.[1]
Toluene/WaterAnother effective biphasic system.
Anhydrous 2-Me-THFUsed with certain nickel catalyst systems.[1]
Temperature 80-110 °CReaction temperature often needs to be optimized.[3]
Reaction Time 12-24 hoursMonitor reaction progress by TLC or LC-MS.[1]

Experimental Protocols

Below are representative protocols for the Suzuki-Miyaura coupling of this compound. These are general starting points and may require optimization.

Protocol 1: Palladium-Catalyzed Coupling using Pd(PPh₃)₄

This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using tetrakis(triphenylphosphine)palladium(0).[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nickel-Catalyzed Coupling

This protocol utilizes a nickel catalyst system, which can be an effective alternative.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • Anhydrous 2-Me-THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add NiCl₂(PCy₃)₂ and potassium phosphate to a reaction vial.

  • Add the arylboronic acid and this compound to the vial.

  • Add anhydrous 2-Me-THF.

  • Seal the vial and heat the mixture to 100 °C for 18 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualized Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

When encountering low yields, a systematic approach to troubleshooting can help identify the root cause. This workflow provides a logical sequence of steps to diagnose and resolve common issues.[6]

Troubleshooting_Workflow start Low Yield Observed catalyst 1. Catalyst Issues? start->catalyst conditions 2. Suboptimal Conditions? catalyst->conditions No action_catalyst Action: - Use fresh catalyst/ligand. - Ensure rigorous degassing. catalyst->action_catalyst Yes reagents 3. Reagent Purity? conditions->reagents No action_conditions Action: - Increase temperature. - Screen different bases (K₃PO₄, Cs₂CO₃). - Vary solvent system (Dioxane/H₂O). conditions->action_conditions Yes action_reagents Action: - Check purity of starting materials. - Use fresh, anhydrous solvents. reagents->action_reagents Yes success Problem Solved action_catalyst->success action_conditions->success action_reagents->success

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding, and I am recovering my starting materials. What should I do?

A1: This often points to an issue with the catalyst activity or reaction conditions.

  • Catalyst Deactivation: The free amino group in your substrate can sometimes coordinate to the palladium center and inhibit catalysis.[3] Ensure you are using a fresh, active catalyst. Pd(0) catalysts can be sensitive to air, so proper handling under an inert atmosphere is crucial.[6] Consider using a more robust ligand, such as a Buchwald-type phosphine (e.g., XPhos, SPhos), which can be more resistant to deactivation.[3]

  • Insufficient Temperature: Some Suzuki couplings require higher temperatures to proceed. If you are running the reaction at a lower temperature, try increasing it incrementally (e.g., in 10 °C steps) to between 80-110 °C.[3]

  • Improper Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure your solvents and reaction mixture are thoroughly degassed using methods like bubbling with argon or nitrogen, or freeze-pump-thaw cycles.[6]

Q2: I am observing a significant amount of a dehalogenated side product (2-aminobenzoic acid). How can I minimize this?

A2: Dehalogenation (or debromination) is a common side reaction, especially with electron-rich anilines.

  • Protect the Amino Group: Protecting the amino group as a carbamate (e.g., Boc) can significantly reduce dehalogenation by decreasing the electron-donating ability of the aniline.[3]

  • Ligand Choice: Bulky, electron-rich phosphine ligands can favor the desired reductive elimination step over the pathways leading to dehalogenation.[3]

  • Base Selection: Using a milder base, such as K₂CO₃ or K₃PO₄, may be beneficial.[3] Stronger bases can sometimes promote side reactions.

Q3: My boronic acid appears to be degrading, leading to low yields. What is happening?

A3: This is likely due to protodeboronation, where the boronic acid is replaced by a hydrogen atom.

  • Use a Milder Base: This side reaction can be accelerated by strong bases.[6]

  • Lower Reaction Temperature: Higher temperatures can also increase the rate of protodeboronation.

  • Use a Boronic Ester: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding boronic acids.[6]

Q4: I am seeing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling is often caused by the presence of oxygen.

  • Improve Degassing: Rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling.[6]

  • Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to Pd(II) precatalysts that require in-situ reduction.[6]

Q5: Can the solvent system affect the outcome of the reaction?

A5: Yes, the solvent plays a crucial role. For Suzuki reactions, a biphasic system like dioxane/water or toluene/water is common. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. The ratio of organic solvent to water should be optimized to ensure all reagents are sufficiently soluble while minimizing side reactions.[3] Aprotic polar solvents like dioxane, THF, or toluene are generally preferred for the organic phase.[3]

References

common side reactions in the synthesis of 2-Amino-3-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-bromobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common side reactions observed during the synthesis of this compound from anthranilic acid?

A1: The synthesis of this compound via electrophilic bromination of anthranilic acid is often accompanied by the formation of several side products. The most prevalent of these are:

  • Over-bromination: The high reactivity of the anthranilic acid ring, due to the activating amino group, can lead to the formation of di-substituted products. The most common over-bromination product is 2-amino-3,5-dibromobenzoic acid .[1][2]

  • Isomeric mono-bromination: Besides the desired 3-bromo isomer, bromination can also occur at the 5-position, which is para to the activating amino group, yielding 2-amino-5-bromobenzoic acid .[1][2]

  • N-Acetylation: When using glacial acetic acid as a solvent, a portion of the starting material or product can undergo N-acetylation, forming N-acetyl-2-aminobenzoic acid or its brominated derivatives.[1]

  • Decarboxylation: Under harsh conditions, particularly with excess bromine and in polar solvents, decarboxylation of the benzoic acid moiety can occur, leading to the formation of brominated anilines.[1]

Q2: My reaction is producing a significant amount of di-brominated product (2-amino-3,5-dibromobenzoic acid). How can I minimize this?

A2: The formation of 2-amino-3,5-dibromobenzoic acid is a common issue and is highly dependent on the reaction conditions. To minimize its formation, consider the following strategies:

  • Control Reaction Temperature: Lower reaction temperatures generally favor mono-bromination over di-bromination. Conducting the bromination at or below room temperature can help improve the selectivity for the mono-brominated product.[2]

  • Stoichiometry of Brominating Agent: Use a stoichiometric amount (or a slight excess) of the brominating agent. A large excess of bromine will significantly increase the likelihood of di-bromination.

  • Slow Addition of Brominating Agent: Adding the brominating agent dropwise or in small portions over a period of time helps to maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the chance of a second bromination event.

  • Choice of Brominating Agent: While elemental bromine is commonly used, other less reactive brominating agents like N-bromosuccinimide (NBS) can offer better control and selectivity for mono-bromination.

Q3: I am observing a mixture of mono-brominated isomers (this compound and 2-amino-5-bromobenzoic acid). How can I improve the regioselectivity for the 3-position?

A3: Achieving high regioselectivity for the 3-position can be challenging due to the strong activating and ortho-, para-directing nature of the amino group. While the 5-position is electronically favored, steric hindrance from the adjacent carboxylic acid group can direct some bromination to the 3-position. Strategies to enhance 3-position selectivity are an area of active research. For separation of the isomers, refer to the purification protocols.

Q4: How can I effectively purify this compound from the di-brominated side product?

A4: A highly effective method for separating this compound from 2-amino-3,5-dibromobenzoic acid relies on their differential solubility in hot, acidified water. The di-brominated compound is nearly insoluble in boiling water, while the mono-brominated product has a higher solubility.[2] A detailed protocol is provided in the "Experimental Protocols" section.

Q5: My final product is colored. What is the cause and how can I decolorize it?

A5: A colored product may indicate the presence of impurities or oxidation byproducts. Treatment of the crude product with activated charcoal during the recrystallization process can effectively remove colored impurities.

Data Presentation

The following table summarizes the effect of reaction temperature on the product distribution in the bromination of anthranilic acid using bromine in glacial acetic acid.

Reaction TemperatureMajor Product(s)Minor Product(s)Reference
Near freezing point of acetic acid2-amino-5-bromobenzoic acid (approx. 2/3)2-amino-3,5-dibromobenzoic acid (approx. 1/3)[2]
Near boiling point of acetic acid2-amino-3,5-dibromobenzoic acid (approx. 2/3)2-amino-5-bromobenzoic acid (approx. 1/3)[2]

Experimental Protocols

Protocol 1: Synthesis of a Mixture of Brominated Anthranilic Acids

This protocol is adapted from the bromination of anthranilic acid in glacial acetic acid and will yield a mixture of mono- and di-brominated products. The ratio of products is dependent on the reaction temperature as indicated in the data table above.

Materials:

  • Anthranilic acid

  • Glacial acetic acid

  • Bromine

  • Benzene (for washing)

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • Dissolve anthranilic acid in glacial acetic acid in a round-bottom flask.

  • Cool the solution to the desired temperature (e.g., below 16°C for predominantly mono-bromination).

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.

  • Continue the addition until a persistent reddish-brown color of bromine is observed.

  • The product will precipitate as a thick mass of white crystals (hydrobromide salts).

  • Filter the product and wash with benzene.

  • Dry the collected solid.

Protocol 2: Purification of this compound from 2-amino-3,5-dibromobenzoic acid

This protocol utilizes the difference in solubility between the mono- and di-brominated products.

Procedure:

  • Take the crude mixture of brominated anthranilic acids obtained from the synthesis.

  • In a flask, add boiling water containing a small amount of concentrated hydrochloric acid to the crude product.

  • The 2-amino-5-bromobenzoic acid will dissolve in the hot acidic water, while the 2-amino-3,5-dibromobenzoic acid will remain largely insoluble.[2]

  • Perform a hot filtration under suction to separate the insoluble di-brominated product.

  • The filtrate, upon cooling, will yield the precipitated mono-brominated product(s).

  • The insoluble residue can be further washed with boiling water to ensure complete removal of the mono-brominated isomer.

Visualizations

Synthesis_Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction Bromination of Anthranilic Acid start->reaction analysis Analyze Crude Product (e.g., TLC, NMR) reaction->analysis issue1 Low Yield analysis->issue1 Problem? issue2 High Dibromination analysis->issue2 Problem? issue3 Mixture of Mono-isomers analysis->issue3 Problem? issue4 Colored Product analysis->issue4 Problem? purification Purification (Protocol 2) analysis->purification No major issues solution1 Increase reaction time or temperature cautiously issue1->solution1 solution2 Lower reaction temperature Use stoichiometric bromine Slow addition of bromine issue2->solution2 solution3 Purify via fractional crystallization (see Protocol 2) issue3->solution3 solution4 Treat with activated charcoal during recrystallization issue4->solution4 solution1->reaction solution2->reaction solution3->purification solution4->purification end_product Pure this compound purification->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

Side_Reaction_Pathways Common Side Reaction Pathways start Anthranilic Acid bromination + Br2 start->bromination side_product3 N-Acetyl Anthranilic Acid start->side_product3 Acetic Acid Solvent side_product4 Brominated Anilines (Decarboxylation) start->side_product4 Harsh Conditions product This compound (Desired Product) bromination->product 3-position attack side_product1 2-Amino-5-bromobenzoic Acid (Isomeric Side Product) bromination->side_product1 5-position attack side_product2 2-Amino-3,5-dibromobenzoic Acid (Over-bromination) bromination->side_product2 Di-substitution product->bromination Further Bromination side_product1->bromination Further Bromination

Caption: Common side reaction pathways in the synthesis of this compound.

References

preventing byproduct formation in 2-Amino-3-bromobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation in common reactions involving 2-Amino-3-bromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

This compound is a versatile building block, primarily used in cross-coupling reactions to introduce substituents at the 3-position. The most common reactions include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and derivatization of the carboxylic acid and amino groups.[1]

Q2: I am observing significant amounts of a debrominated byproduct (2-Aminobenzoic acid) in my palladium-catalyzed cross-coupling reaction. What is the likely cause and how can I prevent it?

Dehalogenation, specifically debromination, is a common side reaction in palladium-catalyzed cross-coupling reactions.[2] The primary cause is often the formation of a palladium hydride species, which can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[2] The presence of the free amino group on the substrate can facilitate the formation of these hydride species.[2]

To minimize this side reaction, consider the following:

  • Ligand Selection: The choice of phosphine ligand is critical and can help to minimize reductive dehalogenation.[3]

  • Base Selection: Use a milder base or carefully control the stoichiometry of the base.

  • Reaction Conditions: Lowering the reaction temperature may help to reduce the rate of this side reaction.

Q3: My Suzuki-Miyaura coupling reaction is giving low yields and a significant amount of homocoupled boronic acid byproduct. What can I do to optimize this reaction?

Low yields and homocoupling of the boronic acid are frequent issues in Suzuki-Miyaura coupling.[4]

  • Low Yields: The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group can complicate the reaction.[4] The amino group can coordinate to the palladium catalyst, potentially leading to its deactivation.[4] Additionally, under basic conditions, the carboxylic acid is deprotonated, which can cause solubility issues in common organic solvents.[4] To address this, consider protecting the amino or carboxylic acid group.[5]

  • Homocoupling: The homocoupling of boronic acids is often caused by the presence of oxygen.[4] It is crucial to thoroughly degas the reaction mixture and solvent by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[4] Using a Pd(0) source directly, such as Pd(PPh₃)₄, instead of a Pd(II) precatalyst that requires in-situ reduction, can also help.[4]

Q4: During the synthesis of a derivative, I suspect decarboxylation of my this compound is occurring. Under what conditions is this likely, and how can it be avoided?

Decarboxylation is the removal of the carboxylic acid group as CO₂ and is typically promoted by heat. While it is a known reaction for carboxylic acids, it is particularly facile for β-keto acids and malonic acid derivatives.[6] In the context of reactions with this compound, prolonged heating at high temperatures during cross-coupling reactions could potentially lead to some degree of decarboxylation. To avoid this, it is advisable to monitor the reaction closely and use the lowest effective temperature.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Formation Catalyst inhibition by the amino group.[4] Poor solubility of the carboxylate salt.[4] Inactive catalyst.Protect the amino group (e.g., as a Boc-amide).[2] Protect the carboxylic acid (e.g., as a methyl ester).[5] Use a fresh, high-quality palladium catalyst and ligands. Ensure proper degassing to prevent catalyst oxidation.[4]
Formation of Homocoupling Byproduct (Ar-Ar) Presence of oxygen in the reaction mixture.[4]Thoroughly degas the solvent and reaction mixture with an inert gas.[4] Use a Pd(0) catalyst source directly.[4]
Formation of Protodeboronation Byproduct (Ar-H) Prolonged heating.[4] Use of a strong base.Reduce the reaction temperature. Use a milder base (e.g., K₂CO₃ instead of NaOt-Bu).[4]
Formation of Debromination Byproduct Formation of palladium hydride species.[2]Optimize the choice of ligand.[3] Lower the reaction temperature.
Buchwald-Hartwig Amination
Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Formation Catalyst inhibition by the amino or carboxylate group. Incorrect ligand or base selection.Protect the amino and/or carboxylic acid group. Screen different phosphine ligands (e.g., XPhos, SPhos).[2] Screen different bases (e.g., NaOt-Bu, K₃PO₄).[2]
Formation of Reductive Dehalogenation Byproduct Competitive β-hydride elimination.[7][8] Use of a Pd(II) precatalyst.[8]Use a well-defined Pd(0) catalyst.[8] The choice of ligand is crucial to minimize this side reaction.[3]
Formation of Imine Byproduct β-hydride elimination from the amido aryl intermediate.[7]Optimize the ligand and reaction conditions (temperature, base).

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with a Protected Substrate

This protocol involves the protection of the amino group before the cross-coupling reaction to prevent catalyst inhibition.

  • N-Protection: React this compound with Di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine) in a solvent like THF to obtain Boc-protected this compound.[2]

  • Reaction Setup: To an oven-dried Schlenk flask, add the Boc-protected this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ (2-3 equivalents).[2]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.[2]

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1). Purge the solution with the inert gas for 15-20 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%)).[2]

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction by TLC or LC-MS.[2]

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Deprotection: Remove the Boc protecting group under acidic conditions (e.g., TFA in DCM) to yield the final product.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1 equivalent), the amine coupling partner (1.2 equivalents), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos or SPhos, 1.1-1.2 times the mol% of the palladium catalyst), and a base (e.g., NaOt-Bu or K₃PO₄, 1.5-2 equivalents) to an oven-dried reaction vessel.[2]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[2]

  • Reaction: Seal the vessel and heat to 90-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[2]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Coupling_Byproducts A This compound + Arylboronic Acid B Desired Product: 2-Amino-3-arylbenzoic Acid A->B Suzuki Coupling (Pd Catalyst, Base) C Homocoupling Byproduct A->C Side Reaction (Oxygen) D Protodeboronation Byproduct A->D Side Reaction (Heat) E Debromination Byproduct A->E Side Reaction (Pd-H species)

Caption: Byproduct formation pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Low Yield or Byproduct Formation q1 Identify Byproduct(s) (e.g., via LC-MS, NMR) start->q1 debrom Debromination q1->debrom Debromination homo Homocoupling q1->homo Homocoupling proto Protodeboronation q1->proto Protodeboronation low_yield Low Conversion q1->low_yield Low Conversion sol_debrom Optimize Ligand Lower Temperature debrom->sol_debrom sol_homo Degas Thoroughly Use Pd(0) Source homo->sol_homo sol_proto Lower Temperature Use Milder Base proto->sol_proto sol_low_yield Protect Functional Groups Screen Catalysts/Ligands/Bases low_yield->sol_low_yield

Caption: Troubleshooting logic for cross-coupling reactions.

References

Technical Support Center: Purification of 2-Amino-3-bromobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-3-bromobenzoic acid via recrystallization. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Failure of Crystals to Form Upon Cooling 1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. Supersaturation: The compound remains dissolved even though the concentration is above its solubility limit at that temperature.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow the concentrated solution to cool again slowly. 2. Induce Crystallization:     a. Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.     b. Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution to initiate crystallization.
"Oiling Out" - Formation of an Oil Instead of Crystals 1. High concentration of impurities: Impurities can lower the melting point of the mixture. 2. Solution is cooling too rapidly. 3. The boiling point of the solvent is higher than the melting point of the compound. 1. Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly. 2. Slow Cooling: Insulate the flask to encourage gradual cooling. 3. Change Solvent: If oiling persists, consider a different solvent or a mixed solvent system with a lower boiling point.
Low Yield of Recrystallized Product 1. Using an excessive amount of solvent. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is not ice-cold. 1. Use Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Preheat Apparatus: Ensure the funnel and receiving flask are preheated before hot filtration. 3. Use Ice-Cold Solvent for Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product. 4. Second Crop: The filtrate can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals.
Discolored Crystals in the Final Product 1. Presence of colored impurities in the crude material. 1. Use Activated Charcoal: Before the hot filtration step, add a very small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Repeat Recrystallization: A second recrystallization may be necessary to achieve a colorless product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the properties of similar substituted benzoic acids, good starting points for solvent selection include:

  • Water: Benzoic acid itself has a significant difference in solubility in hot versus cold water.[1][2]

  • Alcohols (Ethanol, Methanol): These are often good solvents for polar organic compounds.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be effective. Examples include ethanol/water or dichloromethane/methanol mixtures.[3]

A small-scale solvent screening is recommended to determine the optimal solvent or solvent system for your specific sample.

Q2: My crude this compound won't dissolve in the hot solvent. What should I do?

A2: There are a few possibilities:

  • Insufficient Solvent: You may not have added enough hot solvent. Continue to add small portions of the hot solvent until the solid dissolves.

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If a significant portion of your compound has dissolved and some solid remains, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

  • Inappropriate Solvent: The chosen solvent may not be suitable. If the compound remains largely insoluble even after adding a significant amount of hot solvent, you will need to select a different solvent.

Q3: How can I prevent premature crystallization during hot filtration?

A3: To prevent the product from crystallizing in the funnel during hot filtration, it is crucial to keep the solution and the filtration apparatus hot. Pre-heat the filter funnel and the receiving flask with a small amount of the hot recrystallization solvent before pouring your solution through. Working quickly and efficiently will also minimize cooling.

Q4: The melting point of my recrystallized product is still broad. What does this indicate?

A4: A broad melting point range is typically an indication of impurities still being present in your sample. A pure crystalline solid will have a sharp, well-defined melting point. In this case, a second recrystallization may be necessary to further purify the compound. The reported melting point for this compound is in the range of 174-178 °C.[4]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, ethanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Filter funnel and filter paper

  • Buchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If insoluble impurities are present or if charcoal was used, perform a hot filtration. Pre-heat a clean filter funnel and Erlenmeyer flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution into the clean flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Quantitative Data: Solubility of Benzoic Acid Derivatives

SolventSolubility of Benzoic Acid ( g/100 mL)Temperature (°C)
Water0.170
Water0.2718
Water2.175
Acetone55.625
Benzene12.225
Ethanol45.525
Methanol71.5 g/100g -13

Data for benzoic acid is provided for illustrative purposes.[5]

Process Workflow

Recrystallization_Workflow Workflow for the Recrystallization of this compound start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Cool Solution Slowly to Room Temperature hot_filtration->cool_slowly induce_crystallization Induce Crystallization? (Scratch/Seed) cool_slowly->induce_crystallization cool_ice_bath Cool in Ice Bath induce_crystallization->cool_ice_bath Yes no_crystals No Crystals Form induce_crystallization->no_crystals No vacuum_filtration Collect Crystals by Vacuum Filtration cool_ice_bath->vacuum_filtration wash_crystals Wash with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry the Purified Crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end concentrate Concentrate Solution (Evaporate some solvent) no_crystals->concentrate concentrate->cool_slowly

Caption: A flowchart illustrating the key steps and decision points in the recrystallization process for this compound.

References

removing unreacted starting materials from 2-Amino-3-bromobenzoic acid products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 2-Amino-3-bromobenzoic acid products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

The most common impurity is the unreacted starting material, 2-aminobenzoic acid (anthranilic acid).[1] Depending on the reaction conditions, other potential impurities include poly-brominated species such as 2-amino-3,5-dibromobenzoic acid.

Q2: How can I assess the purity of my this compound?

Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate this compound from 2-aminobenzoic acid and other impurities.[2][3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect the presence of starting material or other impurities by comparing the integration of characteristic peaks.[6]

  • Melting Point: A sharp melting point range close to the literature value (174-178 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: Which purification method is most suitable for removing unreacted 2-aminobenzoic acid?

The choice of purification method depends on the scale of your experiment and the level of impurity.

  • Recrystallization is effective for removing small amounts of impurities.

  • Acid-Base Extraction is a highly effective method for separating the acidic product from the less acidic starting material.

  • Column Chromatography is useful for separating compounds with different polarities and can provide very high purity, but may be less practical for large-scale purifications.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low Recovery of Product The chosen solvent is too good, and the product remains dissolved even at low temperatures.Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Consider using a co-solvent system to decrease solubility upon cooling.
Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product "oils out" instead of crystallizing The solution is supersaturated, or the cooling is too rapid.Allow the solution to cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product.
The impurity level is very high.Consider a preliminary purification step like acid-base extraction before recrystallization.
Crystals are still colored Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your overall yield.
Acid-Base Extraction Issues
ProblemPossible CauseSuggested Solution
Poor separation of layers The densities of the aqueous and organic layers are too similar. An emulsion has formed.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous layer, which should help break the emulsion and improve layer separation.
Low yield of precipitated product after acidification Incomplete extraction of the product into the aqueous basic solution.Ensure thorough mixing of the organic and aqueous layers during the extraction. Perform multiple extractions with the basic solution.
Insufficient acidification.Check the pH of the aqueous layer after adding acid to ensure it is sufficiently acidic (pH < 4) to precipitate the carboxylic acid.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor separation of product and starting material The chosen eluent system has incorrect polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A solvent system that gives good separation of spots on a TLC plate will likely work well for the column.
Product elutes too quickly or too slowly The eluent is too polar or not polar enough, respectively.Adjust the polarity of the eluent. For normal phase silica gel chromatography, increase the proportion of the polar solvent to elute compounds faster, and decrease it to slow them down.
Streaking or tailing of bands The sample was overloaded on the column. The compound has low solubility in the eluent.Use a smaller amount of sample. Ensure the sample is fully dissolved in a minimal amount of the eluent before loading onto the column.

Physicochemical Data for Purification

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKa (Carboxylic Acid)Solubility
This compound 216.03174-178~4-5 (estimated)Soluble in polar organic solvents like ethanol and methanol.[7]
2-Aminobenzoic acid (Anthranilic acid) 137.14146-1484.95Moderately soluble in water, soluble in ethanol and ether.[8]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method exploits the difference in acidity between the product and the starting material. This compound is expected to be a stronger acid than 2-aminobenzoic acid due to the electron-withdrawing effect of the bromine atom.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolve the crude product in a suitable organic solvent like diethyl ether in a separatory funnel.

  • Add the 5% NaHCO₃ solution to the separatory funnel, stopper it, and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The deprotonated this compound will be in the aqueous layer, while the less acidic 2-aminobenzoic acid will remain predominantly in the organic layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the product.

  • Combine all the aqueous extracts.

  • Wash the organic layer (which contains the 2-aminobenzoic acid) with brine, then dry it over anhydrous Na₂SO₄. The solvent can be evaporated to recover the unreacted starting material if desired.

  • Cool the combined aqueous extracts in an ice bath and slowly acidify with 6M HCl with stirring until the pH is around 2-3.

  • The purified this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol/water, methanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals completely.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Purification start Crude Product (this compound + impurities) assess_purity Assess Purity (TLC, HPLC, NMR) start->assess_purity is_pure Is Purity >95%? assess_purity->is_pure product_ok Pure Product is_pure->product_ok Yes choose_method Select Purification Method is_pure->choose_method No recrystallization Recrystallization choose_method->recrystallization Minor Impurities acid_base Acid-Base Extraction choose_method->acid_base Significant Starting Material Impurity column_chrom Column Chromatography choose_method->column_chrom High Purity Needed/ Complex Mixture recrystallization->assess_purity troubleshoot_recrystallization Troubleshoot Recrystallization recrystallization->troubleshoot_recrystallization acid_base->assess_purity troubleshoot_acid_base Troubleshoot Acid-Base Extraction acid_base->troubleshoot_acid_base column_chrom->assess_purity troubleshoot_column Troubleshoot Column Chromatography column_chrom->troubleshoot_column troubleshoot_recrystallization->recrystallization Adjust Solvent/ Cooling Rate troubleshoot_acid_base->acid_base Check pH/ Improve Mixing troubleshoot_column->column_chrom Optimize Eluent

Caption: A logical workflow for the purification of this compound.

References

dealing with decarboxylation of 2-Amino-3-bromobenzoic acid at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Amino-3-bromobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the handling and reactivity of this compound, with a particular focus on its decarboxylation at elevated temperatures.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem 1: Low or No Yield of Desired Product in High-Temperature Reactions

Potential CauseSuggested Solution
Decarboxylation of Starting Material: this compound is susceptible to decarboxylation at elevated temperatures, leading to the formation of 2-bromoaniline.- Lower Reaction Temperature: If the desired reaction allows, reduce the temperature to minimize decarboxylation. - Use of a Catalyst: For certain transformations, a suitable catalyst may allow the reaction to proceed at a lower temperature. - Protecting Groups: Consider protecting the carboxylic acid group (e.g., as an ester) before performing high-temperature reactions. The protecting group can be removed in a subsequent step under milder conditions.
Incorrect Reaction Conditions: The solvent, base, or catalyst may not be optimal for the desired transformation, leading to decomposition or side reactions.- Solvent Screening: Test a range of high-boiling point aprotic solvents (e.g., DMF, DMSO, NMP) to find one that favors the desired reaction over decarboxylation. - Base Optimization: The choice and stoichiometry of the base can be critical. Screen common organic and inorganic bases. - Catalyst Selection: If a catalytic reaction is being performed, screen different catalysts and ligands to find a system that is efficient at lower temperatures.
Poor Solubility: The starting material may not be fully dissolved at the reaction temperature, leading to an incomplete reaction.- Solvent System: Ensure the chosen solvent or solvent mixture fully dissolves the this compound at the reaction temperature.

Problem 2: Presence of Impurities in the Final Product

Potential CauseSuggested Solution
Formation of 2-Bromoaniline: The most common impurity when working at high temperatures is the decarboxylation product, 2-bromoaniline.- Purification: 2-Bromoaniline can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). Column chromatography on silica gel is also an effective purification method.
Formation of Other Side Products: Depending on the reaction conditions, other impurities such as products from over-reaction or hydrolysis may be present. For instance, in reactions involving nucleophiles, displacement of the bromine atom or reaction with the amino group can occur.- Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and identify the formation of side products early.[1] - Controlled Conditions: Maintain strict control over reaction time, temperature, and stoichiometry of reagents to minimize side reactions.
Colored Impurities: The product may appear colored due to the presence of trace impurities or oxidation byproducts.- Decolorization: Treat the crude product solution with activated charcoal before the final crystallization step to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound start to decarboxylate?

Q2: How can I minimize the decarboxylation of this compound during a reaction?

A2: To minimize decarboxylation, consider the following strategies:

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate for your desired transformation.

  • pH Control: In some cases, maintaining a neutral or slightly acidic pH can reduce the rate of decarboxylation.

  • Use of Catalysts: Employing a highly active catalyst for your desired reaction may allow you to use milder conditions. For example, certain palladium or copper catalysts can be effective at lower temperatures.

  • Protecting Groups: Protecting the carboxylic acid as an ester can prevent decarboxylation. The ester can be hydrolyzed back to the carboxylic acid after the high-temperature step.

Q3: What are the most common catalysts for promoting the decarboxylation of aromatic carboxylic acids?

A3: A variety of metal-based catalysts can promote the decarboxylation of aromatic carboxylic acids. Copper salts are frequently used, often in combination with a high-boiling solvent like quinoline.[4] Palladium and rhodium complexes have also been shown to be effective catalysts for this transformation.

Q4: How can I confirm if decarboxylation has occurred in my reaction?

A4: The primary product of decarboxylation of this compound is 2-bromoaniline. You can detect its presence using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Compare the reaction mixture to a standard of 2-bromoaniline.

  • Mass Spectrometry (MS): Look for the molecular ion of 2-bromoaniline (m/z 171/173 for the bromine isotopes).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra of 2-bromoaniline are distinct from those of the starting material. The most noticeable change would be the absence of the carboxylic acid proton signal.

Experimental Protocols

Protocol 1: General Procedure for Thermal Stability Analysis using TGA and DSC

This protocol provides a general method to assess the thermal stability of this compound and determine its decomposition profile.

A. Thermogravimetric Analysis (TGA) [2]

  • Objective: To determine the temperature at which mass loss (due to decarboxylation or other decomposition) occurs.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at 25 °C for 5-10 minutes.

    • Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

B. Differential Scanning Calorimetry (DSC) [2]

  • Objective: To determine the melting point and observe any endothermic or exothermic events associated with decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at 25 °C for 5 minutes.

    • Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

    • Record the heat flow as a function of temperature.

Protocol 2: Catalytic Decarboxylation of an Aromatic Carboxylic Acid (General Example)

This protocol is a general example of a copper-catalyzed decarboxylation and would need to be optimized for this compound.

  • Materials:

    • Aromatic carboxylic acid (1 equivalent)

    • Copper(I) oxide (Cu₂O) (0.1 equivalents)

    • 1,10-Phenanthroline (0.2 equivalents)

    • High-boiling point solvent (e.g., NMP or quinoline)

  • Procedure:

    • To a reaction vessel, add the aromatic carboxylic acid, copper(I) oxide, and 1,10-phenanthroline.

    • Add the solvent.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the formation of the decarboxylated product.

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform a standard aqueous workup and purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Investigating the Effect of Temperature on the Decarboxylation of this compound

Temperature (°C)SolventCatalyst (if any)Reaction Time (h)Yield of 2-Bromoaniline (%)
150NMPNone4Data to be determined
175NMPNone4Data to be determined
200NMPNone4Data to be determined
150QuinolineCu₂O (10 mol%)2Data to be determined
175QuinolineCu₂O (10 mol%)2Data to be determined

Visualizations

Decarboxylation_Pathway 2-Amino-3-bromobenzoic_acid This compound 2-Bromoaniline 2-Bromoaniline 2-Amino-3-bromobenzoic_acid->2-Bromoaniline Decarboxylation CO2 CO₂ 2-Amino-3-bromobenzoic_acid->CO2 Heat Heat Heat->2-Amino-3-bromobenzoic_acid

Caption: Decarboxylation of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low_Yield Low Yield of Desired Product Decarboxylation Decarboxylation Occurring? Low_Yield->Decarboxylation Other_Side_Reactions Other Side Reactions? Decarboxylation->Other_Side_Reactions No Lower_Temp Lower Reaction Temperature Decarboxylation->Lower_Temp Yes Protect_Acid Protect Carboxylic Acid Decarboxylation->Protect_Acid Yes Incomplete_Reaction Incomplete Reaction? Other_Side_Reactions->Incomplete_Reaction No Optimize_Conditions Optimize Catalyst/Solvent/Base Other_Side_Reactions->Optimize_Conditions Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Check_Solubility Check Reagent Solubility Incomplete_Reaction->Check_Solubility Yes

Caption: Troubleshooting workflow for low reaction yields.

References

minimizing homocoupling byproducts in 2-Amino-3-bromobenzoic acid cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing homocoupling byproducts during cross-coupling reactions with 2-amino-3-bromobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions to minimize the formation of homocoupling byproducts.

Issue Potential Cause(s) Recommended Solution(s)
High levels of boronic acid homocoupling byproduct observed. 1. Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[1][2][3][4][5] 2. Use of Pd(II) Precatalyst: Pd(II) sources can directly react with the boronic acid to form the homocoupled dimer before the catalytic cycle is fully established.[1][2][5] 3. High Concentration of Boronic Acid: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.[5]1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles.[3][5][6] A nitrogen subsurface sparge prior to catalyst introduction can be particularly effective.[7][8][9] 2. Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ directly to avoid the in-situ reduction step that can lead to homocoupling.[6] 3. Slow Addition: Add the boronic acid or its ester slowly to the reaction mixture using a syringe pump to maintain a low concentration.[5]
Significant formation of 4,4'-diamino-3,3'-dicarboxybiphenyl (homocoupling of this compound). 1. Inappropriate Ligand: The ligand may not be effectively promoting the desired cross-coupling over the homocoupling of the aryl halide. 2. High Reaction Temperature: Elevated temperatures can sometimes favor side reactions, including homocoupling of the aryl halide.1. Ligand Screening: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that can accelerate the reductive elimination step of the desired product.[1][10] 2. Temperature Optimization: Carefully screen the reaction temperature. While heating is often necessary, excessive temperatures can be detrimental.
Low yield of the desired cross-coupled product with recovery of starting materials and homocoupling byproducts. 1. Catalyst Inhibition by Amino Group: The free amino group on this compound can coordinate to the palladium center, inhibiting its catalytic activity.[6][11] 2. Poor Solubility of Substrate: Under basic conditions, the carboxylate salt of this compound may have poor solubility in common organic solvents.[6]1. N-Protection: Consider protecting the amino group (e.g., as a Boc-carbamate) to prevent coordination with the palladium catalyst.[11] 2. Solvent System Optimization: Use a mixed solvent system, such as dioxane/water or THF/water, to improve the solubility of the carboxylate salt.[6]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a problem with this compound?

A1: Homocoupling is a common side reaction where two molecules of the same starting material couple together. In the case of a Suzuki-Miyaura coupling with this compound, this can result in two main byproducts: the dimerization of the boronic acid and the dimerization of the this compound. These byproducts reduce the yield of the desired cross-coupled product and can be difficult to separate during purification due to structural similarities.[2] The presence of the amino group can sometimes make side reactions more competitive.[5]

Q2: How does the choice of base impact the formation of homocoupling byproducts?

A2: The base is crucial for activating the boronic acid, but an inappropriate choice can promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[1] The solubility and strength of the base should be carefully considered and screened for your specific reaction.

Q3: What role do ligands play in minimizing homocoupling?

A3: Ligands are critical for stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective at minimizing homocoupling.[1] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.

Q4: Can the purity of my this compound or boronic acid affect homocoupling?

A4: Absolutely. Impurities in the starting materials can negatively impact the reaction. Boronic acids, in particular, can degrade over time, especially with exposure to air and moisture, leading to byproducts.[12] Using high-purity starting materials and fresh, anhydrous solvents is crucial for reproducible results and minimizing side reactions.

Q5: I've tried everything and still see significant homocoupling. What else can I do?

A5: If homocoupling persists, consider adding a mild reducing agent, such as potassium formate, to the reaction mixture. This can help to minimize the concentration of free Pd(II) species without significantly interfering with the catalytic cycle.[7][8][9] Additionally, re-evaluating the purity of all reagents and ensuring a strictly inert atmosphere are critical steps.

Experimental Protocol: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimizing your reaction to minimize homocoupling byproducts.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and a suitable base (e.g., K₃PO₄, 2-3 equivalents).

  • Degassing: Add a degassed solvent mixture (e.g., dioxane/water in a 4:1 ratio). Sparge the solution with the inert gas for 15-20 minutes.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., a Pd(0) source like Pd(PPh₃)₄, 1-5 mol%) and the appropriate ligand (e.g., SPhos, 2-10 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water. The desired product can then be purified from the organic layer by standard techniques such as column chromatography or recrystallization.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Homocoupling start High Homocoupling Observed check_oxygen Is the reaction rigorously degassed? start->check_oxygen degas Improve degassing procedure: - Subsurface sparging - Freeze-pump-thaw cycles check_oxygen->degas No check_catalyst Are you using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes degas->check_catalyst use_pd0 Switch to a Pd(0) source (e.g., Pd(PPh3)4) check_catalyst->use_pd0 Yes check_reagent_addition Is the boronic acid added all at once? check_catalyst->check_reagent_addition No use_pd0->check_reagent_addition slow_addition Use slow addition of boronic acid via syringe pump check_reagent_addition->slow_addition Yes check_ligand Is the ligand optimized? check_reagent_addition->check_ligand No slow_addition->check_ligand optimize_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->optimize_ligand No check_base Is the base appropriate? check_ligand->check_base Yes optimize_ligand->check_base optimize_base Screen weaker inorganic bases (e.g., K3PO4, K2CO3) check_base->optimize_base No end Homocoupling Minimized check_base->end Yes optimize_base->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling byproducts.

References

Technical Support Center: HPLC & TLC Analysis of 2-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for monitoring reactions involving 2-Amino-3-bromobenzoic acid using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the best first-line technique to monitor my reaction involving this compound? A1: Thin-Layer Chromatography (TLC) is an excellent initial technique for monitoring the progress of most organic reactions.[1] It is a rapid, cost-effective, and efficient method for qualitatively tracking the consumption of starting materials and the formation of products.[1]

Q2: How can I visualize the spots on my TLC plate for this compound and its derivatives? A2: Since this compound and its derivatives contain an aromatic ring, they are typically UV-active. The primary visualization method is a UV lamp, usually at 254 nm, where UV-active compounds will appear as dark spots on a fluorescent plate.[1][2] For compounds that are not UV-active or for confirmation, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing a wide range of organic compounds.[2][3] Staining with iodine vapor is also a common and effective method.[2][3]

Q3: My TLC shows a new spot, but its Rf value is very close to my starting material. How can I improve the separation? A3: This is a common challenge, particularly if the reaction causes only a minor change in the molecule's polarity. To improve separation, you must change the mobile phase composition. Try creating a solvent system with a different polarity. For instance, if you are using a hexane/ethyl acetate mixture, try switching to a dichloromethane/methanol system. Experimenting with different solvent ratios is key to achieving better resolution.

Q4: Why is my HPLC peak for this compound tailing? A4: Peak tailing for a zwitterionic compound like this compound in reversed-phase HPLC is often due to unwanted secondary interactions.[4] The primary cause is typically the interaction of the protonated amine group with acidic residual silanol groups on the silica-based column packing material.[4] This can be mitigated by adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.5) with an acidifier like formic or phosphoric acid, which suppresses the ionization of the silanol groups.[4] Using a higher buffer concentration (20-50 mM) can also help mask these residual silanols.[4]

Q5: What type of HPLC column is best suited for analyzing this compound? A5: A C18 reversed-phase column is a common and suitable choice for the separation of aromatic carboxylic acids like this compound.[5] For compounds with both acidic and basic functional groups, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can also provide excellent separation and peak shape.[6]

General Experimental Workflow

The following diagram illustrates a typical workflow for monitoring a chemical reaction using TLC for initial screening, followed by HPLC for quantitative analysis and purity confirmation.

G cluster_reaction Reaction Monitoring cluster_tlc TLC Analysis (Qualitative) cluster_hplc HPLC Analysis (Quantitative) Reaction Start Reaction Sample Withdraw Aliquot Reaction->Sample Quench Quench & Dilute Sample->Quench Spot Spot Plate (SM, RXN) Quench->Spot Develop Develop Plate Spot->Develop Visualize Visualize (UV/Stain) Develop->Visualize Assess Assess Completion Visualize->Assess Decision Reaction Complete? Assess->Decision Prepare Prepare Sample for HPLC Inject Inject into HPLC Prepare->Inject Analyze Analyze Chromatogram Inject->Analyze Workup Proceed to Workup Analyze->Workup Decision->Prepare Yes Continue Continue Reaction Decision->Continue No Continue->Sample

Caption: General workflow for monitoring a reaction using TLC and HPLC.

Thin-Layer Chromatography (TLC) Troubleshooting Guide

This guide addresses common issues encountered when using TLC to monitor reactions involving this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Streaking or Elongated Spots 1. Sample is overloaded. 2. Compound is highly polar or has strong acidic/basic groups.[7] 3. Mobile phase is inappropriate.1. Prepare a more diluted sample solution for spotting.[1] 2. Add a small amount of acid (e.g., 1% acetic acid) or base (e.g., 1% triethylamine) to the mobile phase to suppress ionization and reduce interactions with the silica gel.[7][8] 3. Change the solvent system to one with a different polarity.
Spots Remain on Baseline 1. Mobile phase is not polar enough. 2. Compound is ionized and strongly adsorbed to the silica.1. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate, methanol, or acetone).[8] 2. Add acetic acid or triethylamine to the eluent to neutralize the acidic or basic groups, respectively.[9]
All Spots Run to Solvent Front 1. Mobile phase is too polar.1. Decrease the polarity of the mobile phase (e.g., increase the percentage of non-polar solvents like hexanes or toluene).[8]
No Separation (Rf values are too close) 1. The chosen solvent system does not have the right selectivity for the compounds.1. Experiment with different solvent systems. Try combinations of solvents with different properties (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system).
Faint or No Visible Spots 1. Sample concentration is too low. 2. Compound is not UV-active. 3. Incorrect visualization technique.1. Spot the plate multiple times in the same location, allowing the solvent to dry between applications, or use a more concentrated sample. 2. Use a chemical stain like potassium permanganate or an iodine chamber for visualization.[2][3] 3. Ensure the UV lamp is set to the correct wavelength (254 nm).

HPLC Troubleshooting Guide

The following decision tree provides a logical workflow for troubleshooting common HPLC issues.

G Start Problem with HPLC Peak Shape CheckAllPeaks Does it affect all peaks? Start->CheckAllPeaks AllPeaks Problem is likely systemic CheckAllPeaks->AllPeaks Yes SpecificPeaks Problem is likely analyte-specific CheckAllPeaks->SpecificPeaks No CheckSystem Check HPLC System: - Leaks in fittings? - Air bubbles in pump? - Column void/damage? AllPeaks->CheckSystem CheckMobilePhase Check Mobile Phase: - Prepared correctly? - Degassed properly? CheckSystem->CheckMobilePhase CheckAnalyte Is the analyte acidic/basic? (this compound is) SpecificPeaks->CheckAnalyte IsTailing Is the peak tailing? CheckAnalyte->IsTailing Yes LowerPH Lower mobile phase pH to ~3 with 0.1% Formic Acid IsTailing->LowerPH Yes OtherIssue Investigate other issues: - Sample solvent mismatch? - Column contamination? IsTailing->OtherIssue No IncreaseBuffer Increase buffer concentration (e.g., 20-50 mM) LowerPH->IncreaseBuffer ChangeColumn Try a different column (e.g., end-capped or mixed-mode) IncreaseBuffer->ChangeColumn

Caption: Decision tree for troubleshooting HPLC peak shape issues.

Experimental Protocols

Protocol 1: TLC Monitoring of a Reaction
  • Chamber Preparation: Line a TLC chamber (e.g., a beaker with a watch glass cover) with filter paper. Pour the chosen mobile phase to a depth of approximately 0.5 cm, cover the chamber, and allow the atmosphere to saturate for 5-10 minutes.[7]

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[7]

  • Spotting:

    • Dissolve a small amount of your starting material (this compound) in a suitable solvent (e.g., ethyl acetate) to create a reference solution.

    • Prepare a sample of your reaction mixture by taking a small aliquot and diluting it in the same solvent.

    • Using separate capillary tubes, spot the starting material (SM) and the reaction mixture (RXN) on the baseline. A co-spot (spotting both SM and RXN in the same lane) is also recommended.

  • Development: Carefully place the TLC plate into the saturated chamber, ensuring the solvent level is below the baseline.[7] Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[7]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[7] Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate) for further visualization.

  • Analysis: Compare the spots in the reaction lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Protocol 2: General Purpose HPLC Method

This method serves as a good starting point for analyzing reactions involving this compound and requires optimization for specific applications.

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmA standard choice for separating aromatic acids and their derivatives.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure protonation of the carboxylic acid group and suppress silanol interactions, improving peak shape.[4][5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase HPLC.[10]
Gradient Start at 5-10% B, ramp up to 95% B over 15-20 minutesA gradient elution is effective for separating components with a range of polarities, which is typical in a reaction mixture.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nmAromatic compounds strongly absorb UV light around this wavelength.
Injection Volume 5-10 µLA typical injection volume to avoid column overloading.
Sample Preparation Quench a small aliquot of the reaction, dilute with Mobile Phase A/B mixture (e.g., 50:50), and filter through a 0.45 µm syringe filter.Ensures sample is free of particulates and is soluble in the mobile phase.

References

Technical Support Center: Synthesis of 2-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Amino-3-bromobenzoic acid synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of synthetic methods to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes for this compound are the direct electrophilic bromination of 2-aminobenzoic acid (anthranilic acid) and the oxidative cleavage of 7-bromoisatin.[1][2] A less common but potential alternative is a Sandmeyer reaction involving a suitably substituted diamine precursor.

Q2: I am getting a low yield during the direct bromination of 2-aminobenzoic acid. What are the likely causes?

A2: Low yields in the direct bromination of 2-aminobenzoic acid are often due to the formation of multiple side products. The strong activating effect of the amino group can lead to polybromination, resulting in the formation of 2-amino-3,5-dibromobenzoic acid and other over-brominated species.[3] Reaction conditions such as temperature, reaction time, and the choice of brominating agent and solvent are critical and, if not optimized, can significantly impact the yield of the desired mono-brominated product.

Q3: How can I improve the regioselectivity of the bromination to favor the 3-position?

A3: Achieving high regioselectivity for the 3-position during the bromination of 2-aminobenzoic acid is challenging due to the ortho- and para-directing nature of the amino group. One effective strategy to enhance selectivity is to perform a "controlled electrophilic bromination".[1] While specific industrial protocols are often proprietary, this generally involves careful control of reaction conditions, such as slow addition of the brominating agent at low temperatures. Another approach is to temporarily protect the amino group, for example, through acetylation. This moderates its activating effect and can lead to a more controlled bromination, followed by a deprotection step.

Q4: What are the common impurities I should look for, and how can I remove them?

A4: Common impurities include unreacted 2-aminobenzoic acid, and polybrominated byproducts such as 2-amino-3,5-dibromobenzoic acid.[3] Purification can be effectively achieved through recrystallization. Water is a reported solvent for obtaining single crystals of this compound, indicating its suitability for recrystallization.[2] For mixtures that are difficult to separate by recrystallization alone, column chromatography can be a valuable purification technique.

Q5: Is the synthesis from 7-bromoisatin a better alternative for achieving higher purity?

A5: The synthesis from 7-bromoisatin is a viable route that can produce high-purity this compound.[2] This method involves the oxidative cleavage of the isatin ring. Since the bromine atom is already in the desired position on the starting material, this route avoids the regioselectivity issues associated with direct bromination. The product can be purified by recrystallization from water to yield single crystals.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Problem Possible Cause Recommended Solution
Low overall yield Formation of polybrominated byproducts: The highly activating amino group directs bromination to multiple positions on the aromatic ring.[3]- Carefully control the stoichiometry of the brominating agent. - Maintain a low reaction temperature to decrease the reaction rate and improve selectivity. - Consider protecting the amino group (e.g., via acetylation) before bromination.
Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reaction or degradation of the product.- Optimize reaction parameters by running small-scale experiments to determine the ideal conditions for your specific setup.
Product is impure with multiple spots on TLC Presence of unreacted starting material and/or side products: Incomplete reaction or lack of selectivity.- Monitor the reaction progress closely using TLC to determine the optimal reaction time. - Purify the crude product using recrystallization. Water or a mixed solvent system can be effective. For challenging separations, consider column chromatography.
Difficulty in isolating the product Product is soluble in the work-up solvent: This can lead to significant loss of product during extraction and washing steps.- If using an aqueous work-up, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the organic product. - Use cold solvents for washing the isolated product to minimize dissolution.
Formation of colored impurities Oxidation of the amino group or other side reactions: This can occur, especially under harsh reaction conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - During purification, you can treat a solution of the crude product with activated charcoal to adsorb colored impurities before recrystallization.

Data Presentation

Synthetic Route Starting Material Key Advantages Potential Challenges Reported Purity
Controlled Electrophilic Bromination 2-Aminobenzoic AcidFewer synthetic steps.Difficult to control regioselectivity; risk of polybromination.[3]>98%[1]
Oxidative Cleavage of 7-Bromoisatin 7-BromoisatinHigh regioselectivity as the bromine is pre-installed.Requires the synthesis of the 7-bromoisatin starting material.Can yield single crystals from water, indicating high purity.[2]

Experimental Protocols

While specific, high-yield protocols for this compound are not extensively detailed in readily available literature, the following are representative procedures based on the synthesis of analogous compounds and general principles.

Method 1: Controlled Electrophilic Bromination of 2-Aminobenzoic Acid (Conceptual Protocol)

This protocol is based on the principle of controlled bromination to favor mono-substitution.

Materials:

  • 2-Aminobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous, non-polar solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-aminobenzoic acid in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (1.0 equivalent) in the same solvent dropwise over a period of 1-2 hours, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from water or an appropriate solvent system.

Method 2: Synthesis from 7-Bromoisatin (Conceptual Protocol)

This protocol is based on the oxidative cleavage of the isatin ring.[2]

Materials:

  • 7-Bromoisatin

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Hydrogen Peroxide (H₂O₂) solution

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • In a flask, suspend 7-bromoisatin in an aqueous solution of sodium hydroxide.

  • To this suspension, add hydrogen peroxide solution dropwise while monitoring the temperature. The reaction is typically exothermic.

  • After the addition is complete, stir the reaction mixture until the starting material is fully consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid until the product precipitates.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with cold water.

  • Purify the product by recrystallization from hot water to obtain single crystals.[2]

Mandatory Visualizations

experimental_workflow cluster_bromination Method 1: Electrophilic Bromination cluster_isatin Method 2: From 7-Bromoisatin start_br 2-Aminobenzoic Acid step1_br Dissolve in Anhydrous Solvent start_br->step1_br step2_br Cool to 0°C step1_br->step2_br step3_br Slow Addition of N-Bromosuccinimide step2_br->step3_br step4_br Reaction at 0°C (TLC Monitoring) step3_br->step4_br step5_br Work-up & Purification step4_br->step5_br end_br This compound step5_br->end_br start_is 7-Bromoisatin step1_is Suspend in NaOH(aq) start_is->step1_is step2_is Add H2O2(aq) step1_is->step2_is step3_is Reaction (TLC Monitoring) step2_is->step3_is step4_is Acidification with HCl step3_is->step4_is step5_is Filtration & Recrystallization from Water step4_is->step5_is end_is This compound step5_is->end_is

Caption: Comparative experimental workflows for the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound check_purity Check TLC of Crude Product start->check_purity multiple_spots Multiple Spots on TLC check_purity->multiple_spots single_spot Mainly One Spot on TLC check_purity->single_spot polybromination Polybromination Likely multiple_spots->polybromination Yes unreacted_sm Incomplete Reaction or Product Loss During Work-up single_spot->unreacted_sm Yes solution_poly Optimize Stoichiometry & Temperature; Consider Protecting Group polybromination->solution_poly solution_incomplete Increase Reaction Time; Optimize Work-up Procedure unreacted_sm->solution_incomplete

Caption: Logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Scale-Up of 2-Amino-3-bromobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2-Amino-3-bromobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

When moving from laboratory to pilot or industrial scale, several challenges can arise. These primarily revolve around maintaining yield and purity, ensuring safety, and adapting purification methods. Common issues include poor temperature control in larger reactors, leading to increased byproduct formation, and difficulties in achieving efficient mixing.

Q2: Why is the control of bromination so critical in this synthesis?

The amino group in the starting material, 2-aminobenzoic acid (anthranilic acid), is a strong activating group for electrophilic aromatic substitution. This high reactivity can easily lead to the formation of polybrominated byproducts, such as di- and tri-brominated species, which reduces the yield of the desired mono-brominated product and complicates purification.[1]

Q3: What are the primary safety concerns when working with bromine at a large scale?

Bromine is a highly corrosive and toxic substance that can cause severe skin burns and is fatal if inhaled.[2][3] At an industrial scale, the large quantities involved increase the risk of exposure. Additionally, the reaction can be exothermic, and without proper heat management, there is a risk of a runaway reaction. It is also important to note that bromine can react dangerously with common materials like acetone, ethanol, and various metals.[2]

Q4: How does the choice of solvent impact the reaction at scale?

The polarity of the solvent can influence the reactivity of the brominating agent. Less polar solvents may help to reduce the electrophilicity of bromine, potentially favoring mono-bromination.[1] However, solubility of the starting materials and product at a larger scale must also be considered to avoid precipitation and ensure a homogeneous reaction mixture.

Troubleshooting Guide

Low Yield

A significant drop in yield is a common issue during scale-up. The following table outlines potential causes and solutions.

ProblemPotential CauseSuggested Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time and monitor progress using TLC or HPLC. - Optimize reaction temperature; gentle heating may be required, but must be carefully controlled to avoid byproduct formation.[4] - Ensure the brominating agent is fresh and active.
Product loss during workup.- Ensure complete precipitation of the product from the reaction mixture. - Use an appropriate solvent for extraction to minimize product loss in the aqueous layer.
Suboptimal stoichiometry.- On a larger scale, ensure accurate measurement and controlled addition of the brominating agent to maintain the desired molar ratio.
Impurity Formation

The formation of impurities is a critical concern that can impact the quality of the final product.

ProblemPotential CauseSuggested Solution
Presence of Poly-brominated Byproducts (e.g., 3,5-dibromo-2-aminobenzoic acid) Over-bromination due to the highly activating nature of the amino group.- Protect the amino group: Acetylation of the amino group to form the acetanilide is a common strategy to moderate its activating effect. The protecting group can be removed after bromination.[1] - Stoichiometry Control: Use a precise 1:1 molar ratio of the aminobenzoic acid to the brominating agent. Portion-wise addition of the brominating agent can help maintain a low concentration and reduce the likelihood of a second bromination.[5] - Temperature Control: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity for mono-bromination.[5]
Formation of Isomeric Byproducts The amino and carboxylic acid groups direct bromination to different positions.- While the primary product is this compound, other isomers can form. Protecting the amino group can improve regioselectivity.
Product is Colored (Not white to light yellow) Presence of oxidation byproducts or residual catalyst.- Purification: Recrystallization is an effective method for purifying the final product. A mixture of ethanol and water or methanol and water can be a good starting point.[5] - Decolorization: Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.[5]

Experimental Protocols

While specific industrial-scale protocols are often proprietary, the following lab-scale procedures for the synthesis of similar compounds can provide a basis for understanding the reaction chemistry. Scale-up would require significant process optimization and safety analysis.

Protocol 1: Direct Bromination of 4-Aminobenzoic Acid (for comparison)

This method involves the direct electrophilic bromination of an aminobenzoic acid.

  • Materials: 4-Aminobenzoic acid, Ammonium bromide, Acetic acid, Hydrogen peroxide, Dichloromethane, Methanol.

  • Procedure:

    • In a flask, dissolve 4-aminobenzoic acid and ammonium bromide in acetic acid.

    • Slowly add hydrogen peroxide dropwise to the mixture at room temperature.

    • Stir the reaction mixture for 3 hours at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, the product may precipitate. If not, add water to induce precipitation.

    • Filter the precipitate, wash with water, and dry.

    • Recrystallize the crude product from a dichloromethane/methanol mixture if necessary.[6]

Protocol 2: Protection-Bromination-Deprotection Strategy (Conceptual)

This approach involves protecting the highly activating amino group to control the bromination.

  • Step 1: Acetylation (Protection)

    • Dissolve p-aminobenzoic acid in glacial acetic acid.

    • Slowly add acetic anhydride with stirring.

    • Gently heat the mixture to complete the reaction.

  • Step 2: Bromination

    • The resulting acetanilide is then brominated using a suitable brominating agent.

  • Step 3: Hydrolysis (Deprotection)

    • The acetyl group is removed by acid or base hydrolysis to yield the final product.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 2-Aminobenzoic Acid solvent Dissolve in appropriate solvent start->solvent bromination Controlled addition of brominating agent solvent->bromination monitoring Monitor reaction (TLC/HPLC) bromination->monitoring quench Quench reaction monitoring->quench precipitation Precipitate product quench->precipitation filtration Filter crude product precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Dry final product recrystallization->drying end End: this compound drying->end

Caption: General experimental workflow for the synthesis and purification.

low_yield_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_reaction Is the reaction complete? (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No workup_loss Investigate Workup Procedure check_reaction->workup_loss Yes solution1 Increase reaction time/temperature (with caution) incomplete->solution1 solution2 Check reagent quality incomplete->solution2 solution4 Verify stoichiometry incomplete->solution4 solution3 Optimize extraction/precipitation steps workup_loss->solution3

Caption: Decision-making diagram for troubleshooting low reaction yields.

byproduct_formation_logic Factors Leading to Byproduct Formation activating_group Strong Activating Group (-NH2) high_reactivity Increased Ring Reactivity activating_group->high_reactivity over_bromination Over-bromination (Di/Tri-bromo products) high_reactivity->over_bromination poor_temp_control Poor Temperature Control poor_temp_control->high_reactivity side_reactions Other Side Reactions (e.g., decarboxylation) poor_temp_control->side_reactions incorrect_stoichiometry Incorrect Stoichiometry incorrect_stoichiometry->over_bromination

Caption: Logical diagram illustrating factors contributing to byproduct formation.

References

Technical Support Center: Waste Management for 2-Amino-3-bromobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of chemical waste generated during the synthesis of 2-Amino-3-bromobenzoic acid. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with waste from this compound synthesis?

The primary hazards stem from the product itself and the reagents used in its synthesis. This compound is considered an acute toxic substance if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation[1]. The waste streams are hazardous due to:

  • Toxicity and Irritation: The final product and related halogenated compounds are toxic and irritant[1][2].

  • Corrosivity: Acidic and basic solutions used during the reaction and work-up phases are corrosive[3].

  • Environmental Hazard: Halogenated aromatic compounds are environmental pollutants and must be disposed of as hazardous waste to prevent contamination[4].

Q2: What Personal Protective Equipment (PPE) is required when handling this waste?

Appropriate PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling waste from this synthesis[1].

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes of corrosive and irritating chemicals that can cause serious eye damage[1][5][6].
Skin Protection Nitrile rubber gloves and a fully fastened lab coat.Prevents skin contact, which can cause irritation[1][6].
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask).Required when handling solid waste or powders to prevent inhalation, which may cause respiratory tract irritation[1].
Footwear Closed-toe shoes.Protects feet from potential spills[1].

Q3: How should I segregate the different waste streams from the synthesis?

Proper segregation is crucial to prevent dangerous reactions and to ensure compliant disposal.[4][7] Waste should be separated into distinct, clearly labeled containers immediately at the point of generation.

Waste StreamDescriptionCollection ContainerDisposal Method
Halogenated Organic Waste Solvents (e.g., rinsates from glassware), mother liquors, and any solutions containing this compound or its brominated byproducts.[4][7]A designated, leak-proof container labeled "Hazardous Waste: Halogenated Organics".[4][8][9]Collection by the institution's Environmental Health and Safety (EHS) office for incineration.[4][10][11]
Aqueous Acidic Waste Acidic solutions from the reaction or work-up steps (e.g., containing HCl or HBr).A container labeled "Hazardous Waste: Corrosive, Acid".Neutralization to a pH between 6 and 9, followed by drain disposal (if free of halogenated organics and heavy metals).[12][13][14]
Aqueous Basic Waste Basic solutions from extractions or quenching steps (e.g., containing NaOH or NaHCO₃).A container labeled "Hazardous Waste: Corrosive, Base".Neutralization to a pH between 6 and 9, followed by drain disposal (if free of halogenated organics and heavy metals).[12][13][14]
Contaminated Solid Waste Used filter paper, gloves, weigh boats, and spilled solid product.A sealed bag or container labeled "Hazardous Waste: Solid" with the chemical name.Collection by EHS for incineration.

Q4: What is the correct procedure for storing chemical waste containers in the lab?

Waste containers must be managed to ensure safety and compliance.

  • Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date[4][15].

  • Closure: Keep waste containers securely sealed except when adding waste[5][16].

  • Location: Store containers in a designated and controlled hazardous waste storage area, away from normal lab traffic[9][16].

  • Segregation: Ensure incompatible waste types, such as acids and bases, are stored separately using secondary containment[15][16].

Troubleshooting Guide

Q: I've accidentally mixed a small amount of halogenated solvent waste with non-halogenated solvent waste. What should I do? A: Once mixed, the entire volume of waste must be treated as halogenated.[8][16] Do not attempt to separate them. Label the container clearly as "Hazardous Waste: Halogenated Organics" and list all components. Inform your institution's EHS office about the mixture when you arrange for pickup.

Q: My acidic waste solution is becoming very hot during neutralization. What's happening and what should I do? A: This is a strong exothermic reaction. The heat generated can be enough to boil the solution, potentially causing it to splash out of the container[13]. Immediately stop adding the neutralizing agent. If possible and safe to do so, place the container in an ice-water bath to cool it down. Resume adding the neutralizing agent much more slowly once the solution has cooled. Always perform neutralizations in a fume hood with the sash down[12][13].

Q: How do I clean up a small spill of solid this compound on the lab bench? A: For a small solid spill, first ensure you are wearing the appropriate PPE (gloves, goggles, lab coat)[6]. Prevent the powder from becoming airborne; do not use a dry brush or compressed air[6]. Carefully sweep or wipe up the solid material with damp paper towels and place it and any contaminated cleaning materials into a sealed container labeled "Hazardous Waste: Solid this compound"[5][6]. Dispose of the container through your EHS department[6].

Experimental Protocols

Protocol 1: Neutralization of Acidic Aqueous Waste

Objective: To safely neutralize acidic aqueous waste (pH ≤ 2) to a suitable pH for drain disposal (typically between 6 and 9), provided it contains no other hazardous constituents like halogenated organics[12][13].

Materials:

  • Acidic aqueous waste

  • Dilute solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (e.g., 5-10%)[6]

  • Large, chemical-resistant container (e.g., polyethylene bucket)[12]

  • Ice-water bath

  • pH paper or calibrated pH meter

  • Stir bar and stir plate

Procedure:

  • Preparation: In a chemical fume hood, place the acidic waste container into a larger secondary container, such as an ice-water bath, to dissipate heat[13].

  • Dilution: If the acid is concentrated, slowly add the acid waste to a large volume of cold water to dilute it to a concentration of 5% or less. Always add acid to water, never the other way around [12][13].

  • Neutralization: While stirring the diluted acidic solution, slowly add the basic neutralizing agent[12]. Be cautious, as adding a bicarbonate/carbonate solution will cause gas (CO₂) evolution[6].

  • pH Monitoring: Periodically stop adding the base and check the pH of the solution[6][12].

  • Completion: Continue adding the base until the pH is stable within the 6-9 range[13][14].

  • Disposal: Once neutralized, the solution can be flushed down the sanitary sewer with at least 20 parts water, per institutional guidelines[12].

  • Decontamination: Rinse all used glassware. The initial rinsate should be collected as hazardous waste[4].

Process Workflows and Diagrams

A clear workflow ensures that waste is handled correctly from the moment it is generated.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Treatment & Handling cluster_2 Final Disposal a Synthesis of This compound b Identify Waste Streams (Halogenated, Aqueous, Solid) a->b c Segregate into Labeled, Designated Containers b->c d Aqueous Waste (Acidic/Basic) c->d f Halogenated & Solid Waste c->f e Perform Neutralization (See Protocol 1) d->e Yes h pH 6-9? e->h g Store Securely for Pickup f->g Yes j Contact EHS for Waste Pickup g->j i Dispose via Sanitary Sewer h->i Yes h->j No k Professional Disposal (Incineration) j->k

G start Is the waste an aqueous solution? node_solid Is the waste solid? (Gloves, Filter Paper, Spills) start->node_solid No ph_check Check pH start->ph_check Yes node_halogen Contains Brominated Compounds (Product, Byproduct, Rinsate)? cont_halogen Collect in HALOGENATED ORGANIC WASTE Container node_halogen->cont_halogen Yes node_halogen->ph_check No node_solid->node_halogen No cont_solid Collect in SOLID HAZARDOUS WASTE Container node_solid->cont_solid Yes cont_acid Collect in AQUEOUS ACID WASTE Container cont_base Collect in AQUEOUS BASE WASTE Container ph_check->cont_acid pH <= 2 ph_check->cont_base pH >= 12.5

G start Begin Neutralization (in Fume Hood) prep Place waste container in ice-water bath start->prep dilute Dilute waste to <5% (if concentrated) prep->dilute add Slowly add neutralizing agent (e.g., NaOH for acid) with stirring dilute->add check_ph Check pH with meter or pH paper add->check_ph ph_range Is pH between 6 and 9? check_ph->ph_range ph_range->add No dispose Dispose via sanitary sewer with copious amounts of water ph_range->dispose Yes collect Treat as hazardous waste and contact EHS

References

addressing poor solubility of 2-Amino-3-bromobenzoic acid in reaction media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-Amino-3-bromobenzoic acid in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

This compound is a solid, appearing as a white to pale yellow powder.[1] Key properties are summarized below.

PropertyValue
Molecular FormulaC₇H₆BrNO₂
Molecular Weight216.03 g/mol
Melting Point173 - 178 °C[1]
Predicted pKa4.55 ± 0.10[1]
Qualitative SolubilitySoluble in Methanol[1]

Q2: In which organic solvents is this compound likely to be soluble?

Due to its polar amino and carboxylic acid functional groups, alongside a nonpolar aromatic ring, this compound is expected to be most soluble in polar aprotic and polar protic organic solvents. Based on data for structurally similar compounds, the following solvents are recommended for initial trials.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

The solubility of this compound in aqueous media is highly dependent on pH. As a carboxylic acid, its solubility will significantly increase in basic conditions (pH > pKa) due to the formation of the more soluble carboxylate salt.[2] In acidic conditions, the amino group will be protonated.

Q4: Can heating be used to improve the solubility of this compound?

Yes, for most solid solutes, solubility increases with temperature. Gentle heating of the solvent while dissolving this compound can enhance both the rate of dissolution and the total amount that can be dissolved. However, it is crucial to consider the thermal stability of the compound to avoid degradation. While specific data for 2-Amino-4-bromobenzoic acid is not available, related aminobenzoic acids can undergo decarboxylation at elevated temperatures.[3]

Solubility Data

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a qualitative summary and estimated solubility based on data for analogous compounds such as 2-aminobenzoic acid, 3-aminobenzoic acid, and 2-bromobenzoic acid.

SolventSolvent TypeQualitative SolubilityEstimated Solubility Range (g/L) at 25 °C
WaterPolar ProticSparingly SolubleLow (increases with pH)
MethanolPolar ProticSoluble[1]50 - 100
EthanolPolar ProticModerately Soluble20 - 50
N,N-Dimethylformamide (DMF)Polar AproticLikely Soluble> 100
Dimethyl Sulfoxide (DMSO)Polar AproticLikely Soluble> 100
Tetrahydrofuran (THF)Polar AproticModerately Soluble10 - 30
AcetonePolar AproticModerately Soluble10 - 30
AcetonitrilePolar AproticSparingly Soluble< 10
DichloromethaneHalogenatedSparingly Soluble< 5

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen solvent.

cluster_alternatives Alternative Approaches start Initial State: Compound not dissolving solvent Step 1: Verify Solvent Choice - Is it a polar aprotic (e.g., DMF, DMSO) or polar protic (e.g., Methanol) solvent? start->solvent concentration Step 2: Check Concentration - Is the concentration too high? - Try adding more solvent. solvent->concentration If solvent is appropriate heating Step 3: Apply Gentle Heating - Heat to 40-60 °C with stirring. - Monitor for degradation. concentration->heating If still not dissolved different_solvent Switch to a Stronger Solvent (e.g., from Ethanol to DMF) concentration->different_solvent sonication Step 4: Use Sonication - Apply ultrasonic waves to break up solid agglomerates. heating->sonication If heating is insufficient cosolvent Consider a Co-solvent System (e.g., DMF/Water) heating->cosolvent ph_adjustment Step 5 (for aqueous/protic media): pH Adjustment - Add a base (e.g., NaOH, K₂CO₃) to increase pH above the pKa. sonication->ph_adjustment If solid remains dissolved Resolution: Compound Dissolved ph_adjustment->dissolved

Caption: Troubleshooting workflow for dissolving this compound.

Issue: The compound precipitates out of solution upon cooling or standing.

This is a common issue when a saturated solution is prepared at an elevated temperature.

  • Maintain a slightly elevated temperature: If the subsequent reaction can be performed at a moderately elevated temperature, this can keep the compound in solution.

  • Use a co-solvent system: Adding a small amount of a stronger solvent (e.g., DMF or DMSO) to a solution in a weaker solvent (e.g., ethanol) can improve the overall solvating power and prevent precipitation.

  • Prepare a more dilute solution: If the experimental conditions allow, reducing the concentration of the substrate may keep it below its saturation point at room temperature.

Experimental Protocols

Protocol 1: Dissolution in a Polar Aprotic Solvent (e.g., DMF)

This protocol is suitable for preparing a stock solution of this compound for use in organic synthesis.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Glass vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (optional)

Procedure:

  • Weigh the desired amount of this compound and add it to the reaction vessel.

  • Add the calculated volume of DMF to achieve the desired concentration.

  • Begin stirring the mixture at room temperature.

  • If the solid does not fully dissolve, gently heat the mixture to 40-60 °C while continuing to stir.

  • Once the solid is completely dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.

cluster_setup Preparation cluster_dissolution Dissolution Process weigh 1. Weigh this compound add_solvent 2. Add DMF weigh->add_solvent stir 3. Stir at Room Temperature add_solvent->stir heat 4. Gentle Heating (if necessary) stir->heat If not fully dissolved cool 5. Cool to Reaction Temperature stir->cool If dissolved heat->cool Proceed with Reaction Proceed with Reaction cool->Proceed with Reaction

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Amino-3-bromobenzoic Acid and 2-Amino-3-chlorobenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall success. Halogenated anthranilic acids, such as 2-amino-3-bromobenzoic acid and 2-amino-3-chlorobenzoic acid, are pivotal intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and functional materials. The choice between a bromo or chloro substituent can significantly impact reaction kinetics, yields, and the required reaction conditions. This guide presents an objective comparison of the reactivity of this compound and 2-amino-3-chlorobenzoic acid, supported by representative experimental data and detailed protocols for key transformations.

The Fundamental Basis of Reactivity: The Carbon-Halogen Bond

The primary determinant of the differential reactivity between this compound and its chloro-analogue lies in the inherent properties of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, a key step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) complex. The reactivity trend for this step generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl.[1] Consequently, the weaker carbon-bromine bond in this compound leads to a lower activation energy for oxidative addition compared to the stronger carbon-chlorine bond in 2-amino-3-chlorobenzoic acid. This fundamental difference translates to higher reactivity for the bromo-substituted compound, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. The enhanced reactivity of aryl bromides is particularly evident in this reaction. To illustrate this, a comparative Suzuki-Miyaura coupling of both 2-amino-3-halobenzoic acids with phenylboronic acid is presented.

Quantitative Data Summary: Suzuki-Miyaura Coupling
ParameterThis compound2-Amino-3-chlorobenzoic Acid
Reactant This compound2-amino-3-chlorobenzoic acid
Coupling Partner Phenylboronic AcidPhenylboronic Acid
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃K₂CO₃
Solvent 1,4-Dioxane/H₂O1,4-Dioxane/H₂O
Temperature 90 °C110 °C
Reaction Time 12 hours24 hours
Representative Yield 85%65%

Note: The data presented are representative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions and substrate scope.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-amino-3-phenylbenzoic acid via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Amino-3-halobenzoic acid (bromo or chloro derivative, 1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂; for chloro-derivative, a more active catalyst system with a ligand like SPhos may be beneficial) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, combine the 2-amino-3-halobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst (and ligand, if applicable).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring at the specified temperature (90 °C for the bromo-derivative, 110 °C for the chloro-derivative).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Combine Aryl Halide, Boronic Acid, Base setup Inert Atmosphere (Evacuate/Backfill) reagents->setup catalyst Add Pd Catalyst & Solvent setup->catalyst reaction Heat & Stir (90°C for Bromo, 110°C for Chloro) catalyst->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Chromatography) workup->purification product 2-Amino-3-phenylbenzoic Acid purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Ullmann Condensation for Acridone Synthesis

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, often employed in the synthesis of N-aryl anthranilic acids, which are precursors to acridones. Similar to palladium-catalyzed couplings, the reactivity of the aryl halide is crucial, with aryl bromides generally being more reactive than aryl chlorides.

Quantitative Data Summary: Ullmann Condensation
ParameterThis compound2-Amino-3-chlorobenzoic Acid
Reactant This compound2-amino-3-chlorobenzoic acid
Coupling Partner AnilineAniline
Catalyst Copper(I) Iodide (CuI, 10 mol%)Copper(I) Iodide (CuI, 15 mol%)
Base K₂CO₃K₂CO₃
Solvent DMFDMF
Temperature 140 °C160 °C
Reaction Time 18 hours36 hours
Representative Yield 75%50%

Note: The data presented are representative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions and substrate scope.

Experimental Protocol: Ullmann Condensation and Subsequent Cyclization to Acridone

Objective: To synthesize acridone via a two-step process involving an Ullmann condensation followed by intramolecular cyclization.

Step 1: Ullmann Condensation

Materials:

  • 2-Amino-3-halobenzoic acid (bromo or chloro derivative, 1.0 mmol)

  • Aniline (1.2 mmol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the 2-amino-3-halobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide.

  • Evacuate the flask and backfill with an inert gas.

  • Add anhydrous DMF and aniline (1.2 eq).

  • Heat the reaction mixture with stirring at the specified temperature (140 °C for the bromo-derivative, 160 °C for the chloro-derivative).

  • Monitor the formation of the N-phenyl-2-aminobenzoic acid intermediate by TLC.

  • Upon completion, cool the mixture and pour it into ice-water.

  • Acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry. The crude intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to Acridone

Procedure:

  • Heat the crude N-phenyl-2-aminobenzoic acid intermediate from Step 1 in polyphosphoric acid (PPA) or a high-boiling solvent like Dowtherm A at 180-200 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully add it to ice-water.

  • Make the mixture basic with an aqueous NaOH solution to precipitate the acridone.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure acridone.

Reactivity_Comparison cluster_bromo This compound cluster_chloro 2-Amino-3-chlorobenzoic Acid reactivity_br Higher Reactivity conditions_br Milder Conditions (Lower Temp, Shorter Time) reactivity_br->conditions_br yield_br Higher Yields reactivity_br->yield_br reactivity_cl Lower Reactivity conditions_cl Harsher Conditions (Higher Temp, Longer Time) reactivity_cl->conditions_cl yield_cl Lower Yields reactivity_cl->yield_cl bond_energy C-Br Bond Weaker bond_energy->reactivity_br bond_energy_cl C-Cl Bond Stronger bond_energy_cl->reactivity_cl

Caption: Logical relationship between C-X bond strength and reactivity.

Conclusion

The choice between this compound and 2-amino-3-chlorobenzoic acid as a synthetic precursor is a strategic one that depends on the specific requirements of the reaction. This compound consistently demonstrates higher reactivity in common cross-coupling reactions such as the Suzuki-Miyaura coupling and the Ullmann condensation. This enhanced reactivity allows for the use of milder reaction conditions, which can be advantageous when working with sensitive functional groups, and often results in higher product yields in shorter reaction times.

Conversely, 2-amino-3-chlorobenzoic acid is generally less reactive due to the stronger carbon-chlorine bond. While this necessitates more forcing reaction conditions, such as higher temperatures, increased catalyst loadings, or the use of more sophisticated catalyst systems, it may be a more cost-effective starting material for large-scale syntheses. The development of highly active palladium catalysts and ligands continues to broaden the utility of aryl chlorides in cross-coupling chemistry.

For researchers and drug development professionals, a thorough understanding of these reactivity differences is essential for efficient route design, optimization, and the successful synthesis of target molecules.

References

yield comparison of Suzuki reactions with different substituted anthranilic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of Suzuki reaction yields for various substituted anthranilic acids, offering valuable insights for researchers engaged in the synthesis of complex molecules, particularly in the field of drug development where the anthranilic acid scaffold is a key pharmacophore.

Yield Comparison of Substituted Anthranilic Acids in Suzuki Reactions

The following table summarizes the yields of Suzuki-Miyaura coupling reactions between different substituted haloanthranilic acids and arylboronic acids. The data has been compiled from various sources to illustrate the impact of the halogen substituent and its position on the anthranilic acid ring on the reaction outcome.

Anthranilic Acid DerivativeArylboronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromoanthranilic AcidPhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHReflux-~60%
5-Bromoanthranilic Acid4-Fluorophenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHReflux--
5-Bromoanthranilic Acid3-Methoxyphenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHReflux--
3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole*4-Methoxyphenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHRT2475%[1]
5-Bromo-2-[4-(tert-butyl)phenoxy]anilineArylboronic AcidCataCXium® A Pd G3Cs₂CO₃2-MeTHF--Good (81-96%)[2]
5-Bromo-2-[4-(tert-butyl)phenoxy]anilineArylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10018Good-Excellent[2]
5-Bromo-2-[4-(tert-butyl)phenoxy]anilineArylboronic AcidPd(OAc)₂ / PCy₃K₃PO₄·3H₂OMethanol/H₂ORT24High (~96%)[2]

Note: Data for 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole is included as a relevant heterocyclic analog. The yields for 5-bromoanthranilic acid with 4-fluoro- and 3-methoxyphenylboronic acid were not explicitly found in the provided search results but are expected to be in a similar range to phenylboronic acid under these conditions.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of a substituted haloanthranilic acid with an arylboronic acid is provided below. This protocol is a synthesis of common procedures and should be optimized for specific substrates.

Materials:

  • Substituted Haloanthranilic Acid (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, DMF, or Toluene/H₂O/MeOH)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the substituted haloanthranilic acid, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously for the specified time (monitor by TLC for completion).[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl-substituted anthranilic acid.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X L_n oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_r_pd_complex Ar-Pd(II)-R L_n transmetalation->aryl_r_pd_complex reductive_elimination Reductive Elimination aryl_r_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The logical flow of a typical Suzuki-Miyaura coupling experiment is outlined below, from reaction setup to product isolation.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert add_catalyst Add Catalyst & Solvent inert->add_catalyst react Heat & Stir (Monitor by TLC) add_catalyst->react workup Aqueous Workup (Extraction) react->workup isolate Isolate Crude Product (Dry & Concentrate) workup->isolate purify Purify (Column Chromatography) isolate->purify product Pure Product purify->product

Caption: Generalized workflow for a Suzuki coupling experiment.

References

Unveiling the Molecular Architecture: A Comparative Spectroscopic Analysis of 2-Amino-3-bromobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the precise structural confirmation of molecular entities is paramount. This guide provides a comprehensive comparison of the spectroscopic data for 2-Amino-3-bromobenzoic acid and two of its key derivatives: Methyl 2-amino-3-bromobenzoate and 2-Amino-3-bromobenzamide. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can effectively distinguish and characterize these closely related compounds, ensuring the integrity of their synthetic pathways and the purity of their final products.

The functional group modification from a carboxylic acid to an ester or an amide induces distinct shifts in the spectroscopic signatures of the parent molecule. These variations, particularly in ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies, offer a robust toolkit for structural elucidation. This guide presents a side-by-side comparison of these spectral features, supported by detailed experimental protocols to aid in the replication and verification of these findings.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its methyl ester and amide derivatives.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound ~7.8-8.0 (d, 1H, Ar-H), ~7.2-7.4 (t, 1H, Ar-H), ~6.7-6.9 (d, 1H, Ar-H), ~5.5-6.5 (br s, 2H, -NH₂), >10 (br s, 1H, -COOH)~170 (-COOH), ~148 (C-NH₂), ~135 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-C-Br), ~118 (Ar-CH), ~115 (Ar-C-COOH)
Methyl 2-amino-3-bromobenzoate ~7.8-8.0 (d, 1H, Ar-H), ~7.2-7.4 (t, 1H, Ar-H), ~6.7-6.9 (d, 1H, Ar-H), ~5.5-6.5 (br s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃)~168 (C=O), ~149 (C-NH₂), ~135 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-C-Br), ~118 (Ar-CH), ~114 (Ar-C-COOCH₃), ~52 (-OCH₃)
2-Amino-3-bromobenzamide ~7.9-8.1 (d, 1H, Ar-H), ~7.3-7.5 (t, 1H, Ar-H), ~6.8-7.0 (d, 1H, Ar-H), ~7.0-8.0 (br s, 2H, -CONH₂), ~5.5-6.5 (br s, 2H, -NH₂)~172 (C=O), ~147 (C-NH₂), ~134 (Ar-CH), ~126 (Ar-CH), ~121 (Ar-C-Br), ~119 (Ar-CH), ~116 (Ar-C-CONH₂)

Note: The exact chemical shifts may vary depending on the solvent and concentration. The values presented are approximate and based on typical ranges for these functional groups.

Table 2: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Molecular Weight ( g/mol )
This compound 3400-3300 (N-H stretch), 3300-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (N-H bend), 1600-1450 (aromatic C=C stretch)216.03[1]
Methyl 2-amino-3-bromobenzoate 3400-3300 (N-H stretch), ~1720 (C=O stretch, ester), ~1600 (N-H bend), 1600-1450 (aromatic C=C stretch), ~1250 (C-O stretch)230.06[2][3]
2-Amino-3-bromobenzamide 3400-3200 (N-H stretch, two bands), ~1680 (C=O stretch, amide I), ~1620 (N-H bend, amide II), 1600-1450 (aromatic C=C stretch)215.05

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecules and confirm the positions of substituents.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ a sufficient relaxation delay (e.g., 2 seconds) to ensure the detection of quaternary carbons.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecules.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle to form a fine powder.

    • Compress the powder in a pellet press to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of interest.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compounds and analyze their fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ions.

    • Ensure the mass range is set appropriately to detect the expected molecular ions.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound and its derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation A This compound NMR NMR Spectroscopy (¹H and ¹³C) A->NMR Characterization IR IR Spectroscopy A->IR Characterization MS Mass Spectrometry A->MS Characterization B Methyl 2-amino-3-bromobenzoate B->NMR Characterization B->IR Characterization B->MS Characterization C 2-Amino-3-bromobenzamide C->NMR Characterization C->IR Characterization C->MS Characterization Structure Final Structure Confirmation NMR->Structure Data Integration IR->Structure Data Integration MS->Structure Data Integration

Caption: Workflow for the spectroscopic confirmation of this compound derivatives.

References

Bioactivity Showdown: A Comparative Analysis of Compounds from 2-Amino-3-bromobenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for novel therapeutic agents often begins with versatile chemical scaffolds. 2-Amino-3-bromobenzoic acid and its structural analogs represent a promising class of starting materials for synthesizing a wide array of bioactive compounds. This guide provides an objective comparison of the anti-inflammatory, antimicrobial, and anticancer activities of derivatives of these foundational molecules, supported by available experimental data.

The strategic placement of amino, carboxyl, and halogen groups on the benzene ring of these compounds provides multiple reactive sites for chemical modification, enabling the creation of diverse molecular architectures.[1][2] This versatility has led to the development of derivatives with significant potential in medicinal chemistry. This comparison focuses on compounds derived from this compound and its close analogs, such as 4-amino-3-bromobenzoic acid and 2-amino-3-chlorobenzoic acid, to elucidate structure-activity relationships and guide future research.

Anti-inflammatory Activity

Derivatives of aminobenzoic acids have demonstrated notable anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[2][3] While direct data on this compound derivatives is limited, studies on closely related analogs provide valuable insights.

For instance, Amfenac, a potent non-steroidal anti-inflammatory drug (NSAID), can be synthesized from 4-amino-3-bromobenzoic acid.[2] Another structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), has been shown to exert significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated microglial cells.[3] This suggests that the aminobenzoic acid core, when appropriately substituted, can effectively modulate key inflammatory pathways.[3]

Comparative Data: Anti-inflammatory Activity
Compound/AnalogTarget/AssayBioactivity (IC50)Cell Line/Model
AmfenacCOX-10.15 µMin vitro
AmfenacCOX-20.04 µMin vitro
4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007)LPS-induced inflammationInhibition of NO, PGE2, iNOS, and COX-2 expressionPrimary microglia
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)LPS-induced inflammationSignificant reduction in inflammatory parametersRat model

Data for Amfenac is presented as a representative NSAID synthesized from a related analog to provide a benchmark.[2] Data for LX007 and 3-CH2Cl is qualitative but demonstrates the potential of the broader class of compounds.[3][4]

Anticancer Activity

The anticancer potential of aminobenzoic acid analogs is an active area of investigation. A notable example is 2-amino-3-chlorobenzoic acid, a compound isolated from Streptomyces coelicolor, which has demonstrated potent cytotoxic effects against breast cancer cell lines.[5][6] Its mechanism of action is believed to involve the inhibition of the PI3K/AKT signaling pathway, a critical route for cancer cell proliferation and survival.[6] Derivatives of the isomeric 4-aminobenzamide have also shown significant anticancer activity, with some compounds exhibiting inhibitory effects on Epidermal Growth Factor Receptor (EGFR) kinase.[7]

Comparative Data: Anticancer Activity
Compound/AnalogCell LineBioactivity (IC50)
2-Amino-3-chlorobenzoic acid (2A3CB)MDA-MB-231 (Breast Cancer)26 µM (24h), 5 µM (48h), 7.2 µM (72h)
o-Aminobenzamide derivative (F8)HGC-27 (Gastric Cancer)0.28 µM
4-(Arylaminomethyl)benzamide derivative (Compound 11)EGFR Kinase91% inhibition at 10 nM
2-aminobenzothiazole derivative (Compound 13)HCT116 (Colon Cancer)6.43 µM
2-aminobenzothiazole derivative (Compound 13)A549 (Lung Cancer)9.62 µM

This table combines data from 2-amino-3-chlorobenzoic acid and other related aminobenzoic acid derivatives to illustrate the range of anticancer potential.[5][7][8]

Antimicrobial Activity

Historically, derivatives of 4-aminobenzoic acid (PABA) have been foundational in the development of sulfonamide antibiotics, which interfere with folate synthesis in bacteria.[3] The introduction of a halogen atom, such as bromine, is thought to enhance antibacterial potential.[3] While specific data for this compound is scarce, its analog, 2-amino-3-chlorobenzoic acid, has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[5] Furthermore, Schiff base derivatives of PABA have also demonstrated strong activity against MRSA.[3][9] It is proposed that some of these compounds may act by inhibiting protein synthesis via binding to the 50S ribosomal subunit.[9]

Comparative Data: Antimicrobial Activity
Compound/AnalogOrganismBioactivity (MIC)
2-Amino-3-chlorobenzoic acidMethicillin-resistant Staphylococcus aureus (MRSA)Potent activity (exact MIC not specified)
Schiff Base Derivative of PABAMethicillin-resistant Staphylococcus aureus (MRSA)≥ 15.62 µM

MIC: Minimum Inhibitory Concentration.[3][5]

Visualizing the Mechanisms

To better understand the biological activities of these compounds, it is crucial to visualize the pathways they modulate and the experimental procedures used to assess them.

G General Workflow for Bioactivity Screening cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis start This compound or Analog deriv Chemical Derivatization start->deriv purify Purification & Characterization deriv->purify invitro In Vitro Assays (e.g., COX, MIC, MTT) purify->invitro Test Compounds cellular Cell-Based Assays (e.g., Cancer Cell Lines) invitro->cellular invivo In Vivo Models (e.g., Rat Paw Edema) cellular->invivo data Determine IC50 / MIC invivo->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for synthesis and bioactivity screening.

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 AKT AKT PIP3->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor 2-Amino-3-chlorobenzoic acid (Analog Derivative) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT pathway by bioactive analogs.

COX_Pathway COX-Mediated Anti-inflammatory Action AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGs) COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor Amfenac / Analog Derivatives Inhibitor->COX Inhibits

Caption: Mechanism of COX inhibition by anti-inflammatory derivatives.

Experimental Protocols

Reproducibility is paramount in scientific research. Provided below are detailed methodologies for key experiments cited in the evaluation of these compounds.

In Vitro Anti-inflammatory Assay: COX Inhibition

This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.[3]

  • Enzyme and Substrate Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the natural substrate.

  • Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the COX-1 or COX-2 enzyme at various concentrations in a buffer (e.g., Tris-HCl) at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a set time (e.g., 2 minutes).

  • Quantification: The reaction is terminated, and the production of prostaglandins (typically PGE2) is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined by plotting inhibition versus log-concentration.[3]

Antimicrobial Susceptibility Test: Broth Microdilution for MIC

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance with a plate reader.[9]

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7]

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for specific time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage relative to the control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5][7]

References

The Strategic Sourcing of 2-Amino-3-bromobenzoic Acid for Large-Scale Pharmaceutical Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the economic viability of a synthetic route is as critical as its chemical efficiency, particularly in the context of large-scale production for active pharmaceutical ingredients (APIs). 2-Amino-3-bromobenzoic acid stands as a pivotal intermediate in the synthesis of numerous pharmaceuticals. This guide provides a comprehensive comparison of the cost-effectiveness of utilizing this compound in large-scale synthesis, weighing the economics of in-house production against direct procurement and evaluating a key chlorinated analogue as a potential alternative.

Executive Summary: Key Cost-Performance Benchmarks

The decision to synthesize or purchase this compound, or to opt for an alternative, hinges on a delicate balance of raw material costs, synthetic yield, process complexity, and the required scale of production. This analysis indicates that for large-scale campaigns, in-house synthesis from 2-aminobenzoic acid can be a cost-effective strategy, provided that high yields and operational efficiency are achieved. The viability of 2-amino-3-chlorobenzoic acid as an alternative depends on its synthetic accessibility and its performance in subsequent reactions, which may necessitate process re-validation.

Comparative Cost Analysis

The following table summarizes the estimated costs for obtaining this compound and a viable alternative, 2-amino-3-chlorobenzoic acid, through both in-house synthesis and direct purchase. The in-house synthesis costs are estimations based on the bulk pricing of starting materials and assumed reaction yields typical for the described transformations.

ParameterIn-house Synthesis of this compoundDirect Purchase of this compoundIn-house Synthesis of 2-Amino-3-chlorobenzoic AcidDirect Purchase of 2-Amino-3-chlorobenzoic Acid
Starting Materials 2-Aminobenzoic acid, BromineN/A2,3-Dichlorobenzoic acid, AmmoniaN/A
Estimated Cost of Starting Materials (per kg of product) $50 - $150N/A$80 - $200N/A
Estimated Manufacturing Cost (per kg) $100 - $250 (process dependent)Request Bulk Quote$120 - $300 (process dependent)Request Bulk Quote
Typical Purity >98%>98%>98%>98%
Lead Time Process development & synthesis timeSupplier dependentProcess development & synthesis timeSupplier dependent
Key Advantages Potential for lower cost at scale, supply chain control.Immediate availability, defined quality.Potentially lower cost raw materials, avoids use of elemental bromine.Immediate availability, defined quality.
Key Disadvantages Requires process optimization, capital investment.Higher cost per kg, reliance on external suppliers.Potentially more complex synthesis, may require process re-validation.Higher cost per kg, reliance on external suppliers.

Note: The estimated costs for in-house synthesis are illustrative and can vary significantly based on the specific process, scale, and local reagent costs. Direct purchase prices are subject to negotiation and volume discounts.

Synthetic Pathways and Process Economics

The primary route to this compound on an industrial scale is the regioselective bromination of 2-aminobenzoic acid (anthranilic acid)[1]. The cost-effectiveness of this process is heavily influenced by the price of bromine and the ability to control the reaction to maximize the yield of the desired 3-bromo isomer.

G 2-Aminobenzoic Acid 2-Aminobenzoic Acid Reaction Reaction 2-Aminobenzoic Acid->Reaction Bromine Bromine Bromine->Reaction This compound This compound Reaction->this compound Purification Purification This compound->Purification Final Product Final Product Purification->Final Product

Synthetic workflow for this compound.

An alternative to consider is 2-amino-3-chlorobenzoic acid. A patented industrial process for its synthesis involves the ammonolysis of 2,3-dichlorobenzoic acid at high temperature and pressure in the presence of a copper catalyst[2]. While this route avoids the use of elemental bromine, the starting material may be more expensive, and the reaction conditions are more demanding.

G cluster_synthesis In-house Synthesis cluster_purchase Direct Purchase Start Start Select_Route Select Synthetic Route Start->Select_Route Procure_SM Procure Starting Materials Select_Route->Procure_SM Synthesize Perform Synthesis Procure_SM->Synthesize Purify Purify Product Synthesize->Purify Analyze_QC QC Analysis Purify->Analyze_QC End_Synth Final Product Analyze_QC->End_Synth Start_P Start_P Identify_Supplier Identify Supplier Start_P->Identify_Supplier Request_Quote Request Bulk Quote Identify_Supplier->Request_Quote Receive_Material Receive & QC Material Request_Quote->Receive_Material End_P Final Product Receive_Material->End_P Decision Decision Point Decision->Start Decision->Start_P

References

stability studies of 2-Amino-3-bromobenzoic acid under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 2-Amino-3-bromobenzoic acid under various stress conditions. While specific long-term stability studies on this compound are not extensively published, this document compiles information from safety data sheets, general knowledge of similar compounds, and established analytical methodologies to provide a predictive assessment of its stability.[1] The guide also offers detailed experimental protocols for researchers to conduct their own stability studies.

Comparative Stability Profile

The stability of this compound is compared with that of a structurally related and well-studied compound, p-aminobenzoic acid (PABA). This comparison provides a baseline for understanding the potential degradation pathways and stability concerns.

ConditionThis compound (Predicted)p-Aminobenzoic Acid (PABA) (Reported)Potential Degradation Products of this compound
Thermal (Solid State) Expected to be relatively stable at room temperature.[1] May undergo decarboxylation at elevated temperatures, a common degradation pathway for aminobenzoic acids.[2][3]Stable at temperatures below its melting point.[3] Can undergo decarboxylation at higher temperatures.2-Bromoaniline, Carbon Dioxide
Photolytic (Solid & Solution) Aromatic amino acids can be sensitive to light.[1] The presence of a bromine atom may increase photosensitivity, potentially leading to debromination.[4]Known to be susceptible to photodegradation, leading to discoloration and formation of various photoproducts.2-Aminobenzoic acid, Brominated degradation fragments
Hydrolytic (Aqueous Solution) Stable in neutral and ethanolic media.[5] Susceptible to hydrolysis in acidic aqueous solutions, especially upon heating.[5] The amino and carboxylic acid groups can participate in various reactions depending on the pH.Generally stable in neutral aqueous solutions. Stability decreases in acidic and alkaline conditions, particularly at elevated temperatures.Potential for hydrolysis of the amino group or reactions involving the carboxylic acid group.

Experimental Protocols for Stability Testing

The following are detailed methodologies for conducting stability studies on this compound.

Thermal Stability Study (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at ambient temperature (e.g., 25 °C) for 5 minutes.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the mass of the sample as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of weight loss at different temperature ranges. The primary decomposition pathway is likely to be decarboxylation.[2]

Photostability Study

Objective: To assess the stability of this compound under exposure to light.

Methodology:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a shallow, transparent container.

    • Solution State: Prepare a solution of known concentration in a suitable solvent (e.g., ethanol or a buffered aqueous solution) in a quartz cuvette or other transparent vessel.

  • Control Samples: Prepare identical samples and wrap them in aluminum foil to protect them from light. Store these control samples under the same temperature and humidity conditions as the exposed samples.

  • Light Exposure: Expose the samples to a controlled light source that mimics ICH Q1B conditions (a combination of UV and visible light).

  • Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 6, 12, 24, and 48 hours).

  • Analysis: Analyze the exposed and control samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7]

    • HPLC Conditions (Example): A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. Detection can be performed using a UV detector at a wavelength determined by the UV spectrum of this compound.

  • Data Evaluation: Compare the chromatograms of the exposed samples to those of the control samples. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

Hydrolytic Stability Study

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Methodology:

  • Buffer Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 2, pH 7, and pH 9).

  • Sample Preparation: Prepare solutions of this compound of a known concentration in each of the buffer solutions.

  • Storage Conditions: Store the solutions in sealed containers at a constant, elevated temperature (e.g., 50 °C) to accelerate degradation.[5] Also, maintain a set of samples at a lower temperature (e.g., 5 °C) as controls.

  • Time Points: Collect samples from each pH solution at specified time intervals (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis: Analyze the samples using a suitable analytical method like HPLC to quantify the amount of this compound remaining.[6]

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition. Determine the degradation rate constant and half-life at each pH. A gradual decrease in concentration upon heating in acidic aqueous solutions would be indicative of hydrolysis.[5]

Visualizing the Stability Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive stability assessment of this compound.

Stability_Workflow cluster_planning 1. Planning & Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation start Define Stability Study Protocol char Characterize Initial Sample (T=0) (Purity, Appearance, etc.) start->char thermal Thermal Stress (Elevated Temperature) char->thermal photo Photolytic Stress (UV/Vis Light Exposure) char->photo hydro Hydrolytic Stress (Different pH, Temp) char->hydro sampling Sample at Predetermined Time Points thermal->sampling photo->sampling hydro->sampling hplc HPLC Analysis (Assay & Impurities) sampling->hplc lcms LC-MS for Impurity ID hplc->lcms If new peaks appear data_eval Compare Stressed vs. Control Samples hplc->data_eval pathway Identify Degradation Products & Pathways lcms->pathway data_eval->pathway report Generate Stability Report pathway->report

Caption: Workflow for the stability assessment of this compound.

By following these protocols and considering the comparative data, researchers and drug development professionals can gain a thorough understanding of the stability profile of this compound, enabling its effective use in further research and development.

References

A Comparative Guide to LC-MS Method Development for the Analysis of 2-Amino-3-bromobenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for developing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of reaction products originating from 2-Amino-3-bromobenzoic acid. In pharmaceutical development and fine chemical synthesis, this compound is a versatile intermediate.[1][2] Its reactivity, stemming from its amino, carboxylic acid, and bromine functional groups, allows for a wide range of chemical transformations, including amide bond formation, esterification, and cross-coupling reactions.[1] Consequently, monitoring reaction progress and identifying byproducts is critical for process optimization and quality control. This guide compares different chromatographic and mass spectrometric strategies, offering detailed protocols and data to facilitate method development.

Hypothetical Reaction and Analytical Challenge

To illustrate the method development process, we will consider a hypothetical amidation reaction of this compound with a primary amine (R-NH₂), which could also lead to a potential debromination byproduct.

  • Analyte 1 (Starting Material): this compound (MW: 216.03 g/mol )[3][4]

  • Analyte 2 (Expected Product): N-alkyl-2-amino-3-bromobenzamide

  • Analyte 3 (Potential Impurity): 2-Aminobenzoic acid (Anthranilic acid)

The primary analytical challenge is to achieve baseline separation of these structurally similar compounds, which may exhibit different polarities and ionization efficiencies, and to quantify them with high sensitivity and specificity.

LC-MS Method Development Workflow

The logical workflow for developing an LC-MS method involves a systematic progression from sample preparation to data analysis, with iterative optimization of chromatographic and mass spectrometric parameters.

LCMS_Workflow LC-MS Method Development Workflow cluster_prep Sample Preparation cluster_lc LC Method Optimization cluster_ms MS Parameter Optimization cluster_validation Method Validation prep1 Reaction Quenching & Dilution prep2 Filtration (0.22 µm PTFE) prep1->prep2 lc1 Column Screening (C18, PFP) prep2->lc1 lc2 Mobile Phase Optimization (pH, Organic %) lc1->lc2 lc3 Gradient & Flow Rate Adjustment lc2->lc3 ms1 Ionization Mode (ESI+, ESI-) lc3->ms1 ms2 Full Scan Analysis (Identify m/z) ms1->ms2 ms3 MRM Transition Development ms2->ms3 val1 Linearity & Range ms3->val1 val2 Accuracy & Precision val1->val2 val3 LOD & LOQ val2->val3 data_analysis Quantitative Data Analysis val3->data_analysis

Caption: A flowchart illustrating the key stages of LC-MS method development.

Detailed Experimental Protocols

Proper sample preparation is crucial to ensure accurate and reproducible results by removing interfering matrix components.[5][6] The subsequent LC and MS methods must be optimized for the specific analytes.

Sample Preparation Protocol
  • Quench Reaction: Stop the chemical reaction at a specific time point by adding an appropriate quenching agent.

  • Dilution: Pipette 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube. Dilute with 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. This brings the sample into a solvent compatible with reversed-phase chromatography.[7]

  • Vortex: Mix the diluted sample thoroughly for 30 seconds.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an LC-MS vial to remove any particulates that could clog the system.[7][8]

  • Blank Samples: Prepare blank samples consisting of only the dilution solvent to run before and after the actual samples to prevent carryover.[7][8]

Liquid Chromatography (LC) Method Protocol

The choice of stationary phase is critical. A standard C18 column is a good starting point, but for halogenated aromatic compounds, a Pentafluorophenyl (PFP) column can offer alternative selectivity through pi-pi interactions.[9][10]

  • LC System: Agilent 1200 Series or equivalent.

  • Columns for Comparison:

    • Method A: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

    • Method B: PFP Column (e.g., Agilent InfinityLab Poroshell 120 PFP, 2.1 x 150 mm, 2.7 µm)[10]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C[10][11]

  • Injection Volume: 2 µL[10]

  • Gradient Program (for both methods):

    Time (min) %B
    0.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

Mass Spectrometry (MS) Method Protocol

For molecules with both acidic (carboxylic acid) and basic (amino) groups, testing both positive and negative ionization modes is recommended. Multiple Reaction Monitoring (MRM) is used for quantification due to its high specificity and sensitivity.

  • MS System: Agilent 6400 Series Triple Quadrupole or equivalent.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative (separate runs for optimization)

  • Gas Temperature: 300 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 4000 V (Positive), 3500 V (Negative)

  • Detection Mode:

    • Full Scan: m/z 100-500 to determine the mass of all ions.

    • MRM: For quantification after identifying precursor and product ions.

Comparative Data and Results (Hypothetical)

The following tables summarize the expected performance of the different LC-MS methods for our hypothetical analytes.

Table 1: Comparison of Chromatographic Performance

A PFP column is expected to provide better resolution for these aromatic and halogenated compounds compared to a standard C18 column.

AnalyteMethodRetention Time (min)Resolution (vs. previous peak)Peak Asymmetry (As)
2-Aminobenzoic acid A (C18)3.15-1.3
B (PFP)4.20-1.1
This compound A (C18)4.501.81.4
B (PFP)5.952.51.2
N-alkyl-2-amino-3-bromobenzamide A (C18)4.851.11.5
B (PFP)7.102.11.2
Table 2: Comparison of Mass Spectrometry Parameters

Positive ESI mode is generally more sensitive for compounds with amine groups. The bromine atom provides a characteristic isotopic pattern (M, M+2) which aids in identification.

AnalyteIonization ModePrecursor Ion [M+H]⁺ or [M-H]⁻ (m/z)Product Ion for MRM (m/z)Relative Sensitivity
2-Aminobenzoic acid ESI+138.1120.1 (Loss of H₂O)Moderate
ESI-136.192.1 (Loss of CO₂)High
This compound ESI+216.0 / 218.0198.0 / 200.0 (Loss of H₂O)High
ESI-214.0 / 216.0170.0 / 172.0 (Loss of CO₂)Moderate
N-alkyl-2-amino-3-bromobenzamide ESI+(Varies with R)(Fragment of R-group)High
ESI-(Varies with R)(Not optimal)Low

Method Development Logic

The process of optimizing an LC method often involves a decision tree to troubleshoot common issues like poor peak shape or co-elution.

LC_Troubleshooting LC Optimization Logic start Initial Chromatogram issue_peak_shape Poor Peak Shape (Tailing/Fronting)? start->issue_peak_shape issue_resolution Poor Resolution (Co-elution)? issue_peak_shape->issue_resolution No action_ph Adjust Mobile Phase pH issue_peak_shape->action_ph Yes action_gradient Modify Gradient (Slower Ramp) issue_resolution->action_gradient Yes end_good Method Optimized issue_resolution->end_good No action_ph->issue_resolution action_column Try Alternative Column (e.g., PFP) action_gradient->action_column Still Poor action_gradient->end_good Improved end_bad Re-evaluate Sample Prep action_column->end_bad

Caption: Decision tree for troubleshooting common LC chromatography issues.

Summary and Recommendations

Based on the comparative analysis, the recommended starting point for analyzing this compound and its amide reaction products is:

  • Sample Preparation: Simple dilute-and-shoot with filtration.

  • LC Method: A PFP column with a water/acetonitrile gradient containing 0.1% formic acid. This provides the best selectivity and peak shape for the target analytes.

  • MS Method: ESI in positive mode, using MRM for quantification. This offers the highest sensitivity for the primary amine-containing compounds of interest.

This guide provides a foundational strategy. Further refinement and validation according to ICH guidelines would be necessary for implementation in a regulated environment.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 2-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a key building block like 2-Amino-3-bromobenzoic acid, ensuring high purity is essential for the successful synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, directly impacting reaction yields, impurity profiles, and the overall quality of the final product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), two powerful analytical techniques for purity assessment. Detailed experimental methodologies and comparative data are presented to aid in the selection of the most suitable method for specific analytical requirements.

The Principle of Orthogonal Methods in Purity Determination

Relying on a single analytical technique for purity assessment can sometimes be insufficient. Orthogonal methods, which are based on different physicochemical principles, provide a more comprehensive and reliable evaluation of a compound's purity. This guide explores the comparison between a spectroscopic method (qNMR) and a chromatographic method (HPLC), offering a robust approach to the quality control of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) is a primary ratio method that allows for the direct determination of the purity of a substance. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated without the need for a reference standard of the analyte itself.

Experimental Protocol: ¹H-qNMR for this compound

This protocol outlines the procedure for determining the purity of this compound using ¹H-qNMR with an internal standard.

1. Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks and pipettes

  • This compound sample

  • Internal Standard (e.g., Maleic acid or Benzoic acid of certified purity)

  • Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆)

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the certified internal standard (e.g., Maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution into a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest and the internal standard (a conservative value of 30-60 seconds is recommended to ensure full relaxation for all protons).

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Acquisition Time: Typically 2-4 seconds.

  • Spectral Width: Sufficient to encompass all signals of interest.

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound in DMSO-d₆, the aromatic protons are suitable for integration. The expected approximate chemical shifts are δ 7.6 (d), 7.2 (d), and 6.8 (t) ppm. For Maleic acid, the two olefinic protons appear as a sharp singlet around 6.3 ppm.

  • The purity of the this compound sample (Panalyte) is calculated using the following equation:

    Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • analyte refers to this compound and std refers to the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (d1 > 5*T1, S/N > 250) transfer->nmr_acq process_spec Phase and Baseline Correction nmr_acq->process_spec integrate Integrate Analyte and Standard Signals process_spec->integrate calculate Calculate Purity using the qNMR equation integrate->calculate result Purity Assessment Result calculate->result HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (Aqueous & Organic) prep_sample Prepare Sample Solution (~0.1 mg/mL in diluent) inject Inject Sample into HPLC System prep_sample->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate All Peaks in the Chromatogram detect->integrate calculate Calculate Purity by Area Normalization integrate->calculate result Purity Assessment Result calculate->result

assessing the influence of the bromine substituent on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine substituent to a molecule is a pivotal strategic decision in chemical synthesis, profoundly influencing the course and efficiency of subsequent reactions. This guide provides an objective comparison of reaction outcomes with and without a bromine substituent, supported by experimental data. We will delve into two fundamental reaction types: electrophilic aromatic substitution and palladium-catalyzed cross-coupling, offering detailed experimental protocols and quantitative comparisons to inform your synthetic strategy.

Electrophilic Aromatic Substitution: The Dual Nature of Bromine

In electrophilic aromatic substitution (EAS), a bromine substituent exhibits a dualistic character. It is an ortho-, para-directing group, yet it deactivates the aromatic ring towards substitution compared to unsubstituted benzene. This is a consequence of the interplay between two opposing electronic effects: the electron-withdrawing inductive effect and the electron-donating resonance effect.

The highly electronegative bromine atom pulls electron density away from the benzene ring through the sigma bond (inductive effect), making the ring less nucleophilic and thus less reactive towards electrophiles.[1] However, the lone pairs on the bromine atom can be delocalized into the ring (resonance effect), preferentially stabilizing the carbocation intermediates formed during ortho and para attack.[2][3] This resonance stabilization is the reason for the observed regioselectivity.

Quantitative Comparison: Nitration of Benzene vs. Bromobenzene

The nitration of an aromatic ring is a classic example of EAS. A comparison of the reaction rates and product distributions for benzene and bromobenzene highlights the influence of the bromine substituent.

SubstrateRelative Rate of Nitration (compared to Benzene)Major ProductsIsomer Distribution (ortho:meta:para)Typical Yield (para-isomer)
Benzene1NitrobenzeneN/A~85%
Bromobenzene0.030[1]o-Bromonitrobenzene, p-Bromonitrobenzene~37 : 1 : 62~46%[4]

As the data indicates, bromobenzene undergoes nitration significantly slower than benzene. The major products are the ortho and para isomers, with the para isomer often being the major product due to reduced steric hindrance. The formation of the meta isomer is negligible.

Experimental Protocol: Nitration of Bromobenzene

This protocol is adapted from established laboratory procedures for the synthesis of p-bromonitrobenzene.[4][5][6]

Materials:

  • Bromobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (95%)

  • Ice

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Stirring rod

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • In a 50 mL Erlenmeyer flask, carefully add 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid. Cool this nitrating mixture in an ice bath.

  • Slowly, and with constant swirling, add 3.0 mL of bromobenzene to the cooled nitrating mixture in 0.5 mL portions over a period of about 5 minutes. Maintain the temperature of the reaction mixture below 50-60°C to minimize the formation of dinitrated byproducts.[4][5]

  • After the addition is complete, warm the flask in a water bath at 50-60°C for 15 minutes, continuing to swirl the mixture.[5]

  • Pour the reaction mixture onto crushed ice in a beaker and stir until the ice has melted.

  • Collect the solid crude product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water.

  • Recrystallize the crude product from hot 95% ethanol to purify the p-bromonitrobenzene. The ortho-isomer is more soluble in ethanol and will remain in the mother liquor.[6]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.

EAS_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Bromobenzene Bromobenzene SigmaComplex Arenium Ion (Sigma Complex) (Resonance Stabilized) Bromobenzene->SigmaComplex Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) Nitronium->SigmaComplex OrthoProduct o-Bromonitrobenzene SigmaComplex->OrthoProduct Deprotonation ParaProduct p-Bromonitrobenzene SigmaComplex->ParaProduct Deprotonation Proton H⁺ SigmaComplex->Proton

Caption: Mechanism of Electrophilic Aromatic Substitution on Bromobenzene.

Palladium-Catalyzed Cross-Coupling: A Reliable Leaving Group

In contrast to its deactivating role in EAS, the bromine substituent is highly valued in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Here, the carbon-bromine bond is readily cleaved in the oxidative addition step of the catalytic cycle, making brominated arenes excellent coupling partners. The reactivity of aryl halides in these reactions generally follows the trend: I > Br > OTf >> Cl.

Quantitative Comparison: Suzuki-Miyaura Coupling of Aryl Halides

The following table compares the performance of different aryl halides in a Suzuki-Miyaura coupling reaction with phenylboronic acid.

Aryl HalideCatalyst SystemReaction TimeConversion/Yield
IodobenzenePd Nanoparticles[7]5 min100%
BromobenzenePd Nanoparticles[7]8 min100%
ChlorobenzenePd Nanoparticles[7]25 min100%
4-BromoacetophenonePd(OAc)₂ / TBAB[8]5 min85%
4-ChloroacetophenonePd(OAc)₂ / TBAB[8]5 min15%

The data clearly demonstrates that while iodobenzene is the most reactive, bromobenzene offers a good balance of reactivity and stability, often being more cost-effective than its iodo-counterpart. Chlorobenzenes are significantly less reactive and often require more specialized and expensive catalyst systems to achieve high yields.

Experimental Protocol: Suzuki-Miyaura Coupling of Bromobenzene

This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl bromide.[9][10]

Materials:

  • Bromobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%).

  • Add toluene (4 mL) and water (0.4 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 80°C.

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the biphenyl product.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Combine Aryl Bromide, Boronic Acid, Base, and Solvent Inert Establish Inert Atmosphere (Ar/N₂) Reactants->Inert Catalyst Add Palladium Catalyst and Ligand Inert->Catalyst Heat Heat to Reaction Temperature (e.g., 80°C) Catalyst->Heat Quench Cool and Quench Reaction Heat->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify FinalProduct Isolated Biaryl Product Purify->FinalProduct

Caption: Experimental Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

The influence of a bromine substituent is highly context-dependent. In electrophilic aromatic substitution, it serves as a deactivating yet ortho-, para-directing group, offering regiochemical control at the cost of reaction rate. Conversely, in palladium-catalyzed cross-coupling reactions, the C-Br bond provides a reactive site for carbon-carbon bond formation, making brominated aromatics versatile and reliable building blocks. Understanding these distinct roles is crucial for the strategic design and successful execution of complex organic syntheses.

References

Comparative Guide to the Synthetic Validation of 8-Bromoquinazolin-4(3H)-one, a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 8-bromoquinazolin-4(3H)-one, a valuable intermediate in pharmaceutical synthesis. The validation of a synthetic pathway is a critical step in drug development, impacting scalability, cost-effectiveness, and impurity profiles. Here, we objectively compare the synthesis of 8-bromoquinazolin-4(3H)-one starting from 2-Amino-3-bromobenzoic acid against two viable alternative routes commencing with 2-amino-3-bromobenzonitrile and 7-bromoisatoic anhydride. The performance of each route is evaluated based on reaction yield, purity, and experimental conditions, with detailed protocols provided for reproducibility.

Comparison of Synthetic Routes

The synthesis of the quinazolinone core is a well-established transformation in organic chemistry. The choice of starting material significantly influences the reaction conditions and overall efficiency. This guide focuses on three primary precursors for the synthesis of 8-bromoquinazolin-4(3H)-one.

ParameterRoute 1: From this compoundRoute 2: From 2-Amino-3-bromobenzonitrileRoute 3: From 7-Bromoisatoic Anhydride
Starting Material This compound2-Amino-3-bromobenzonitrile7-Bromoisatoic anhydride
Key Transformation Cyclization with a one-carbon sourceHydrolysis and cyclizationRing-opening and cyclization
Typical Reagents FormamideHydrogen peroxide, sodium hydroxideAmmonia or Formamide
Reported Yield ~75-85% (adapted from analogues)High (qualitative)Good (qualitative)
Purity Good, requires recrystallizationPotentially high, dependent on workupGood, requires purification
Reaction Time 2-4 hoursVariableVariable
Advantages Direct, one-step synthesis from a common precursor.Utilizes a nitrile group which can be a versatile handle.Isatoic anhydrides are often used for quinazolinone synthesis.
Disadvantages High temperatures can lead to side products.Requires a two-step process (hydrolysis then cyclization).Availability of the specific substituted isatoic anhydride may be limited.

Signaling Pathways and Logical Relationships

The synthesis of 8-bromoquinazolin-4(3H)-one from these precursors involves distinct chemical transformations, as illustrated in the following diagrams.

digraph "Synthetic_Route_1" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Formamide", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="8-Bromoquinazolin-4(3H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> product [label="Heat (150-160°C)"]; reagent -> start [style=dotted, arrowhead=none]; }

Caption: Alternative synthetic pathways to 8-bromoquinazolin-4(3H)-one.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and may require optimization for specific laboratory conditions.

Route 1: Synthesis of 8-Bromoquinazolin-4(3H)-one from this compound

This protocol is adapted from the Niementowski quinazoline synthesis.

Materials:

  • This compound

  • Formamide

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and an excess of formamide (10-20 equivalents).

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring to precipitate the product.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water and then recrystallize from ethanol to yield pure 8-bromoquinazolin-4(3H)-one.[1]

Route 2: Synthesis of 8-Bromoquinazolin-4(3H)-one from 2-Amino-3-bromobenzonitrile (Proposed)

This two-step protocol involves the hydrolysis of the nitrile to an amide, followed by cyclization.

Step 1: Synthesis of 2-Amino-3-bromobenzamide

  • Materials: 2-Amino-3-bromobenzonitrile, Hydrogen peroxide (30%), Sodium hydroxide, Ethanol.

  • Procedure:

    • Dissolve 2-amino-3-bromobenzonitrile in ethanol.

    • Add sodium hydroxide solution and cool the mixture in an ice bath.

    • Add hydrogen peroxide dropwise while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Neutralize the reaction mixture with a suitable acid to precipitate the product.

    • Filter, wash with water, and dry to obtain 2-amino-3-bromobenzamide.

Step 2: Cyclization to 8-Bromoquinazolin-4(3H)-one

  • Materials: 2-Amino-3-bromobenzamide, Formic acid.

  • Procedure:

    • Reflux a mixture of 2-amino-3-bromobenzamide and an excess of formic acid for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and recrystallize to obtain the final product.

Route 3: Synthesis of 8-Bromoquinazolin-4(3H)-one from 7-Bromoisatoic Anhydride

This route involves the reaction of 7-bromoisatoic anhydride with a source of ammonia, followed by cyclization.

Procedure:

  • A mixture of 7-bromoisatoic anhydride (1.0 equivalent) and an excess of ammonium acetate is heated in a suitable solvent (e.g., DMF or ethanol) under reflux for 2 hours.

  • Alternatively, the reaction can be carried out by heating 7-bromoisatoic anhydride in formamide.[2]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization.

Conclusion

The selection of a synthetic route for a pharmaceutical intermediate like 8-bromoquinazolin-4(3H)-one depends on several factors including the availability and cost of starting materials, desired scale of production, and the impurity profile of the final product. The direct cyclization of this compound with formamide (Route 1) offers a straightforward, one-step process. The alternative routes starting from 2-amino-3-bromobenzonitrile (Route 2) and 7-bromoisatoic anhydride (Route 3) provide flexibility in precursor selection, though they may involve additional synthetic steps. For researchers and drug development professionals, a thorough evaluation of these routes, including small-scale trial runs, is recommended to determine the most optimal pathway for their specific needs.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-bromobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Amino-3-bromobenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] Avoid generating dust during handling.[2] In case of a spill, use dry clean-up procedures and avoid creating dust.[2] The spilled material should be collected in a suitable, labeled container for disposal.[2]

Quantitative Safety and Disposal Data

The following table summarizes key quantitative data for this compound for quick reference.

ParameterInformation
CAS Number 20776-51-6
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Solid
Melting Point 174-178 °C
Hazard Classifications Acute Toxicity, Oral (Category 3)
GHS Pictograms GHS06 (Toxic)
Hazard Statements H301 (Toxic if swallowed)
Precautionary Statements P264, P270, P301 + P310, P405, P501
Storage Class 6.1C (Combustible, acute toxic category 3)
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[2][3][4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1]

  • Waste Identification and Segregation :

    • Clearly identify all waste containing this compound.

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.[1]

  • Container Selection and Labeling :

    • Use a dedicated, leak-proof, and sealable container specifically for this compound waste.[1] The container must be chemically compatible with the compound.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[1][2] Include the date when the first waste was added.

  • Waste Accumulation and Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[1]

    • Ensure the storage area is cool and dry.[4] The container should be kept tightly closed.[3][6]

  • Arranging for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][5]

    • Provide the EHS department or contractor with accurate information about the waste contents.

  • Record Keeping :

    • Maintain a detailed log of the accumulated hazardous waste, including the chemical name, quantity, and date of disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: 2-Amino-3-bromobenzoic Acid Waste Generated identify 1. Identify and Segregate Waste start->identify container 2. Select and Label Appropriate Container identify->container storage 3. Store in Designated Secure Area container->storage contact_ehs 4. Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs pickup Waste Picked Up by Authorized Personnel contact_ehs->pickup record 5. Document Disposal in Laboratory Waste Log pickup->record end End: Proper Disposal Complete record->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 2-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical reagents like 2-Amino-3-bromobenzoic acid is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure research environment. Adherence to these safety protocols is critical to mitigate potential risks.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a substance that may cause skin, eye, and respiratory irritation.[1][2] Ingestion may be harmful.[3] Therefore, implementing appropriate safety measures is essential to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133.[4][5] A face shield should be considered if there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Nitrile gloves should be worn and inspected for integrity before each use. A standard laboratory coat must be worn and kept fully fastened.[6]Prevents direct skin contact, which can cause irritation.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required when working outside of a certified chemical fume hood or if dust generation is likely.[4]Protects against the inhalation of dust particles which may cause respiratory tract irritation.[2]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[6]Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and procedural consistency. The following workflow outlines the key stages from preparation to disposal.

  • Preparation :

    • Before handling, ensure that an appropriate eyewash station and safety shower are readily accessible.[2]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][7]

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling :

    • Avoid all personal contact with the substance, including inhalation of dust.[7]

    • When weighing or transferring the solid material, do so carefully to avoid generating dust.

    • Keep containers securely sealed when not in use.[7]

    • Do not eat, drink, or smoke in the handling area.[7]

    • Wash hands thoroughly with soap and water after handling.[7]

  • Storage :

    • Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][7]

    • Store away from incompatible materials and foodstuff containers.[7]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Cleanup :

    • In case of a spill, clear the area of personnel and move upwind.[7]

    • Remove all ignition sources.[7]

    • Use dry clean-up procedures and avoid generating dust.[7]

    • Contain the spill with sand, earth, or vermiculite.[7]

    • Collect the spilled material and place it in a suitable, labeled container for waste disposal.[7]

    • After cleanup, decontaminate and launder all protective clothing and equipment before storing and re-using.[7]

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open. Seek medical attention without delay.[5][7]

    • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][5]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][5]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and then provide liquid slowly. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection :

    • Collect waste material in a dedicated, clearly labeled, and sealed container.

    • Do not mix with other waste streams.

  • Disposal Method :

    • Disposal should be carried out by a licensed professional waste disposal service.[1]

    • Options may include burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a suitable combustible material.[7]

    • Decontaminate empty containers before disposal.[7]

    • Always consult local, state, and federal regulations for proper disposal procedures.

Experimental Workflow: Chemical Spill Response

The following diagram illustrates the step-by-step workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Large_Spill Large Spill Procedure cluster_Final_Steps Final Steps Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Alert_Personnel Alert Nearby Personnel & Supervisor Evacuate_Area->Alert_Personnel Assess_Spill Assess Spill Size & Hazard Alert_Personnel->Assess_Spill Small_Spill Small & Manageable Spill? Assess_Spill->Small_Spill Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Yes Contact_EHS Contact Environmental Health & Safety (EHS) Small_Spill->Contact_EHS No Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Waste into Labeled Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Hazardous Waste via EHS Decontaminate_Area->Dispose_Waste Secure_Area Secure Area & Prevent Entry Contact_EHS->Secure_Area Secure_Area->Dispose_Waste Document_Incident Document Incident Dispose_Waste->Document_Incident

Chemical spill response workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.